Diphenhydramine N-glucuronide
説明
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIGZXXQYIJBLR-WJJPVSRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128315 | |
| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137908-78-2 | |
| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137908-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenhydramine N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137908782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Diphenhydramine N-glucuronide
Executive Summary: Diphenhydramine, a widely used first-generation antihistamine, undergoes extensive metabolism in the liver, with a key pathway being the formation of Diphenhydramine N-glucuronide.[1][2][3] This quaternary ammonium conjugate is formed through the action of UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A4 and UGT2B10 in humans.[4] The production of pure, structurally confirmed Diphenhydramine N-glucuronide is crucial for its use as an analytical reference standard in drug metabolism, pharmacokinetic (DMPK), and toxicology studies. This guide provides an in-depth exploration of the primary methodologies for synthesizing and characterizing this important metabolite. We detail both a biomimetic enzymatic approach using liver microsomes and a classic chemical synthesis via the Koenigs-Knorr reaction. Furthermore, this document outlines comprehensive protocols for purification and rigorous structural elucidation using mass spectrometry and nuclear magnetic resonance spectroscopy, providing researchers with the necessary framework to produce and validate this critical research tool.
Introduction and Significance
Diphenhydramine: A Brief Overview
Diphenhydramine is a first-generation H1 receptor antagonist with anticholinergic, antiemetic, sedative, and antitussive properties.[1][5][6] Due to its ability to cross the blood-brain barrier, it is well-known for its sedative effects.[3] Following administration, diphenhydramine is rapidly and extensively metabolized, primarily in the liver, with very little of the parent drug excreted unchanged.[1][3] Its metabolic pathways include N-demethylation and the formation of conjugated metabolites.[2][3]
The Role of Glucuronidation in Drug Metabolism
Glucuronidation is a major Phase II metabolic pathway that facilitates the elimination of xenobiotics and endogenous compounds.[7][8] This process, catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, involves the covalent attachment of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a suitable functional group on the substrate.[9][10] This conjugation significantly increases the hydrophilicity of the molecule, promoting its excretion via urine or bile.[10][11]
Diphenhydramine N-glucuronide: A Quaternary Ammonium Metabolite
The tertiary amine of diphenhydramine serves as a site for direct glucuronidation, forming a stable quaternary ammonium N-glucuronide.[12] This represents a significant metabolic route for the drug.[12][13] Unlike O- or acyl glucuronides, which can sometimes be reactive, N-glucuronides of tertiary amines are generally considered stable detoxification products. The formation of this metabolite is a direct result of catalysis by specific UGT isoforms.[4]
Rationale for Synthesis: The Need for Authentic Reference Standards
In drug development, regulatory agencies require the identification and characterization of all significant human metabolites of a new drug candidate. To accurately quantify these metabolites in biological matrices and assess their potential pharmacological or toxicological activity, the availability of pure, structurally confirmed analytical standards is essential.[4][14] Synthesizing Diphenhydramine N-glucuronide provides this critical reference material for metabolite identification (MetID), enabling researchers to develop and validate bioanalytical methods and conduct further safety assessments.
Synthesis Strategies
The synthesis of Diphenhydramine N-glucuronide can be approached from two distinct perspectives: a biomimetic enzymatic route that replicates the metabolic process, or a classic organic chemistry approach.
Enzymatic Synthesis: A Biomimetic Approach
This method utilizes the same biological machinery the body uses for glucuronidation, offering high specificity and mild reaction conditions. The primary catalysts are UGT enzymes, which can be sourced from recombinant systems or, more commonly, from subcellular fractions of liver tissue, such as microsomes, which are rich in these enzymes.[14][15]
Expertise & Causality: The choice of liver microsomes (e.g., human liver microsomes, HLM) as the enzyme source directly mimics the primary site of metabolism. The reaction's success is critically dependent on the presence of the essential cofactor, UDPGA, which provides the glucuronic acid moiety.[9] Including a pore-forming agent like alamethicin is a field-proven technique to disrupt the microsomal membrane, ensuring UDPGA has unrestricted access to the UGT active sites within the lumen of the endoplasmic reticulum. Controls lacking either the substrate or the cofactor are included to validate that product formation is indeed the result of the intended enzymatic reaction.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 100 mM stock solution of Diphenhydramine in methanol.
-
Prepare a 100 mM stock solution of UDPGA in water.
-
Prepare a 5 mg/mL stock solution of alamethicin in ethanol.
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
-
Reaction Incubation:
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium Phosphate Buffer (100 mM, pH 7.4) to a final volume of 1 mL.
-
Magnesium Chloride (MgCl₂) to a final concentration of 5 mM.
-
Alamethicin to a final concentration of 25 µg/mL.
-
Human Liver Microsomes to a final concentration of 1 mg/mL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add Diphenhydramine to a final concentration of 1 mM.
-
Initiate the reaction by adding UDPGA to a final concentration of 5 mM.
-
-
Reaction Progression and Termination:
-
Incubate the reaction mixture at 37°C in a shaking water bath for 4-6 hours.
-
Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing 1% formic acid to precipitate the microsomal proteins.
-
Vortex the mixture thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for purification.
-
Chemical Synthesis: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a cornerstone of glycosylation chemistry and a viable, albeit more complex, method for synthesizing glucuronides.[16][17] The reaction involves the coupling of a glycosyl halide donor with an alcohol (or in this case, a tertiary amine) in the presence of a heavy metal salt promoter.[18]
Expertise & Causality: This reaction proceeds via an Sₙ2-like mechanism. The glycosyl donor, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is activated by a promoter like cadmium or silver carbonate.[19] The promoter coordinates to the bromide, facilitating its departure and the formation of an oxocarbenium ion intermediate. The neighboring acetyl group at the C2 position provides anchimeric assistance, directing the incoming nucleophile (Diphenhydramine) to attack from the opposite face, resulting in the desired β-anomer with a 1,2-trans configuration.[17] The reaction is performed under anhydrous conditions to prevent hydrolysis of the reactive glycosyl donor. Subsequent deprotection (saponification) is required to remove the acetyl and methyl ester protecting groups to yield the final product.
-
Glycosylation Reaction:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add Diphenhydramine (1 equivalent) and anhydrous dichloromethane.
-
Add freshly dried cadmium carbonate (CdCO₃) (2 equivalents) as the promoter.[19]
-
Stir the suspension vigorously.
-
In a separate flask, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 equivalents) in anhydrous dichloromethane.
-
Add the glycosyl bromide solution dropwise to the Diphenhydramine suspension at room temperature over 30 minutes.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Isolation of Protected Intermediate:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the cadmium salts.
-
Wash the Celite pad with additional dichloromethane.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected glucuronide.
-
-
Deprotection:
-
Dissolve the crude intermediate in a mixture of methanol and water.
-
Cool the solution in an ice bath and add a 1 M solution of lithium hydroxide (LiOH) (4 equivalents).
-
Stir the reaction at 0°C to room temperature until saponification of the esters is complete (monitor by LC-MS).
-
Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Dowex 50W-X8) to a pH of ~7.
-
Filter off the resin and concentrate the filtrate in vacuo to obtain the crude Diphenhydramine N-glucuronide.
-
Comparison of Synthesis Methods
| Feature | Enzymatic Synthesis | Chemical Synthesis (Koenigs-Knorr) |
| Specificity | High (UGT-specific) | Lower (potential for side reactions) |
| Stereoselectivity | Excellent (produces natural β-anomer) | Good (typically β-anomer due to anchimeric assistance)[17] |
| Reaction Conditions | Mild (Physiological pH, 37°C) | Harsher (Anhydrous, heavy metal salts) |
| Protecting Groups | Not required | Required (multi-step process) |
| Scalability | Limited by enzyme/cofactor cost | More readily scalable |
| Yield | Often lower, suitable for analytical scale | Potentially higher, but can be variable[15][20] |
| Purification | Simpler (protein precipitation) | More complex (removal of promoter and by-products) |
Purification and Isolation
Regardless of the synthetic route, purification is a mandatory step to isolate the target compound from starting materials, by-products, and reaction media components. A multi-step approach combining Solid-Phase Extraction (SPE) and Preparative High-Performance Liquid Chromatography (HPLC) is a robust strategy.
-
Solid-Phase Extraction (SPE):
-
Purpose: A preliminary clean-up and concentration step.
-
Method:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol, followed by water.
-
Load the supernatant (from enzymatic synthesis) or the neutralized crude product (from chemical synthesis) onto the cartridge. The quaternary amine of the product will bind to the cation exchange resin.
-
Wash the cartridge with an acidic aqueous solution (e.g., 2% formic acid in water) to remove neutral and acidic impurities.
-
Wash with methanol to remove non-polar impurities.
-
Elute the product with a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Outcome: A concentrated, partially purified eluate.
-
-
Preparative HPLC:
-
Purpose: High-resolution separation to achieve >95% purity.
-
Method:
-
Concentrate the SPE eluate to dryness and reconstitute in the mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Use a gradient elution method, for example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 40% B over 30 minutes.
-
-
Monitor the elution profile using a UV detector (e.g., at 220 nm) and/or a mass spectrometer.
-
-
Outcome: Collect fractions corresponding to the product peak. Pool the pure fractions, concentrate under reduced pressure, and lyophilize to obtain the final product as a solid.
-
Structural Characterization and Validation
Rigorous analytical characterization is required to unequivocally confirm the identity and purity of the synthesized compound.
Mass Spectrometry (MS)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the primary tool for confirming the molecular weight and obtaining structural information through fragmentation.
Expertise & Causality: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confident determination of the elemental composition. The expected protonated molecule [M+H]⁺ is a key identifier. Tandem MS (MS/MS) involves isolating this precursor ion and fragmenting it. For Diphenhydramine N-glucuronide, the most predictable fragmentation is the neutral loss of the glucuronic acid moiety (176 Da), yielding the parent diphenhydramine ion (m/z 256). A further characteristic fragment is the benzhydryl cation at m/z 167, which is a hallmark of the diphenhydramine structure.[21][22]
| Parameter | Expected Value | Source |
| Molecular Formula | C₂₃H₂₉NO₇ | [23] |
| Monoisotopic Mass | 431.1944 | [23] |
| Precursor Ion [M+H]⁺ | 432.2016 | [24] |
| Key MS/MS Fragment 1 | m/z 256.1672 (Diphenhydramine) | [24] |
| Key MS/MS Fragment 2 | m/z 167.0839 (Benzhydryl cation) | [24] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive proof of structure by detailing the chemical environment of each proton and carbon atom.
Expertise & Causality: ¹H NMR is particularly informative. The formation of the glycosidic bond to the nitrogen atom results in a downfield shift of the protons on the carbons adjacent to the nitrogen (the N-methyl and N-methylene protons) compared to the parent drug. The most diagnostic signal is the anomeric proton (H-1') of the glucuronic acid moiety, which typically appears as a doublet around 5.0-5.5 ppm with a coupling constant (³J) of ~8-9 Hz, confirming the β-configuration. ¹³C NMR will show the presence of the six additional carbons from the glucuronide moiety, including the characteristic anomeric carbon (C-1') signal around 95-100 ppm and the carboxyl carbon (C-6') around 170-175 ppm.
| Proton Signal | Parent Diphenhydramine (Approx. δ) | Expected N-glucuronide (Approx. δ) | Rationale for Shift |
| Aromatic (10H) | 7.2 - 7.5 ppm | 7.3 - 7.6 ppm | Minor change |
| CH-O (1H) | ~5.3 ppm | ~5.4 ppm | Minor change |
| CH₂-O (2H) | ~4.1 ppm | ~4.2 ppm | Minor change |
| CH₂-N (2H) | ~2.7 ppm | ~3.5 ppm (Downfield) | Quaternization of Nitrogen |
| N-(CH₃)₂ (6H) | ~2.3 ppm | ~3.1 ppm (Downfield) | Quaternization of Nitrogen |
| Anomeric H-1' (1H) | N/A | ~5.2 ppm (Doublet, J ≈ 8 Hz) | New signal, confirms β-linkage |
Conclusion
The successful synthesis and characterization of Diphenhydramine N-glucuronide are achievable through both enzymatic and chemical routes. The enzymatic approach offers a highly specific, biomimetic synthesis ideal for producing analytical-scale quantities with high purity. In contrast, chemical synthesis via the Koenigs-Knorr reaction, while more complex, provides a pathway for larger-scale production. The choice of method depends on the specific needs of the research, including scale, available resources, and desired purity. In all cases, rigorous purification followed by comprehensive characterization using a combination of mass spectrometry and NMR spectroscopy is non-negotiable to ensure the production of a validated, reliable reference standard essential for advancing drug development and safety studies.
References
Click to expand
- Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. (2019). J Agric Food Chem, 67(22), 6275-6284.
- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Int J Biochem Cell Biol, 45(6), 1121-32.
- Al-Sabbagh, R., & Al-Ani, B. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals (Basel), 15(11), 1361.
- The UDP-glucuronosyltransferases: Their role in drug metabolism and etoxific
- Bicudo, N. H., et al. (2019). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Curr Drug Metab, 20(9), 707-717.
- Wienkers, L. C., & Hutzler, M. D. (2005). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Toxicology.
- Stachulski, A. V., et al. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides.
- Diphenhydramine-N-glucuronide. (n.d.). PubChem.
- Wang, C. Y., & Lee, M. S. (1981). Synthesis of N-glucuronides of carcinogenic N-hydroxyarylamines. Carcinogenesis, 2(11), 1145-1147.
- Late-stage Synthesis of N-glucuronide Metabolites. (n.d.). Hypha Discovery.
- Facilitating drug synthesis, development and detection: the enzymatic synthesis of beta-glucuronides. (n.d.).
- Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. Eur J Drug Metab Pharmacokinet, 22(2), 151-4.
- Diphenhydramine. (n.d.). PubChem.
- Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides. (2013).
- Luu, K., et al. (2007). Enzyme-assisted synthesis and characterization of glucuronide conjugates of neuroactive steroids. Steroids, 72(4), 386-95.
- Jefferies, P. R., et al. (2010). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. Bioorg Med Chem, 18(9), 3046-51.
- St. Peter, J. V., & Ruelius, H. W. (1986). Synthesis and Identification of the N-glucuronides of Norgallopamil and Norverapamil, Unusual Metabolites of Gallopamil and Verapamil. Drug Metab Dispos, 14(5), 583-9.
- Glucuronidations using the Koenigs-Knorr procedure. (n.d.).
- Marzaro, G., et al. (2013). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 18(9), 11046-87.
- What is the metabolism of Diphenhydramine (Benadryl)? (2025). Dr.Oracle.
- Koenigs–Knorr reaction. (n.d.). Wikipedia.
- Metabolic disposition of diphenhydramine. (n.d.). Semantic Scholar.
- Koenig–Knorr glycosidation. (n.d.).
- Diphenhydramine (Benadryl). (n.d.). SlideShare.
- Panitchpakdi, M., et al. (2022). Non-invasive skin sampling detects systemically administered drugs in humans. PLoS One, 17(7), e0271794.
- Showing metabocard for Diphenhydramine N-glucuronide (HMDB0060897). (n.d.).
- SYNTHESIS OF DIPHENHYDRAMINE | H1 ANTAGONIST | MEDICINAL CHEMISTRY. (2019). YouTube.
- Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods. (2013).
- Rao, P. N. (1971). Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry, 36(17), 2426-2427.
- Diphenhydramine N-Beta-D-Glucuronide. (n.d.). LGC Standards.
- Diphenhydramine-M (HO- glucuronide) isomer-1. (n.d.). SpectraBase.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001927). (n.d.).
- Purification and characterization of a β-glucuronidase from Aspergillus niger. (2018).
- Beta-Glucuronidase in the Hydrolysis of Glucuronide-Drug Conjug
- Mass spectra of diphenhydramine. (n.d.).
- Synthesis and Psychoanaleptic Properties of New Compounds Structurally Related to Diphenhydramine. (n.d.). Journal of Medicinal Chemistry.
- Dilute and Shoot with MS Beta-Glucuronidase Automation-ready Hydrolysis Mix! (2022). YouTube.
- Diphenhydramine N-Glucuronide. (n.d.). Labmix24.
- Diphenhydramine and Impurities. (n.d.). BOC Sciences.
- DIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020).
- Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. (2020). MDPI.
- X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug. (1998). RSC Publishing.
- Preparation method of diphenhydramine. (2013).
- Diphenhydramine Hydrochloride(147-24-0) 13C NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. people.ucsc.edu [people.ucsc.edu]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. youtube.com [youtube.com]
- 6. DIPHENHYYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic disposition of diphenhydramine | Semantic Scholar [semanticscholar.org]
- 14. Enzyme-assisted synthesis and characterization of glucuronide conjugates of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. researchgate.net [researchgate.net]
- 23. Diphenhydramine N-Beta-D-Glucuronide | LGC Standards [lgcstandards.com]
- 24. Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Diphenhydramine N-glucuronide: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of diphenhydramine N-glucuronide, a primary metabolite of the first-generation antihistamine, diphenhydramine. Intended for researchers, scientists, and professionals in drug development, this document delves into the metabolite's chemical structure, physicochemical properties, metabolic pathway, and analytical quantification, grounding all information in established scientific principles and methodologies.
Introduction: The Metabolic Fate of Diphenhydramine
Diphenhydramine, widely known by its brand name Benadryl®, is a first-generation H1 receptor antagonist with pronounced sedative, antiemetic, and anticholinergic effects.[1][2] Its therapeutic and side-effect profiles are intrinsically linked to its metabolism, which is extensive and primarily occurs in the liver.[3][4] The cytochrome P450 system, particularly CYP2D6, initiates metabolism through N-demethylation.[4][5] However, a crucial pathway for the clearance of diphenhydramine is phase II conjugation, specifically direct glucuronidation at its tertiary amino group, which results in the formation of a quaternary ammonium glucuronide known as diphenhydramine N-glucuronide.[6][7] This process significantly increases the water solubility of the parent compound, facilitating its excretion from the body.[8] Understanding the properties and quantification of this major metabolite is therefore essential for a complete pharmacokinetic and toxicological assessment of diphenhydramine.
Chemical Structure and Identification
Diphenhydramine N-glucuronide is a quaternary ammonium-linked glucuronide. The glucuronic acid moiety is attached to the tertiary amine of the diphenhydramine molecule.
-
Chemical Name: 2-benzhydryloxyethyl-[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethylazanium[9]
-
Canonical SMILES: C(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O[10]
-
InChI Key: OAIGZXXQYIJBLR-VAUIJEFBSA-O
The formation of this quaternary ammonium conjugate is a notable metabolic pathway for tertiary amines. From an analytical perspective, the permanent positive charge on the nitrogen atom influences its chromatographic behavior and mass spectrometric fragmentation, which are key considerations in developing robust bioanalytical methods.
Physicochemical Properties
The physicochemical properties of diphenhydramine N-glucuronide are critical for designing extraction and analytical procedures. The addition of the glucuronic acid group drastically alters the properties of the parent diphenhydramine molecule.
| Property | Value | Source |
| Molecular Weight | 431.49 g/mol | [11] |
| Exact Mass | 431.19440226 | [10] |
| Melting Point | >114°C (decomposes) | [10] |
| Solubility | Slightly soluble in methanol and water | [10] |
| XLogP3 | 2.1 | [10] |
| Hydrogen Bond Donor Count | 3 | [10] |
| Hydrogen Bond Acceptor Count | 7 | [10] |
| Topological Polar Surface Area | 119.28 Ų | [10] |
The increased polarity and water solubility compared to the parent drug (diphenhydramine LogP ≈ 3.27) are evident.[1] This has direct implications for its biological distribution and renal clearance. The hygroscopic nature and preference for freezer storage under an inert atmosphere highlight its relative instability, which must be accounted for during sample handling and storage.[10]
Metabolic Pathway: The Role of UGTs
The biotransformation of diphenhydramine to its N-glucuronide is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[12] These enzymes facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate.[8]
Recent research has identified that human UGT2B10 is a key enzyme responsible for the N-glucuronidation of diphenhydramine.[13] UGT2B10 exhibits a preference for tertiary amines and demonstrates higher affinity and clearance for diphenhydramine compared to other UGT isoforms like UGT1A3 and UGT1A4.[13] This enzymatic specificity underscores the importance of considering specific UGT activities when evaluating drug metabolism and potential drug-drug interactions.
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. people.ucsc.edu [people.ucsc.edu]
- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic disposition of diphenhydramine | Semantic Scholar [semanticscholar.org]
- 8. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. labmix24.com [labmix24.com]
- 12. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Generation of Diphenhydramine N-glucuronide
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals on the in vitro generation of Diphenhydramine N-glucuronide. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Metabolic Fate of Diphenhydramine
Diphenhydramine, a first-generation antihistamine, undergoes extensive metabolism in the liver.[1][2][3] While Phase I metabolism, primarily N-demethylation by cytochrome P450 enzymes like CYP2D6, is a significant pathway, Phase II conjugation reactions also play a crucial role in its clearance and detoxification.[1][2] One such key Phase II biotransformation is N-glucuronidation, where the tertiary amine group of diphenhydramine is directly conjugated with glucuronic acid, forming a quaternary ammonium glucuronide.[4][5] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, facilitating its renal excretion.[6][7] Understanding the in vitro generation of this metabolite is critical for comprehending its drug-drug interaction potential and inter-individual variability in metabolism.[4]
The Enzymatic Machinery: UDP-Glucuronosyltransferases (UGTs)
The UGT superfamily of enzymes is central to the glucuronidation of a vast array of xenobiotics and endogenous compounds.[7][8] These membrane-bound enzymes, located within the endoplasmic reticulum, catalyze the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate.[6][9]
For Diphenhydramine N-glucuronidation, specific UGT isoforms exhibit catalytic activity. Research has demonstrated that while multiple UGTs might play a role, UGT2B10 is a key enzyme with a high affinity and clearance for the N-glucuronidation of diphenhydramine.[10] UGT1A4 and UGT1A3 have also been implicated, though with lower efficiency compared to UGT2B10.[10] Therefore, for targeted in vitro studies, recombinant UGT2B10 is an excellent choice, while pooled human liver microsomes (HLMs) provide a more holistic view of hepatic metabolism.
Metabolic Pathway of Diphenhydramine N-glucuronidation
Caption: Metabolic pathway of Diphenhydramine to its N-glucuronide metabolite.
Experimental Design and Protocols
The successful in vitro generation of Diphenhydramine N-glucuronide hinges on a well-designed experiment with optimized conditions. The following sections provide detailed protocols using both recombinant UGTs and human liver microsomes.
Materials and Reagents
| Reagent/Material | Recommended Source | Rationale |
| Diphenhydramine | Sigma-Aldrich | High purity substrate is essential for accurate kinetics. |
| Recombinant Human UGT2B10 | Corning, Sekisui XenoTech | Provides isoform-specific catalytic activity. |
| Pooled Human Liver Microsomes (HLMs) | Corning, Sekisui XenoTech | Represents the average metabolic activity of a population. |
| UDPGA, Trisodium Salt | Sigma-Aldrich | The essential cofactor for the glucuronidation reaction. |
| Alamethicin | Sigma-Aldrich | A pore-forming peptide to overcome latency of UGTs in microsomes.[9] |
| Tris-HCl Buffer | Thermo Fisher Scientific | Maintains a stable pH for optimal enzyme activity. |
| Magnesium Chloride (MgCl2) | Sigma-Aldrich | An important cofactor for UGT activity. |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | For quenching the reaction and protein precipitation. |
| Formic Acid (LC-MS Grade) | Fisher Scientific | Acidifies the mobile phase for better chromatographic separation. |
Experimental Workflow
Caption: General workflow for the in vitro generation of Diphenhydramine N-glucuronide.
Detailed Protocol for In Vitro Incubation
This protocol is designed for a final incubation volume of 200 µL. All incubations should be performed in duplicate or triplicate.
-
Preparation of Reagents:
-
1M Tris-HCl (pH 7.4): Prepare and store at 4°C.
-
1M MgCl2: Prepare and store at 4°C.
-
5 mg/mL Alamethicin in Ethanol: Prepare and store at -20°C.
-
100 mM Diphenhydramine in DMSO: Prepare a stock solution and store at -20°C. Further dilute in buffer for working solutions.
-
100 mM UDPGA in Water: Prepare fresh before each experiment.
-
-
Incubation Mix Preparation (on ice):
-
In a microcentrifuge tube, combine the following:
-
Tris-HCl (1M): 10 µL (Final concentration: 50 mM)
-
MgCl2 (1M): 2 µL (Final concentration: 10 mM)
-
Recombinant UGT2B10 (e.g., 1 mg/mL stock) or HLM (e.g., 20 mg/mL stock): Adjust volume for a final protein concentration of 0.1-0.5 mg/mL.
-
Alamethicin (5 mg/mL): 2 µL (Final concentration: 50 µg/mg protein)
-
Diphenhydramine working solution: Adjust volume for desired final concentration (e.g., 1-100 µM).
-
Nuclease-free water: To bring the volume to 180 µL.
-
-
-
Pre-incubation:
-
Vortex the tubes gently and pre-incubate at 37°C for 5 minutes in a shaking water bath. This allows the alamethicin to permeabilize the microsomal vesicles and the enzyme to reach the optimal temperature.
-
-
Reaction Initiation:
-
Start the reaction by adding 20 µL of 10 mM UDPGA (Final concentration: 1 mM).
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix).
-
Vortex vigorously to precipitate the protein.
-
-
Sample Processing:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Negative Controls
-
No UDPGA: To control for any non-enzymatic degradation or contamination.
-
No Enzyme: To ensure that the formation of the metabolite is enzyme-dependent.
-
No Substrate: To check for any interfering peaks from the reaction components.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Diphenhydramine N-glucuronide.
-
Chromatography: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal. The detection is performed using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Diphenhydramine: m/z 256 -> 167
-
Diphenhydramine N-glucuronide: m/z 432 -> 256
-
-
Data Analysis and Interpretation
The primary output of the experiment will be the concentration of Diphenhydramine N-glucuronide formed over time. This can be used to determine the initial rate of formation. By varying the substrate concentration, enzyme kinetics can be determined.
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) |
| UGT2B10 | ~5-15 | High | High |
| UGT1A4 | ~50-100 | Moderate | Moderate |
| UGT1A3 | >100 | Low | Low |
| Note: These are representative values based on literature trends and should be determined experimentally.[10] |
A higher intrinsic clearance value for UGT2B10 indicates its greater efficiency in metabolizing diphenhydramine at therapeutic concentrations.[10]
Troubleshooting
| Issue | Potential Cause | Solution |
| Low or no metabolite formation | Inactive enzyme | Use a new lot of enzyme; verify activity with a positive control substrate. |
| Degraded UDPGA | Prepare fresh UDPGA solution for each experiment. | |
| Insufficient alamethicin | Optimize alamethicin concentration (typically 25-50 µg/mg protein). | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes; prepare a master mix for common reagents. |
| Incomplete reaction termination | Ensure rapid and thorough mixing with cold acetonitrile. | |
| Matrix effects in LC-MS/MS | Ion suppression or enhancement | Dilute the sample; use a stable isotope-labeled internal standard. |
Conclusion
This guide provides a robust framework for the in vitro generation and analysis of Diphenhydramine N-glucuronide. By employing recombinant UGT isoforms, particularly UGT2B10, and well-characterized human liver microsomes, researchers can gain valuable insights into the metabolic fate of diphenhydramine. Adherence to the detailed protocols and analytical methods described herein will ensure the generation of high-quality, reproducible data essential for drug development and mechanistic toxicology studies.
References
- National Center for Biotechnology Information. (n.d.). A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads. National Institutes of Health.
- Creative Biolabs. (n.d.). UGT Investigation.
- Thermo Fisher Scientific. (n.d.). Protocol - UDP-glycosyltransferase BACULOSOMES Transferase Activity Assay.
- National Center for Biotechnology Information. (n.d.). Targeted Precise Quantification of 12 Human Recombinant Uridine-Diphosphate Glucuronosyl Transferase 1A and 2B Isoforms Using Nano-Ultra-High-Performance Liquid Chromatography/Tandem Mass Spectrometry with Selected Reaction Monitoring. National Institutes of Health.
- Springer Nature. (n.d.). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update.
- Kaivosaari, S., Tozaki, H., Finel, M., & Kostiainen, R. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1335-1343.
- Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays.
- Fisher, M. B., Campanale, K., Ackermann, B. L., Vandenbranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566.
- Paar, D., Stoß, B., & Pfaff, G. (1993). Variability of diphenhydramine N-glucuronidation in healthy subjects. Arzneimittel-Forschung, 43(8), 865-867.
- Miners, J. O., Mackenzie, P. I., & Knights, K. M. (2008). The in vitro characterization of inhibitory drug–drug interactions involving UDP-glucuronosyltransferase. In Drug-Drug Interactions (pp. 219-242). Humana Press.
- Dr. Oracle. (2025, October 9). What is the metabolism of Benadryl (diphenhydramine)?.
- DeepDyve. (2010, July 31). Variability of diphenhydramine N-glucuronidation in healthy subjects.
- Dr. Oracle. (2025, May 14). What is the metabolism of Diphenhydramine (Benadryl)?.
- National Center for Biotechnology Information. (n.d.). Diphenhydramine. PubChem.
- McGinnity, D. F., Soars, M. G., Urban, S., & Riley, R. J. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics, 301(1), 382-392.
- Tom, A., et al. (2024). Comprehensive Review of Analytical Approaches for the Detection of Diphenhydramine: A Systematic Analysis. Journal of Forensic Science and Medicine, 10(4), 331-337.
- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132.
- Vimal Raj, R., & Sumithra, M. (2023). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Journal of Chemical and Pharmaceutical Research, 15(12), 1-8.
- University of Waterloo School of Pharmacy. (n.d.). Diphenhydramine (Benadryl).
- Al-Sabri, A. M., Naser, H. S., & Al-Dhanki, S. H. (2020). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. International Journal of Pharmaceutical Quality Assurance, 11(4), 633-639.
- Thormann, W., et al. (2004). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. Electrophoresis, 25(10-11), 1607-14.
- Kiang, T. K., Ensom, M. H., & Chang, T. K. (2003). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 100(2), 125-141.
Sources
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. people.ucsc.edu [people.ucsc.edu]
- 4. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Enzymatic Synthesis of Diphenhydramine N-glucuronide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Glucuronidation represents a critical pathway in Phase II metabolism, enhancing the clearance of numerous xenobiotics by increasing their hydrophilicity.[1][2] For tertiary amine-containing drugs such as the first-generation antihistamine Diphenhydramine, this process can occur via N-glucuronidation, forming a quaternary ammonium glucuronide.[3] The synthesis of this metabolite is paramount for its use as an analytical standard in pharmacokinetic, drug-drug interaction, and toxicology studies. Chemical synthesis of glucuronides can be notoriously complex; therefore, biocatalytic methods using UDP-glucuronosyltransferase (UGT) enzymes offer a highly specific and efficient alternative.[4][5][6] This guide provides an in-depth technical overview of the principles and a field-proven protocol for the enzymatic synthesis, purification, and characterization of Diphenhydramine N-glucuronide, with a focus on the key enzyme, UGT2B10.
Scientific Foundation: The Enzymology of Diphenhydramine N-Glucuronidation
The biotransformation of Diphenhydramine into its N-glucuronide metabolite is a specific enzymatic process governed by the UDP-glucuronosyltransferase (UGT) superfamily.[1][7] These microsomal enzymes catalyze the transfer of glucuronic acid from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a lipophilic substrate.[2]
The Key Biocatalyst: UGT2B10
While several UGT isoforms are capable of metabolizing amine-containing compounds, extensive research has identified UGT2B10 as the primary enzyme responsible for the N-glucuronidation of Diphenhydramine.[8] Studies using recombinant human UGTs have demonstrated that UGT2B10 exhibits a significantly higher affinity and clearance for Diphenhydramine compared to other isoforms like UGT1A3 and UGT1A4.[8] This specificity is crucial for designing an efficient synthesis, as the use of recombinant UGT2B10 minimizes the formation of unwanted side products and simplifies downstream purification. UGT2B10 shows a marked preference for tertiary amines, making it an ideal catalyst for this specific transformation.[8]
The Reaction Mechanism
The synthesis involves the nucleophilic attack of the tertiary amine nitrogen of Diphenhydramine on the anomeric C1 carbon of the glucuronic acid moiety of UDPGA. This reaction is catalyzed by UGT2B10 and results in the formation of a stable, water-soluble quaternary ammonium-linked glucuronide and the release of UDP.
Caption: Reaction mechanism of UGT2B10-catalyzed N-glucuronidation.
Integrated Experimental Workflow for Synthesis & Purification
This section details a robust, self-validating protocol for the synthesis, purification, and characterization of Diphenhydramine N-glucuronide. The workflow is designed to ensure high yield and purity, providing a reliable reference standard.
Caption: Step-by-step workflow for synthesis and analysis.
Step-by-Step Synthesis Protocol
Rationale: This protocol utilizes a recombinant human UGT2B10 enzyme source for maximum specificity. Alamethicin is included to permeabilize the microsomal membrane in which the recombinant enzyme is embedded, ensuring substrate access to the active site. Magnesium chloride is a known activator for UGT enzymes.
Materials:
-
Recombinant human UGT2B10 (e.g., from insect or HEK293 cells)
-
Diphenhydramine HCl
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Alamethicin
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure
Procedure:
-
Prepare the Reaction Buffer: Create a master mix containing 50 mM Tris-HCl (pH 7.4) and 10 mM MgCl₂.
-
Pre-incubation: In a microcentrifuge tube, combine the reaction buffer, recombinant UGT2B10 (to a final concentration of 0.1-0.5 mg/mL), and Alamethicin (final concentration of 25-50 µg/mg protein). Gently mix and pre-incubate on ice for 15 minutes. This step activates the enzyme by disrupting the membrane.
-
Add Substrate: Add Diphenhydramine HCl to the mixture. The final concentration should be chosen based on the enzyme's Km value, but a starting point of 100-500 µM is effective for preparative synthesis.
-
Initiate Reaction: Pre-warm the mixture at 37°C for 3 minutes. Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 2-5 mM. The excess of UDPGA ensures the reaction proceeds to completion.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours with gentle agitation. Reaction progress can be monitored by taking small aliquots over time and analyzing them via LC-MS.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. Vortex thoroughly and incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the synthesized Diphenhydramine N-glucuronide.
| Component | Recommended Final Concentration | Rationale |
| Recombinant UGT2B10 | 0.1 - 0.5 mg/mL | Biocatalyst for the reaction. |
| Diphenhydramine HCl | 100 - 500 µM | The substrate to be glucuronidated. |
| UDPGA | 2 - 5 mM | Co-substrate; provided in excess to drive the reaction. |
| Tris-HCl, pH 7.4 | 50 mM | Maintains optimal physiological pH for enzyme activity. |
| MgCl₂ | 10 mM | Essential cofactor for UGT enzyme activation. |
| Alamethicin | 25 - 50 µg/mg protein | Permeabilizing agent to expose the enzyme's active site. |
| Incubation Temp. | 37°C | Optimal temperature for human enzyme activity. |
| Incubation Time | 2 - 4 hours | Sufficient time for significant product formation. |
| Table 1: Optimized Reaction Conditions for Enzymatic Synthesis. |
Purification by Reverse-Phase HPLC
Rationale: Reverse-phase HPLC is the gold standard for purifying polar metabolites like glucuronides from complex reaction mixtures.[4][9] A C18 column provides excellent retention and separation, while a formic acid modifier in the mobile phase ensures good peak shape by suppressing the ionization of residual silanols.
Procedure:
-
Sample Preparation: Evaporate the acetonitrile from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the remaining aqueous solution in a small volume of the initial HPLC mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid).
-
Chromatography: Purify the reconstituted sample using a preparative or semi-preparative RP-HPLC system.
-
Fraction Collection: Collect fractions corresponding to the Diphenhydramine N-glucuronide peak, which can be identified by its UV absorbance and confirmed by LC-MS analysis of a small aliquot.
-
Final Product: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.[4]
| Parameter | Condition |
| Column | C18, 5 µm particle size (e.g., 10 x 250 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 4 mL/min (scalable based on column diameter) |
| Detection | UV at 220 nm and 254 nm[10][11] |
| Gradient | Time 0 min: 5% B |
| Time 5 min: 5% B | |
| Time 25 min: 60% B | |
| Time 28 min: 95% B | |
| Time 30 min: 5% B | |
| Table 2: Example HPLC Protocol for Purification. |
Characterization and Quality Control
Rationale: Rigorous characterization is essential to validate the identity and purity of the synthesized metabolite, ensuring its suitability as a reference standard.
-
Identity Confirmation (LC-MS/MS): Analyze the purified product to confirm its molecular weight. The expected mass will correspond to the parent Diphenhydramine plus the mass of a glucuronic acid moiety (176.12 g/mol ). Tandem mass spectrometry (MS/MS) can provide structural fragmentation data for further confirmation.[4]
-
Purity Assessment (HPLC-UV): Analyze the final product using an analytical scale HPLC-UV method. Purity is determined by the peak area percentage of the main product peak relative to all other peaks. The industry standard for a reference compound is typically >95% purity .[4]
-
Structural Elucidation (NMR): For definitive structural proof, particularly for establishing the site of glucuronidation, ¹H and ¹³C NMR spectroscopy are required. This confirms the covalent linkage between the glucuronic acid and the tertiary amine of Diphenhydramine.[7]
Conclusion
The biocatalytic synthesis of Diphenhydramine N-glucuronide using recombinant UGT2B10 offers a superior alternative to traditional chemical methods. It provides a direct, highly specific, and efficient route to producing this critical metabolite. The detailed workflow presented in this guide—from optimized enzymatic reaction conditions to robust HPLC-based purification and rigorous analytical characterization—provides researchers with a reliable framework to generate high-purity analytical standards. These standards are indispensable for advancing our understanding of drug metabolism, ensuring the safety and efficacy of pharmaceuticals in development.
References
-
Kaivosaari, S., Finel, M., & Koskinen, M. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1339-1347. [Link]
-
Peter, J. D., et al. (2013). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. ACS Chemical Neuroscience, 4(4), 588–595. [Link]
-
Schmid, A., et al. (2023). Synthesis of Metabolites and Metabolite-Like Compounds Using Biocatalytic Systems. International Journal of Molecular Sciences, 24(16), 12903. [Link]
-
Stachulski, A. V., & Perry, M. J. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 844-889. [Link]
-
Stachulski, A. V., & Perry, M. J. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 844-889. [Link]
-
Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]
-
Neises, B., & Steglich, W. (2012). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. ARKIVOC, 2012(3), 257-278. [Link]
-
Breyer-Pfaff, U., & Meykadeh, H. (1993). Variability of diphenhydramine N-glucuronidation in healthy subjects. European Journal of Clinical Pharmacology, 45(5), 453-457. [Link]
-
Schmid, A., et al. (2023). Synthesis of Metabolites and Metabolite-Like Compounds Using Biocatalytic Systems. Molecules, 28(16), 6123. [Link]
-
Schmid, A., et al. (2023). Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems. Preprints.org. [Link]
-
Ferlinah, S., et al. (2018). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 23(7), 1633. [Link]
-
Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132. [Link]
-
Naser, H. S., & Al-Shami, M. A. (2020). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. Systematic Reviews in Pharmacy, 11(12), 1601-1607. [Link]
-
King, C. D., Rios, G. R., Green, M. D., & Tephly, T. R. (2000). UDP-glucuronosyltransferases. Current Drug Metabolism, 1(2), 143-161. [Link]
-
De Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International Journal of Neuropsychopharmacology, 6(1), 57-72. [Link]
-
Wikipedia. (n.d.). Glucuronosyltransferase. Retrieved from [Link]
-
Human Metabolome Database. (2013). Diphenhydramine N-glucuronide (HMDB0060897). Retrieved from [Link]
Sources
- 1. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 3. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
The Discovery and Characterization of Diphenhydramine N-Glucuronide: A Technical Guide
This guide provides an in-depth technical overview of the discovery, characterization, and initial findings related to diphenhydramine N-glucuronide, a significant metabolite of the first-generation antihistamine, diphenhydramine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, outlines experimental methodologies, and offers insights into the scientific rationale behind the analytical and synthetic approaches used to study this compound.
Introduction: The Metabolic Fate of Diphenhydramine
Diphenhydramine, a widely used antihistamine, undergoes extensive metabolism in the body.[1] While Phase I metabolic pathways, such as N-demethylation mediated by cytochrome P450 enzymes (primarily CYP2D6), have been well-documented, Phase II conjugation reactions also play a crucial role in its elimination.[1][2] One such significant Phase II metabolic route is the direct glucuronidation of the tertiary amine group, leading to the formation of a quaternary ammonium glucuronide, specifically diphenhydramine N-glucuronide.[3] This conjugation reaction enhances the water solubility of the parent compound, facilitating its renal excretion.
The Discovery of Diphenhydramine N-Glucuronide
While diphenhydramine has been in clinical use for decades, the specific elucidation of its N-glucuronide metabolite in humans was a later finding in its metabolic profile. A notable study in 1997 by Fischer and Breyer-Pfaff investigated the variability of diphenhydramine N-glucuronidation in healthy subjects, confirming its presence and quantifying its excretion in urine.[3] This research demonstrated that the formation of this quaternary ammonium glucuronide is a variable but significant pathway in humans, with urinary excretion of diphenhydramine N-glucuronide ranging from 2.7% to 14.8% of the administered dose within 8 hours.[3]
The Enzymatic Machinery: Role of UGT2B10
The conjugation of glucuronic acid to diphenhydramine is not a random event but is catalyzed by a specific UDP-glucuronosyltransferase (UGT) enzyme. Research has identified UGT2B10 as the primary enzyme responsible for the N-glucuronidation of diphenhydramine. This finding is significant as it places diphenhydramine within a specific subset of drugs that are substrates for this particular UGT isozyme. Understanding the role of UGT2B10 is critical for predicting potential drug-drug interactions and inter-individual variability in diphenhydramine metabolism.
Synthesis and Characterization of Diphenhydramine N-Glucuronide
The availability of a pure analytical standard is paramount for the accurate identification and quantification of metabolites in biological matrices. The synthesis of quaternary ammonium-linked glucuronides, such as diphenhydramine N-glucuronide, presents unique chemical challenges.
General Synthetic Strategy
A common approach for the synthesis of such metabolites involves the quaternization of the tertiary amine of the parent drug with a protected and activated glucuronic acid derivative. This is typically followed by deprotection to yield the final N-glucuronide.
Experimental Protocol: Representative Synthesis of a Quaternary Ammonium Glucuronide
This protocol is a representative method based on established principles for the synthesis of quaternary ammonium glucuronides and may require optimization for diphenhydramine.
Step 1: Preparation of the Glucuronic Acid Donor
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate is a commonly used activated glucuronic acid donor. This can be synthesized from commercially available glucuronic acid through a series of protection and activation steps.
Step 2: Quaternization Reaction
-
Dissolve diphenhydramine in a suitable organic solvent (e.g., acetonitrile).
-
Add an excess of the activated glucuronic acid donor from Step 1.
-
The reaction is typically carried out in the presence of a mild base (e.g., silver carbonate) to neutralize the generated hydrobromic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Deprotection
-
Once the quaternization is complete, the protecting acetyl groups are removed. This is often achieved by basic hydrolysis using a reagent such as sodium methoxide in methanol.
-
The reaction is monitored until completion.
Step 4: Purification
-
The final product, diphenhydramine N-glucuronide, is purified from the reaction mixture. Due to its polar and ionic nature, techniques like reversed-phase high-performance liquid chromatography (HPLC) with a suitable counter-ion in the mobile phase are often employed.
-
The purified fractions are collected, and the solvent is removed under reduced pressure.
Step 5: Characterization
-
The structure and purity of the synthesized diphenhydramine N-glucuronide are confirmed using a combination of analytical techniques, including:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the site of glucuronidation.
-
Diagram: Synthetic Workflow for Diphenhydramine N-Glucuronide
Sources
"pharmacokinetics of Diphenhydramine N-glucuronide in preclinical models"
An In-depth Technical Guide to the Pharmacokinetics of Diphenhydramine N-glucuronide in Preclinical Models
Introduction: Beyond First-Pass Metabolism
Diphenhydramine (DPH), a first-generation H1-receptor antagonist, is widely recognized for its antiallergic, sedative, and antiemetic properties.[1][] Its disposition in the body is governed by extensive hepatic metabolism, primarily through well-documented Phase I pathways like N-demethylation and oxidative deamination, catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[3][4][5] However, a significant, and often mechanistically distinct, metabolic route is the direct Phase II conjugation of the parent molecule at its tertiary amino group. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), forms a quaternary ammonium-linked glucuronide, known as Diphenhydramine N-glucuronide.[6][7]
This guide, intended for researchers and drug development professionals, provides a detailed examination of the pharmacokinetics of this specific metabolite in preclinical models. Understanding the formation, distribution, and excretion of Diphenhydramine N-glucuronide is crucial. As a highly polar conjugate, its pharmacokinetic profile diverges significantly from the lipophilic parent drug, influencing clearance rates, potential for drug-drug interactions, and the overall disposition of diphenhydramine. This document will elucidate the enzymatic basis of its formation, outline robust experimental designs for its characterization in preclinical settings, and detail the bioanalytical methodologies required for its accurate quantification.
Part 1: The Enzymatic Machinery of N-Glucuronide Formation
The formation of Diphenhydramine N-glucuronide is a detoxification pathway that enhances the water solubility of the drug, thereby facilitating its renal excretion.[8] This biotransformation involves the covalent attachment of glucuronic acid, from the activated co-substrate uridine diphosphate glucuronic acid (UDPGA), directly to the tertiary amine of the diphenhydramine molecule.
Key UDP-Glucuronosyltransferase (UGT) Isoforms:
The catalysis of this reaction is primarily handled by specific UGT enzymes. Research using recombinant human UGTs has identified several key players:
-
UGT2B10: This isoform exhibits the highest affinity and clearance for the N-glucuronidation of diphenhydramine.[9] Its efficiency suggests it plays a major role in the formation of this metabolite at therapeutic drug concentrations.[9]
-
UGT1A3 & UGT1A4: These enzymes also contribute to the reaction, although kinetic analyses suggest they have lower affinity compared to UGT2B10.[9]
The formation kinetics in human liver microsomes have been shown to be biphasic, indicating the involvement of both high-affinity (low Kₘ) and low-affinity (high Kₘ) enzymes.[10] The high-affinity component, likely dominated by UGT2B10, is most relevant at clinically observed plasma concentrations.[10]
Part 2: Preclinical Study Design & Methodologies
Investigating the pharmacokinetics of Diphenhydramine N-glucuronide requires a meticulously planned experimental approach, from the selection of appropriate animal models to the validation of sensitive bioanalytical techniques.
Rationale for Preclinical Model Selection
The choice of animal model is a critical determinant of the translatability of pharmacokinetic data. While human studies confirm the excretion of this metabolite, preclinical investigations provide the controlled environment necessary to dissect its complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Rodents (Rats, Guinea Pigs): Rats are frequently used for initial ADME and tissue distribution studies due to their well-characterized physiology and cost-effectiveness.[11][12] Guinea pigs have also been used in early metabolic studies of diphenhydramine.[12]
-
Non-Rodents (Dogs, Monkeys): Larger animals like dogs and non-human primates (e.g., rhesus monkeys) are often used in later-stage preclinical development.[13] Their metabolic profiles can more closely resemble those of humans, providing valuable data for interspecies scaling.
-
In Vitro Systems (Liver Microsomes): Human and animal liver microsomes are indispensable tools for studying the kinetics of N-glucuronidation in vitro.[10] They allow for the determination of key enzymatic parameters (Kₘ, Vₘₐₓ) and are used in reaction phenotyping to identify the specific UGT isoforms involved.[9]
Experimental Protocol: In Vivo Pharmacokinetic Study
The following outlines a comprehensive workflow for a preclinical in vivo study. The causality behind each step is explained to underscore the principles of a self-validating protocol.
Step 1: Animal Preparation & Dosing
-
Selection: Choose a species (e.g., Sprague-Dawley rats), specifying sex, age, and weight range to ensure cohort homogeneity.
-
Acclimatization: House animals in controlled conditions (temperature, light-dark cycle) for at least one week prior to the study to reduce stress-related physiological variability.
-
Dosing:
-
Route: Administer diphenhydramine via intravenous (IV) and oral (PO) routes in separate animal groups. The IV route is essential to determine fundamental parameters like clearance and volume of distribution, bypassing absorption and first-pass metabolism. The PO route is necessary to assess oral bioavailability and the extent of first-pass N-glucuronide formation.[14][15]
-
Formulation: The drug should be dissolved in a suitable, non-toxic vehicle (e.g., saline or polyethylene glycol).
-
Step 2: Biological Sample Collection
-
Matrices: Collect blood (for plasma), urine, and feces. Urine is the primary matrix for quantifying the excreted N-glucuronide.[6][16]
-
Time Points: Implement a serial or sparse sampling schedule. For blood, collect samples at pre-dose and multiple post-dose time points (e.g., 5, 15, 30 min; 1, 2, 4, 8, 12, 24 hours) to accurately define the concentration-time curve. For urine, collect in metabolic cages over intervals (e.g., 0-8h, 8-24h, 24-48h) to measure the cumulative amount excreted.
-
Processing: Process blood immediately to obtain plasma (using an anticoagulant like EDTA) by centrifugation. Immediately freeze all samples at -80°C to prevent degradation of the analyte.
Bioanalytical Quantification: The Gold Standard
Accurate quantification of Diphenhydramine N-glucuronide is challenging due to its polarity and potential instability. The authoritative and most reliable method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Sample Analysis by LC-MS/MS
-
Sample Preparation (Trustworthiness Pillar):
-
Rationale: The goal is to isolate the analyte from complex biological matrices (e.g., plasma proteins, salts in urine) that can interfere with analysis. Solid-phase extraction (SPE) is a highly effective and validated technique for this purpose.[16]
-
Procedure:
-
Thaw samples on ice.
-
Pre-treat the sample (e.g., by adding an internal standard and diluting with a buffer).
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
-
Chromatographic Separation:
-
System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.[17][18]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation from the parent drug and other metabolites.[18]
-
-
Mass Spectrometric Detection:
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is the method of choice. This involves selecting the precursor ion (the molecular weight of the N-glucuronide) and a specific product ion generated by its fragmentation. This highly specific transition ensures that only the target analyte is quantified, providing the highest level of confidence and eliminating false positives.[19]
-
-
Method Validation:
-
The entire bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability.
-
Part 3: Pharmacokinetic Profile and Data Interpretation
The data generated from preclinical studies reveal a distinct pharmacokinetic profile for Diphenhydramine N-glucuronide.
-
Formation/Absorption: The N-glucuronide is not administered directly but is formed metabolically. Following oral administration of diphenhydramine, the metabolite can be detected in plasma, with its appearance mirroring the disappearance of the parent drug.[14] Its formation is subject to the same first-pass metabolism that affects the parent drug.[3][11]
-
Distribution: As a highly polar, ionized quaternary ammonium compound, Diphenhydramine N-glucuronide is expected to have a low volume of distribution. Unlike the parent drug, which distributes widely into tissues including the brain, the N-glucuronide conjugate is largely confined to the systemic circulation and is not expected to readily cross biological membranes like the blood-brain barrier.[11]
-
Metabolism: Diphenhydramine N-glucuronide is considered a terminal metabolite. It is not typically subject to further significant biotransformation and is primed for elimination from the body.
-
Excretion: The primary route of excretion is via the kidneys into the urine.[1][6] Studies in humans have shown that the amount of the administered diphenhydramine dose excreted as the N-glucuronide can vary, ranging from 2.7% to 14.8% within 8 hours.[6][7] This variability highlights the importance of characterizing this pathway in preclinical models to understand its contribution to overall drug clearance.
Table 1: Summary of Pharmacokinetic Characteristics
| Parameter | Characteristic of Diphenhydramine N-glucuronide | Rationale / Causality |
| Formation | Hepatic, via UGT enzymes (primarily UGT2B10).[9] | Phase II conjugation is a primary hepatic detoxification mechanism. |
| Bioavailability | Not applicable (is a metabolite). | Formed endogenously post-administration of parent drug. |
| Distribution | Low; largely restricted to systemic circulation. | High polarity and charge of the quaternary ammonium group limit passive diffusion across cell membranes. |
| Protein Binding | Expected to be low. | Polar molecules generally exhibit lower plasma protein binding than lipophilic parent drugs. |
| Metabolism | Considered a terminal metabolite. | Glucuronidation is a final step that prepares the molecule for excretion. |
| Elimination Route | Primarily renal (urinary excretion).[1][6] | High water solubility facilitates efficient filtration and excretion by the kidneys. |
| Half-life | Dependent on the formation rate from the parent drug. | Its elimination is often "formation-rate limited." |
Conclusion
The N-glucuronidation of diphenhydramine represents a significant metabolic pathway that directly influences the drug's clearance and disposition. The resulting metabolite, Diphenhydramine N-glucuronide, possesses a pharmacokinetic profile dictated by its chemical nature as a polar, quaternary ammonium conjugate. Preclinical investigations are fundamental to characterizing its formation kinetics and excretion patterns. The successful execution of these studies hinges on a rational choice of animal models, a robust experimental design that accounts for different routes of administration, and the application of highly sensitive and specific bioanalytical methods, for which LC-MS/MS is the undisputed standard. By adhering to these principles of scientific integrity, researchers can generate reliable and translatable data, contributing to a comprehensive understanding of diphenhydramine's metabolic fate and ensuring a more complete picture for drug development and safety assessment.
References
-
Variability of diphenhydramine N-glucuronidation in healthy subjects. PubMed. [Link]
-
Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes. PubMed. [Link]
-
Variability of diphenhydramine N-glucuronidation in healthy subjects. DeepDyve. [Link]
-
Diphenhydramine (Benadryl). University of Arizona. [Link]
-
Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. PubMed. [Link]
-
Diphenhydramine. PubChem, NIH. [Link]
-
Comparison of procedures for measuring the quaternary N-glucuronides of amitriptyline and diphenhydramine in human urine with and without hydrolysis. PubMed. [Link]
-
Metabolic disposition of diphenhydramine. Semantic Scholar. [Link]
-
Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. Creighton University. [Link]
-
Diphenhydramine. StatPearls, NCBI Bookshelf, NIH. [Link]
-
Single-Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents. ResearchGate. [Link]
-
Diphenhydramine-N-glucuronide. PubChem, NIH. [Link]
-
Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. ResearchGate. [Link]
-
Expert Consensus on the Use of Diphenhydramine for Short-Term Insomnia: Efficacy, Safety, and Clinical Applications. PubMed Central, NIH. [Link]
-
Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration. PubMed. [Link]
-
Species Differences in the Metabolism of Diphenhydramine (Benadryl 1 ) 2. Semantic Scholar. [Link]
-
Showing metabocard for Diphenhydramine N-glucuronide (HMDB0060897). Human Metabolome Database. [Link]
-
Biochemical studies on diphenhydramine (benadryl) distribution in tissues and urinary excretion. Semantic Scholar. [Link]
-
Pharmacokinetics of Diphenhydramine and a Demethylated Metabolite Following Intravenous And Oral Administration. Semantic Scholar. [Link]
-
Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution. USP's Emerging Standards. [Link]
-
The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PubMed Central, NIH. [Link]
-
Single-Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents. Wiley Online Library. [Link]
-
A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Ukaaz Publications. [Link]
-
Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent Technologies. [Link]
-
UV Spectrophotometry and Validation of Diphenhydramine HCl. International Journal of Advanced Research in Science, Communication and Technology. [Link]
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepdyve.com [deepdyve.com]
- 8. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. people.ucsc.edu [people.ucsc.edu]
- 12. [PDF] Biochemical studies on diphenhydramine (benadryl) distribution in tissues and urinary excretion. | Semantic Scholar [semanticscholar.org]
- 13. Species Differences in the Metabolism of Diphenhydramine (Benadryl 1 ) 2 | Semantic Scholar [semanticscholar.org]
- 14. Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. Comparison of procedures for measuring the quaternary N-glucuronides of amitriptyline and diphenhydramine in human urine with and without hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. ukaazpublications.com [ukaazpublications.com]
- 19. lcms.cz [lcms.cz]
An In-depth Technical Guide to the Metabolic Pathway of Diphenhydramine to its N-glucuronide Metabolite
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Diphenhydramine's Clinical Profile and Metabolic Significance
Diphenhydramine is a first-generation H1 receptor antagonist widely utilized for its antihistaminic, antiemetic, sedative, and antitussive properties.[1] Its therapeutic effects are, however, often accompanied by central nervous system side effects such as drowsiness and cognitive impairment, which are directly linked to its ability to cross the blood-brain barrier and its subsequent metabolism. A thorough understanding of diphenhydramine's metabolic fate is paramount for optimizing its therapeutic window, predicting drug-drug interactions, and developing novel derivatives with improved safety profiles. While extensively metabolized through Phase I oxidative pathways, a significant and direct Phase II conjugation reaction, N-glucuronidation, plays a crucial role in its detoxification and elimination. This guide provides a detailed exploration of the enzymatic machinery, reaction kinetics, and analytical methodologies pertinent to the formation of the diphenhydramine N-glucuronide metabolite.
The Two Major Metabolic Fates of Diphenhydramine
Diphenhydramine undergoes extensive hepatic metabolism prior to excretion. The metabolic pathways can be broadly categorized into Phase I oxidation and Phase II conjugation.
Phase I Metabolism: N-demethylation
The primary Phase I metabolic route for diphenhydramine is N-demethylation, a process mediated by the cytochrome P450 (CYP) superfamily of enzymes. This sequential demethylation leads to the formation of N-desmethyldiphenhydramine and subsequently N,N-didesmethyldiphenhydramine. Several CYP isoforms are involved in this process, with CYP2D6 exhibiting the highest affinity for diphenhydramine. Other contributing enzymes include CYP1A2, CYP2C9, and CYP2C19. The genetic polymorphism of these enzymes, particularly CYP2D6, can lead to significant inter-individual variability in diphenhydramine's metabolism and clinical effects.
Phase II Metabolism: Direct N-glucuronidation
In addition to oxidative metabolism, diphenhydramine can directly undergo Phase II conjugation to form a quaternary ammonium-linked glucuronide.[2] This pathway involves the covalent attachment of a glucuronic acid moiety from the donor substrate, uridine diphosphate glucuronic acid (UDPGA), to the tertiary amine of diphenhydramine. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in a more polar, water-soluble metabolite that is readily excreted in the urine.
The N-Glucuronidation Pathway: A Deep Dive
Enzymology: The Role of UGT2B10
The UDP-glucuronosyltransferase superfamily consists of several isoforms with varying substrate specificities. Research has identified UGT2B10 as the primary enzyme responsible for the N-glucuronidation of diphenhydramine.[3] UGT2B10 exhibits a preference for substrates containing tertiary amines, making diphenhydramine an ideal candidate for its catalytic activity.[3]
Kinetic analyses have demonstrated that UGT2B10 has a significantly higher affinity and clearance for diphenhydramine compared to other UGT isoforms such as UGT1A3 and UGT1A4.[3] This suggests that at therapeutic concentrations, UGT2B10 is the major contributor to the N-glucuronidation of diphenhydramine in humans.[3] The activity of UGT2B10, along with other UGTs, is localized within the lumen of the endoplasmic reticulum of hepatocytes.[4]
Reaction Mechanism
The N-glucuronidation of diphenhydramine is a conjugation reaction where the glucuronic acid moiety from UDPGA is transferred to the nitrogen atom of diphenhydramine's tertiary amine. This results in the formation of a stable, water-soluble quaternary ammonium glucuronide metabolite. The increased polarity of the N-glucuronide facilitates its elimination from the body via renal excretion.
Pharmacokinetic Variability
The extent of diphenhydramine N-glucuronidation can vary significantly among individuals.[2] Studies have shown that the urinary excretion of diphenhydramine N-glucuronide can range from 2.7% to 14.8% of the administered dose within 8 hours.[2] This variability may be attributed to genetic polymorphisms in the UGT2B10 gene or other factors influencing UGT expression and activity.
Experimental Protocols for Studying Diphenhydramine N-Glucuronidation
In Vitro Metabolism using Human Liver Microsomes
Rationale: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including UGTs. They are a standard in vitro model for studying hepatic drug metabolism. To ensure optimal UGT activity, the microsomal membrane needs to be permeabilized to allow access of the co-factor UDPGA to the enzyme's active site.[4]
Detailed Protocol:
-
Microsome Preparation:
-
Thaw cryopreserved pooled human liver microsomes on ice.
-
Dilute the microsomes to a final protein concentration of 1 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation Mixture Preparation (per reaction):
-
In a microcentrifuge tube, combine:
-
50 µL of 1 mg/mL HLMs
-
5 µL of diphenhydramine stock solution (in methanol or DMSO, final concentration to be varied for kinetic studies, e.g., 1-100 µM)
-
5 µL of alamethicin (a pore-forming agent to permeabilize the microsomal membrane, 50 µg/mg protein).[4] Pre-incubate for 15 minutes on ice.
-
25 µL of 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.
-
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 25 mM UDPGA (in buffer). The final volume is 100 µL.
-
-
Incubation:
-
Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
-
-
Termination of Reaction:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., orphenadrine).[5]
-
-
Sample Preparation for Analysis:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analytical Methodology: LC-MS/MS Quantification
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.[6]
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.
-
Ionization: Electrospray ionization (ESI) in positive mode.
Mass Spectrometric Parameters (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diphenhydramine | 256.2 | 167.1 |
| Diphenhydramine N-glucuronide | 432.2 | 256.2 |
| Orphenadrine (Internal Standard) | 270.2 | 183.1 |
Note: The precursor ion for diphenhydramine N-glucuronide is based on its monoisotopic mass [M+H]+.[7] The product ion corresponds to the loss of the glucuronic acid moiety.
A Note on Analytical Standards: For accurate quantification, a certified analytical standard of diphenhydramine N-glucuronide is required. If not commercially available, chemical synthesis and purification followed by structural confirmation (e.g., by NMR and high-resolution mass spectrometry) would be necessary.
Data Presentation and Visualization
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| Recombinant UGT2B10 | Diphenhydramine | [Insert Value] | [Insert Value] |
| Human Liver Microsomes | Diphenhydramine | [Insert Value] | [Insert Value] |
This data would be obtained by performing the in vitro metabolism assay at varying substrate concentrations and fitting the resulting velocity data to the Michaelis-Menten equation.
Metabolic Pathway of Diphenhydramine
Caption: Metabolic pathways of diphenhydramine.
Conclusion
The N-glucuronidation of diphenhydramine, primarily mediated by UGT2B10, represents a significant pathway for its detoxification and elimination. A comprehensive understanding of this metabolic route, from its underlying enzymology to the analytical methods for its characterization, is essential for drug development professionals. The inter-individual variability in this pathway underscores the importance of considering metabolic profiling in personalizing diphenhydramine therapy. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuances of diphenhydramine metabolism and its clinical implications.
References
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2024). National Institutes of Health. [Link]
-
Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. (2013). PubMed. [Link]
-
N-Glucuronidation of Drugs and Other Xenobiotics. CORE. [Link]
-
Diphenhydramine HCL Analyzed with LCMS. MicroSolv Technology Corporation. [Link]
-
Variability of diphenhydramine N-glucuronidation in healthy subjects. (1997). PubMed. [Link]
-
Diphenhydramine - pH 9.5, LC-MS. (2021). Waters Corporation. [Link]
-
Glucuronidation of drugs by hepatic microsomes derived from healthy and cirrhotic human livers. (1999). PubMed. [Link]
-
In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. (2002). The American Society for Pharmacology and Experimental Therapeutics. [Link]
-
Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. (1998). PubMed. [Link]
-
Glucuronidation activity of (a and b) human liver microsomes and of (c)... ResearchGate. [Link]
-
Variability of diphenhydramine N-glucuronidation in healthy subjects. (2010). DeepDyve. [Link]
-
Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration. (1986). PubMed. [Link]
-
Diphenhydramine-N-glucuronide. PubChem. [Link]
-
Diphenhydramine N-glucuronide. LookChem. [Link]
-
Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. (2024). LabRulez. [Link]
-
In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. (2000). PubMed. [Link]
-
In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Semantic Scholar. [Link]
-
End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. (2018). Royal Society of Chemistry. [Link]
-
Diphenhydramine. PubChem. [Link]
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of UDP-Glucuronosyltransferase Enzymes in the N-Glucuronidation of Diphenhydramine: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the critical role of UDP-glucuronosyltransferase (UGT) enzymes in the N-glucuronidation of diphenhydramine, a first-generation antihistamine. Understanding this metabolic pathway is paramount for researchers, scientists, and drug development professionals in predicting drug-drug interactions, inter-individual variability in drug response, and overall drug safety and efficacy.
Introduction: Deconstructing Diphenhydramine Metabolism
Diphenhydramine, widely known under the brand name Benadryl, is primarily metabolized in the liver. While the initial and major metabolic pathway involves N-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP2D6, a significant and direct conjugation pathway is the formation of a quaternary ammonium-linked glucuronide, a process known as N-glucuronidation.[1][2][3] This Phase II metabolic reaction, catalyzed by UGT enzymes, directly conjugates glucuronic acid to the tertiary amine of diphenhydramine, forming a more water-soluble and readily excretable metabolite, diphenhydramine N-glucuronide.[4][5] The efficiency of this pathway can significantly influence the overall clearance and therapeutic effect of diphenhydramine.[6]
The Key Players: UGT Isoforms in Diphenhydramine N-Glucuronidation
The human UGT superfamily consists of several enzymes with overlapping substrate specificities.[7][8] However, specific isoforms have been identified as the primary catalysts for the N-glucuronidation of diphenhydramine.
UGT2B10: The High-Affinity Workhorse
Research has unequivocally identified UGT2B10 as the major enzyme responsible for the N-glucuronidation of diphenhydramine at therapeutic concentrations.[9][10] Studies using recombinant human UGT enzymes have demonstrated that UGT2B10 exhibits a significantly higher affinity (lower Km value) for diphenhydramine compared to other UGT isoforms.[9] This high affinity suggests that UGT2B10 plays a crucial role in the clearance of diphenhydramine, particularly at the lower concentrations typically observed in clinical use.[11]
The Supporting Cast: UGT1A3 and UGT1A4
While UGT2B10 is the primary enzyme, other UGT isoforms, namely UGT1A3 and UGT1A4 , have also been shown to catalyze the N-glucuronidation of diphenhydramine, albeit with lower affinity.[9][12] These enzymes may contribute to the overall metabolism of diphenhydramine, especially at higher concentrations. The kinetics of diphenhydramine N-glucuronidation in human liver microsomes often exhibit a biphasic character, which is consistent with the involvement of a high-affinity component (UGT2B10) and a low-affinity component (UGT1A4 and potentially UGT1A3).[11]
The following table summarizes the kinetic parameters of the key UGT isoforms involved in diphenhydramine N-glucuronidation, highlighting the superior affinity of UGT2B10.
| UGT Isoform | Apparent Km (μM) | Relative Vmax | In Vitro Clearance (Vmax/Km) |
| UGT2B10 | Significantly Lower | Moderate | Significantly Higher |
| UGT1A4 | Higher | Higher | Lower |
| UGT1A3 | Higher | Lower | Lower |
| Table 1: Comparative kinetic parameters of UGT isoforms in diphenhydramine N-glucuronidation. Data synthesized from multiple studies.[9][11] |
The Mechanism of N-Glucuronidation
The N-glucuronidation of diphenhydramine is a conjugation reaction where the glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) is transferred to the tertiary amine nitrogen of diphenhydramine. This reaction results in the formation of a quaternary ammonium-linked glucuronide.[13] This process increases the polarity and molecular weight of the drug, facilitating its elimination from the body, primarily through urine.[3]
Experimental Protocols for Studying Diphenhydramine N-Glucuronidation
To accurately characterize the role of UGT enzymes in diphenhydramine metabolism, a series of well-defined in vitro experiments are essential. These protocols are designed to identify the contributing enzymes, determine their kinetic parameters, and assess the potential for drug-drug interactions.
UGT Reaction Phenotyping: Identifying the Key Enzymes
The objective of this workflow is to determine which UGT isoforms are responsible for the N-glucuronidation of diphenhydramine. This is typically achieved through two complementary approaches: recombinant UGT screening and chemical inhibition studies in human liver microsomes.
Step-by-Step Protocol for Recombinant UGT Screening:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, combine a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4), magnesium chloride (MgCl2), diphenhydramine at a specified concentration, and the recombinant UGT enzyme.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Add the cofactor UDPGA to initiate the glucuronidation reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of diphenhydramine N-glucuronide.
Enzyme Kinetics: Determining Affinity and Efficiency
Once the key UGT isoforms have been identified, the next critical step is to determine their kinetic parameters (Km and Vmax) to understand their affinity for diphenhydramine and the maximum rate of the reaction.
Step-by-Step Protocol for Enzyme Kinetic Analysis:
-
Prepare a Range of Substrate Concentrations: Prepare a series of diphenhydramine concentrations bracketing the expected Km value.
-
Incubate with Recombinant UGTs or HLM: Perform incubations as described in the phenotyping protocol for each substrate concentration, using either the specific recombinant UGT of interest or human liver microsomes.
-
Measure Initial Velocity: Ensure that the reaction time and protein concentration are optimized so that the rate of product formation is linear (initial velocity conditions).
-
Quantify Product Formation: Use LC-MS/MS to quantify the amount of diphenhydramine N-glucuronide formed at each substrate concentration.
-
Data Analysis: Plot the reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. For biphasic kinetics observed in HLM, a two-enzyme model may be necessary.
Clinical and Drug Development Implications
A thorough understanding of the role of UGT enzymes in diphenhydramine N-glucuronidation has several important implications for drug development and clinical practice:
-
Predicting Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of UGT2B10 could potentially alter the clearance of diphenhydramine, leading to either increased side effects or reduced efficacy.[7] For example, nicotine has been identified as a selective inhibitor of UGT2B10.[11]
-
Understanding Inter-individual Variability: Genetic polymorphisms in UGT genes can lead to significant differences in enzyme activity among individuals.[14] Variations in the UGT2B10 gene could explain some of the observed variability in diphenhydramine response and side effect profiles.[6]
-
Informing "First-in-Human" Studies: Data from in vitro UGT phenotyping and kinetic studies can be used in physiologically based pharmacokinetic (PBPK) models to better predict the human pharmacokinetics of new chemical entities that are structurally similar to diphenhydramine and are likely to undergo N-glucuronidation.[15]
Conclusion
The N-glucuronidation of diphenhydramine is a significant metabolic pathway mediated primarily by the high-affinity enzyme UGT2B10, with contributions from lower-affinity isoforms such as UGT1A4 and UGT1A3. A comprehensive understanding of this pathway, achieved through rigorous in vitro characterization, is essential for drug development professionals to anticipate potential drug-drug interactions, account for inter-individual variability, and ultimately ensure the safe and effective use of diphenhydramine and other tertiary amine-containing drugs. The experimental frameworks provided in this guide offer a robust approach to elucidating the role of UGTs in drug metabolism.
References
-
Miyauchi, Y., et al. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1397-1406. [Link]
-
Dr.Oracle. (2025). What is the metabolism of Diphenhydramine (Benadryl)? [Link]
-
Kaivosaari, S. (2007). N-Glucuronidation of Drugs and Other Xenobiotics. CORE. [Link]
-
Nishimuta, T., et al. (2006). Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition, 34(12), 2054-2059. [Link]
-
Zhou, J., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(8), 1327-1334. [Link]
-
Sicari, V., & Zini, M. (2025). Diphenhydramine. In StatPearls. StatPearls Publishing. [Link]
-
Dr.Oracle. (2025). What is the metabolism of Benadryl (diphenhydramine)? [Link]
-
Wikipedia. (n.d.). Diphenhydramine. [Link]
-
ResearchGate. (n.d.). Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine | Request PDF. [Link]
-
ResearchGate. (n.d.). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 | Request PDF. [Link]
-
Green, M. D., & Tephly, T. R. (1996). Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein. Drug Metabolism and Disposition, 24(3), 356-363. [Link]
-
Green, M. D., et al. (1995). Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. Drug Metabolism and Disposition, 23(8), 789-795. [Link]
-
Semantic Scholar. (n.d.). Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European Journal of Drug Metabolism and Pharmacokinetics, 22(2), 151-154. [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European Journal of Drug Metabolism and Pharmacokinetics, 22(2), 151-154. [Link]
-
National Center for Biotechnology Information. (n.d.). Diphenhydramine. PubChem. [Link]
-
ResearchGate. (n.d.). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry | Request PDF. [Link]
-
Hawes, E. M. (1998). N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. Drug Metabolism Reviews, 30(2), 337-355. [Link]
-
Kiang, T. K., et al. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132. [Link]
-
Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link]
-
Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. The Journal of Pharmacology and Experimental Therapeutics, 301(1), 382-390. [Link]
-
Drach, J. C., & Howell, J. P. (1974). Identification of diphenhydramine (Benadryl) metabolities in human subjects. Research Communications in Chemical Pathology and Pharmacology, 9(3), 391-404. [Link]
-
Al-Sane, D., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(11), 1162. [Link]
-
Lu, X., et al. (2017). N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. Journal of Pharmaceutical and Biomedical Analysis, 145, 692-703. [Link]
-
Baldacci, A., et al. (2004). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 811(2), 209-217. [Link]
-
de Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International Journal of Neuropsychopharmacology, 6(3), 299-311. [Link]
-
Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. [Link]
-
ResearchGate. (n.d.). Glucuronidation reaction (a) and preferred chemical structures for... [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Diphenhydramine N-glucuronide
Preamble: Unveiling the Bioactivity of a Key Metabolite
Diphenhydramine, a first-generation antihistamine, has a well-documented pharmacological profile, primarily characterized by its potent antagonism of the histamine H1 receptor and significant anticholinergic activity at muscarinic receptors.[1][2][3] Its metabolism is extensive, with Diphenhydramine N-glucuronide identified as a notable human metabolite.[1] However, a significant knowledge gap exists regarding the intrinsic biological activity of this N-glucuronide conjugate. The addition of a bulky, charged glucuronide moiety to the tertiary amine of diphenhydramine raises critical questions about its ability to interact with the receptors targeted by the parent drug. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the pharmacological and toxicological profile of Diphenhydramine N-glucuronide. We will delve into the established pharmacology of the parent compound, outline the imperative to characterize its N-glucuronide metabolite, and provide detailed, field-proven experimental protocols to rigorously assess its biological activity.
The Pharmacological Landscape of Diphenhydramine
Diphenhydramine's clinical effects and side-effect profile are intrinsically linked to its interaction with multiple receptor systems. A thorough understanding of the parent drug's activity is paramount before embarking on the characterization of its metabolites.
Histamine H1 Receptor Antagonism
Diphenhydramine exerts its primary therapeutic effect by acting as an inverse agonist at the histamine H1 receptor.[4] This action competitively inhibits the effects of histamine, alleviating symptoms of allergic reactions.[5] The H1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6]
Muscarinic Receptor Antagonism (Anticholinergic Activity)
A defining characteristic of first-generation antihistamines like diphenhydramine is their significant affinity for muscarinic acetylcholine receptors (M1-M5).[2] This competitive antagonism is responsible for the well-known anticholinergic side effects, including dry mouth, urinary retention, and cognitive impairment.[7][8]
Central Nervous System Effects and Sedation
Diphenhydramine readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[4] This is a consequence of its antagonism of H1 receptors in the brain. The sedative properties of diphenhydramine have led to its use as a sleep aid.
Diphenhydramine Metabolism and the Emergence of Diphenhydramine N-glucuronide
Diphenhydramine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19.[9] This process generates several metabolites, including N-desmethyldiphenhydramine and diphenylmethoxyacetic acid.[10] A key metabolic pathway is the direct glucuronidation of the tertiary amine to form Diphenhydramine N-glucuronide, a quaternary ammonium-linked glucuronide.[11][12] The formation of this metabolite significantly alters the physicochemical properties of the parent molecule, which is expected to have a profound impact on its biological activity.
The Central Question: Is Diphenhydramine N-glucuronide Biologically Active?
The conjugation of a glucuronic acid moiety introduces a hydrophilic, bulky group that can sterically hinder receptor binding and alter the compound's ability to cross biological membranes. The quaternary ammonium structure imparts a permanent positive charge, which may influence receptor interactions but is also generally associated with reduced membrane permeability, potentially limiting access to the CNS.[13] Therefore, a systematic evaluation of the biological activity of Diphenhydramine N-glucuronide is essential to fully understand the overall pharmacological and toxicological profile of diphenhydramine.
Experimental Roadmap for Characterizing the Biological Activity of Diphenhydramine N-glucuronide
To address the existing data gap, a multi-pronged experimental approach is necessary. The following sections provide detailed protocols for key in vitro and in vivo assays.
Synthesis and Characterization of Diphenhydramine N-glucuronide
A prerequisite for any biological testing is the availability of a pure, well-characterized standard of Diphenhydramine N-glucuronide. A synthetic approach, such as the quaternization of diphenhydramine with a protected glucuronic acid bromide derivative, can be employed.[5] Rigorous analytical characterization using techniques like HPLC, mass spectrometry, and NMR spectroscopy is crucial to confirm the identity and purity of the synthesized metabolite.
In Vitro Assessment of Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[14][15] These assays will directly measure the ability of Diphenhydramine N-glucuronide to displace a known radiolabeled ligand from the histamine H1 receptor and muscarinic receptor subtypes.
Objective: To determine the binding affinity (Ki) of Diphenhydramine N-glucuronide for the human histamine H1 receptor and muscarinic M1-M5 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-pyrilamine for H1 receptor; [3H]-N-methylscopolamine for muscarinic receptors)
-
Diphenhydramine N-glucuronide (test compound)
-
Unlabeled competitor (e.g., unlabeled diphenhydramine for H1; atropine for muscarinic receptors) for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor according to standard protocols.[16]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of Diphenhydramine N-glucuronide.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[17]
Data Presentation:
| Receptor | Radioligand | Diphenhydramine Ki (nM) | Diphenhydramine N-glucuronide Ki (nM) |
| Histamine H1 | [3H]-pyrilamine | Expected literature value | To be determined |
| Muscarinic M1 | [3H]-NMS | Expected literature value | To be determined |
| Muscarinic M2 | [3H]-NMS | Expected literature value | To be determined |
| Muscarinic M3 | [3H]-NMS | Expected literature value | To be determined |
| Muscarinic M4 | [3H]-NMS | Expected literature value | To be determined |
| Muscarinic M5 | [3H]-NMS | Expected literature value | To be determined |
In Vitro Assessment of Functional Activity
Functional assays are crucial to determine whether the binding of Diphenhydramine N-glucuronide to a receptor results in a biological response (i.e., antagonism, agonism, or inverse agonism).
Objective: To assess the functional antagonist activity of Diphenhydramine N-glucuronide at the histamine H1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human H1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Histamine (agonist)
-
Diphenhydramine N-glucuronide (test compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate the H1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of Diphenhydramine N-glucuronide to the wells and pre-incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80) to stimulate the H1 receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of Diphenhydramine N-glucuronide on the histamine-induced calcium response and calculate the IC50 value.
Objective: To assess the functional antagonist activity of Diphenhydramine N-glucuronide at Gq-coupled muscarinic receptors.
Materials:
-
Cells stably expressing the M1, M3, or M5 receptor
-
IP-One HTRF assay kit
-
Acetylcholine or carbachol (agonist)
-
Diphenhydramine N-glucuronide (test compound)
-
Assay buffer
Procedure:
-
Cell Stimulation: In a 96-well plate, incubate the cells with varying concentrations of Diphenhydramine N-glucuronide followed by stimulation with a fixed concentration of the muscarinic agonist.
-
Lysis and Detection: Lyse the cells and perform the HTRF assay to measure the accumulation of inositol monophosphate (IP1) according to the kit manufacturer's instructions.
-
Data Analysis: Determine the inhibitory effect of Diphenhydramine N-glucuronide on agonist-induced IP1 accumulation and calculate the IC50 value.
Objective: To assess the functional antagonist activity of Diphenhydramine N-glucuronide at Gi-coupled muscarinic receptors.
Materials:
-
Cells stably expressing the M2 or M4 receptor
-
cAMP HTRF or AlphaScreen assay kit
-
Forskolin (to stimulate cAMP production)
-
Acetylcholine or carbachol (agonist)
-
Diphenhydramine N-glucuronide (test compound)
-
Assay buffer
Procedure:
-
Cell Treatment: In a 96-well plate, incubate the cells with varying concentrations of Diphenhydramine N-glucuronide, a fixed concentration of forskolin, and a fixed concentration of the muscarinic agonist.
-
Lysis and Detection: Lyse the cells and perform the assay to measure the levels of cAMP according to the kit manufacturer's instructions.
-
Data Analysis: Determine the ability of Diphenhydramine N-glucuronide to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production and calculate the IC50 value.
Data Presentation:
| Assay | Receptor | Diphenhydramine IC50 (nM) | Diphenhydramine N-glucuronide IC50 (nM) |
| Calcium Mobilization | Histamine H1 | Expected literature value | To be determined |
| IP1 Accumulation | Muscarinic M1 | Expected literature value | To be determined |
| IP1 Accumulation | Muscarinic M3 | Expected literature value | To be determined |
| IP1 Accumulation | Muscarinic M5 | Expected literature value | To be determined |
| cAMP Accumulation | Muscarinic M2 | Expected literature value | To be determined |
| cAMP Accumulation | Muscarinic M4 | Expected literature value | To be determined |
In Vivo Assessment of Sedative Effects
Should the in vitro data suggest that Diphenhydramine N-glucuronide retains significant biological activity, in vivo studies in animal models would be warranted to assess its potential for CNS effects, such as sedation. The permanent positive charge on the quaternary amine would be expected to limit its ability to cross the blood-brain barrier.
Objective: To evaluate the effect of Diphenhydramine N-glucuronide on locomotor activity as a measure of sedation.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Open field apparatus equipped with automated activity monitoring
-
Diphenhydramine N-glucuronide
-
Vehicle control (e.g., saline)
-
Positive control (e.g., diphenhydramine)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer Diphenhydramine N-glucuronide, vehicle, or diphenhydramine via an appropriate route (e.g., intraperitoneal or intravenous).
-
Testing: Place the animal in the center of the open field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the locomotor activity of the different treatment groups. A significant decrease in activity in the Diphenhydramine N-glucuronide group compared to the vehicle group would suggest a sedative effect.
Visualizing the Scientific Workflow
To provide a clear overview of the experimental strategy, the following diagrams illustrate the key decision points and workflows.
Caption: Experimental workflow for characterizing Diphenhydramine N-glucuronide.
Concluding Remarks: From Metabolite Identification to Functional Understanding
The biological activity of drug metabolites is a critical component of a comprehensive drug safety and efficacy evaluation. While Diphenhydramine N-glucuronide is a known human metabolite of a widely used drug, its pharmacological profile remains largely unexplored. The experimental framework detailed in this guide provides a rigorous and systematic approach to elucidate its potential for histamine H1 and muscarinic receptor activity. The data generated from these studies will be invaluable for drug development professionals and regulatory agencies in assessing the complete pharmacological footprint of diphenhydramine.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists. BenchChem.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Biological Chemistry, 267(24), 16757-16760.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390. BenchChem.
- ResearchGate. (2015). Which is the best method to perform anticholinergic activity?.
- Jevtovic-Todorovic, V., & Todorovic, S. M. (2014). Using animal models to evaluate the functional consequences of anesthesia during early neurodevelopment. Anesthesia and analgesia, 118(5), 1084–1095.
- Investigative Ophthalmology & Visual Science. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. IOVS.
- Bieber, T., et al. (1997). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells.
- Springer Nature Experiments. (n.d.). Radioligand Binding Studies.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
- Seidel, T., et al. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological research, 114, 102-113.
- BenchChem. (2025).
- National Toxicology Program. (1997). Toxicology and carcinogenesis studies of diphenhydramine hydrochloride (CASRN 147-24-0) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, 455, 1-246.
- ResearchGate. (2006). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
- Innoprot. (n.d.). Histamine H1 Receptor Assay.
- Caprioli, D., et al. (2017). Understanding Addiction Using Animal Models. Frontiers in behavioral neuroscience, 11, 10.
- ACS Publications. (2017). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). diphenhydramine [Ligand Id: 1224] activity data from GtoPdb and ChEMBL.
- ResearchGate. (2020). Developing an Animal Model to Detect Drug-Drug Interactions Impacting Drug-Induced Respiratory Depression.
- Gisev, N., et al. (2016). Measuring anticholinergic drug exposure in older community-dwelling Australian men.
- Rudd, K. M., et al. (2005). Methods for assessing drug-related anticholinergic activity. Pharmacotherapy, 25(11), 1592-1601.
- Semantic Scholar. (1953). Biochemical studies on diphenhydramine (benadryl) distribution in tissues and urinary excretion.
- YouTube. (2025). Evaluating CNS Effects Using an Actophotometer and Calculating Diazepam Dose for Animal Models.
- Khan, H., et al. (2019). Pharmacological Basis for Sedative and Hypnotic Like Effects of Pyrus Pashia Using in Vivo Experimental Models. Phytotherapy research, 33(10), 2703-2710.
- Luo, H., et al. (1992). Synthesis and characterization of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine group. Journal of pharmaceutical sciences, 81(11), 1079-1083.
- AMiner. (2012). Poisonings with Diphenhydramine—a Survey of 68 Clinical and 55 Death Cases.
- ResearchGate. (2017). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays | Request PDF.
- PubChem. (n.d.). Diphenhydramine.
- PubMed Central. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts.
- National Center for Biotechnology Information. (2023). Diphenhydramine Toxicity.
- MDPI. (2024). Treating Diphenhydramine Overdose: A Literature Review of Currently Available Treatment Methods.
- MDPI. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways.
- PubMed Central. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor.
- Nature. (2021). A novel functional mast cell assay to diagnose allergies.
- BenchChem. (2025).
- University of Minnesota. (n.d.). Diphenhydramine (Benadryl).
- MDPI. (2021). In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids.
- ResearchGate. (2025). A convenient new synthesis of quaternary ammonium glucuronides of drug molecules.
- BenchChem. (2025).
- Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European journal of drug metabolism and pharmacokinetics, 22(2), 151-154.
- Semantic Scholar. (2001). N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group.
- Brown, J. W., & D'Mello, A. P. (1994). Central pharmacological activity of a quaternary ammonium compound in streptozotocin diabetic mice. Life sciences, 54(21), 1629-1635.
- PubMed Central. (2020). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors.
- Luo, H., et al. (2001). Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis. Journal of pharmaceutical and biomedical analysis, 25(5-6), 815-827.
- Probes & Drugs. (n.d.). DIPHENHYDRAMINE (PD009823, ZZVUWRFHKOJYTH-UHFFFAOYSA-N).
- PubMed Central. (2005). Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport.
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.ucsc.edu [people.ucsc.edu]
- 5. Synthesis and characterization of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methods for assessing drug-related anticholinergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Diphenhydramine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. | Semantic Scholar [semanticscholar.org]
- 13. Central pharmacological activity of a quaternary ammonium compound in streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Diphenhydramine N-Glucuronide: A Comprehensive Technical Guide on its Formation, Analysis, and Significance as a Major Human Metabolite
Abstract
Diphenhydramine, a first-generation H1-antihistamine, is a widely used over-the-counter medication for the treatment of allergies, insomnia, and the common cold.[1] Its clinical efficacy and safety profile are intrinsically linked to its extensive metabolism, which occurs primarily in the liver.[2][3] While Phase I metabolism, particularly N-demethylation via Cytochrome P450 enzymes, is well-documented, a critical and quantitatively significant Phase II pathway is the direct N-glucuronidation of the parent molecule.[4][5] This guide provides an in-depth technical examination of Diphenhydramine N-glucuronide, a quaternary ammonium-linked conjugate that represents a major human metabolite. We will explore the specific enzymatic pathways responsible for its formation, detail the bioanalytical methodologies required for its robust quantification, discuss its pharmacokinetic relevance and inter-individual variability, and provide field-proven protocols for its study in both in vitro and in vivo systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key metabolic pathway.
Introduction to Diphenhydramine Metabolism: Beyond Demethylation
Diphenhydramine's journey in the body is characterized by a substantial first-pass effect, where a significant fraction of an oral dose is metabolized by the liver before reaching systemic circulation.[6] The metabolic landscape is diverse, involving both Phase I and Phase II reactions designed to increase the compound's polarity and facilitate its excretion.[7]
-
Phase I Metabolism: The primary Phase I pathway is the sequential N-demethylation of the tertiary amine, mediated predominantly by the high-affinity enzyme CYP2D6, with lower-affinity contributions from CYP1A2, CYP2C9, and CYP2C19.[3][4] This process yields N-desmethyldiphenhydramine and N,N-didesmethyldiphenhydramine.[]
-
Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules. For diphenhydramine, a crucial Phase II pathway is direct conjugation of the tertiary amine with glucuronic acid. This reaction forms Diphenhydramine N-glucuronide , a stable, water-soluble quaternary ammonium conjugate that can be efficiently eliminated via the urine.[5][9] This direct conjugation pathway is significant as it provides a direct route for detoxification and clearance without prerequisite Phase I modification.
Biochemical Formation: The Role of UGTs in N-Glucuronidation
The formation of Diphenhydramine N-glucuronide is catalyzed by a specific subset of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells.[10][11] These enzymes transfer glucuronic acid from the high-energy cofactor UDP-glucuronic acid (UDPGA) to the tertiary amine nitrogen of diphenhydramine.
Key Enzymology and Biphasic Kinetics
The enzymatic conjugation of diphenhydramine is not a simple, single-enzyme process. Studies using human liver microsomes (HLMs) have revealed biphasic kinetics, indicating the involvement of at least two distinct enzymes or enzyme populations with different affinities for the substrate.[9]
-
High-Affinity Component: Kinetic analyses of recombinant UGTs have identified UGT2B10 as the primary high-affinity enzyme responsible for diphenhydramine N-glucuronidation.[12] The affinity and clearance of UGT2B10 for diphenhydramine are significantly higher than other UGTs, suggesting it plays the major role in forming this metabolite at therapeutic drug concentrations.[12]
-
Low-Affinity Component: Other UGTs, such as UGT1A3 and UGT1A4, are also capable of catalyzing the reaction but exhibit much lower affinity.[12] These enzymes likely contribute to the formation of the N-glucuronide at higher, potentially supratherapeutic, concentrations.
This dual-enzyme system is critical to understanding the drug's disposition. The high-affinity UGT2B10 ensures efficient clearance at typical clinical doses, while the low-affinity enzymes provide additional capacity if the primary pathway becomes saturated.
Caption: Enzymatic formation of Diphenhydramine N-glucuronide.
Pharmacokinetic Profile and Clinical Relevance
The N-glucuronidation pathway is a significant contributor to the overall elimination of diphenhydramine in humans. Following oral administration, the N-glucuronide metabolite can be readily detected in plasma, typically peaking a few hours after the parent drug.[13]
Urinary Excretion and Intersubject Variability
The most direct evidence for the importance of this pathway comes from urinary excretion data. Studies in healthy volunteers have demonstrated that a substantial portion of a diphenhydramine dose is excreted in the urine as the N-glucuronide conjugate. However, the extent of this excretion exhibits remarkable variability between individuals.
| Parameter | Value Range | Reference |
| % of Dose Excreted as N-Glucuronide (8h) | 2.7% – 14.8% | [5][14] |
This wide range underscores the significant inter-individual differences in metabolic capacity.
Causality of Variability: This variability is likely multifactorial. A primary contributor is the known genetic polymorphism of UGT enzymes.[15][16] Although specific polymorphisms in UGT2B10 have not been definitively linked to diphenhydramine clearance, the high degree of allelic variation in the UGT superfamily makes it a prime candidate for explaining the observed differences in metabolic profiles among the population. Such variability can have clinical implications, affecting both the efficacy and the side-effect profile of the drug.
Analytical Methodologies for Characterization and Quantification
Accurate and specific measurement of Diphenhydramine N-glucuronide in complex biological matrices is essential for pharmacokinetic and metabolism studies. The gold-standard technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.
Protocol 1: In Vitro Enzyme Kinetics in Human Liver Microsomes
This protocol is designed to determine the kinetic parameters (Kₘ, Vₘₐₓ) of N-glucuronide formation, a foundational experiment in drug development for predicting metabolic clearance and potential for drug-drug interactions.
Self-Validation Principle: The protocol's integrity is maintained by including negative controls (absence of UDPGA cofactor) to ensure metabolite formation is enzymatic, and by running a concentration curve to establish kinetic parameters, which must fit a recognized enzyme kinetic model (e.g., Michaelis-Menten or biphasic).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of diphenhydramine in a suitable solvent (e.g., methanol). Prepare incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4) and a stock solution of the cofactor UDPGA.
-
Incubation Setup: In a microcentrifuge tube, pre-incubate Human Liver Microsomes (HLMs, e.g., 0.25 mg/mL) in buffer at 37°C for 5 minutes.
-
Initiate Reaction: Add diphenhydramine across a range of concentrations (e.g., 1 µM to 2000 µM) to the HLM suspension. Initiate the reaction by adding a saturating concentration of UDPGA (e.g., 5 mM).
-
Reaction Quenching: After a defined time (e.g., 30 minutes, within the linear range of formation), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Diphenhydramine-D3).[13]
-
Sample Preparation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Caption: Workflow for in vitro analysis of N-glucuronide formation.
Protocol 2: Quantification in Human Plasma for Pharmacokinetic Studies
This protocol outlines the procedure for measuring the metabolite in plasma samples from clinical trial subjects, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.
Step-by-Step Methodology:
-
Sample Thawing: Thaw frozen human plasma samples and an aliquot of internal standard (IS) stock solution (e.g., Diphenhydramine-D3) at room temperature.
-
Protein Precipitation: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the IS at a known concentration.
-
Extraction: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 4°C for 10 minutes at >12,000 x g to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 50:50 water:acetonitrile) to concentrate the analyte and improve chromatographic performance.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
Recommended LC-MS/MS Parameters
The structural nature of Diphenhydramine N-glucuronide—a permanently charged quaternary ammonium compound—dictates the optimal parameters for its analysis.
Expert Insight: Positive ion electrospray ionization (ESI+) is mandatory due to the fixed positive charge on the quaternary nitrogen. The most characteristic and abundant fragment ion observed in MS/MS is typically at m/z 167.1, corresponding to the highly stable benzhydryl (diphenylmethyl) carbocation, a signature fragment from the parent diphenhydramine molecule as well.[17][18] Monitoring this transition provides excellent specificity.
| Parameter | Recommended Setting | Rationale |
| Chromatography | Reversed-Phase (C18 column) | Provides good retention and separation from other metabolites. |
| Mobile Phase | Acetonitrile/Water with formic acid | Acidic modifier ensures good peak shape and ionization efficiency. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Necessary for the permanently charged quaternary amine. |
| Precursor Ion [M]⁺ | m/z 432.2 | The monoisotopic mass of the protonated molecule.[17] |
| Product Ion | m/z 167.1 | Corresponds to the stable [diphenylmethyl]⁺ fragment.[17][18] |
| MRM Transition | 432.2 → 167.1 | Provides high specificity and sensitivity for quantification. |
Significance and Future Directions
The N-glucuronidation of diphenhydramine is not a minor metabolic footnote; it is a major pathway for the drug's elimination in humans.[5] Understanding this pathway is critical for a complete picture of the drug's disposition and for predicting potential sources of variability in patient response.
-
Drug-Drug Interactions (DDIs): As UGT2B10 is the primary enzyme responsible, co-administration of drugs that are potent inhibitors of UGT2B10 could theoretically decrease the clearance of diphenhydramine, potentially increasing plasma concentrations and the risk of adverse effects like sedation.[12]
-
Pharmacogenomics: Future research should focus on identifying polymorphisms in the UGT2B7 gene and correlating them with the observed variability in Diphenhydramine N-glucuronide excretion. This could pave the way for personalized dosing strategies.
-
Metabolite Activity: The pharmacological activity of Diphenhydramine N-glucuronide is presumed to be negligible. Its high polarity and charge should prevent it from crossing the blood-brain barrier, thereby eliminating the CNS-mediated sedative effects of the parent drug. However, formal pharmacological characterization is necessary for a complete safety assessment.
By continuing to investigate the nuances of this important metabolic pathway, the scientific community can further refine the safe and effective use of this century-old medication.
References
-
National Center for Biotechnology Information. (2025). Diphenhydramine. StatPearls. [Link]
-
Dr.Oracle. (2025). What is the metabolism of Benadryl (diphenhydramine)?. Dr.Oracle. [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European Journal of Drug Metabolism and Pharmacokinetics, 22(2), 151–154. [Link]
-
Wikipedia. (2026). Diphenhydramine. Wikipedia. [Link]
-
Breyer-Pfaff, U., Fischer, D., & Winne, D. (1997). Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes. Drug Metabolism and Disposition, 25(3), 340–345. [Link]
-
Breyer-Pfaff, U., Fischer, D., & Winne, D. (1997). Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). Diphenhydramine-N-glucuronide. PubChem. [Link]
-
University of Arizona. (n.d.). Diphenhydramine (Benadryl). [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. DeepDyve. [Link]
-
Miyauchi, Y., et al. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1395-1403. [Link]
-
National Center for Biotechnology Information. (n.d.). Diphenhydramine. PubChem. [Link]
-
Human Metabolome Database. (2013). Showing metabocard for Diphenhydramine N-glucuronide (HMDB0060897). [Link]
-
Blyden, G., Greenblatt, D., & Shader, R. (1986). Pharmacokinetics of Diphenhydramine and a Demethylated Metabolite Following Intravenous And Oral Administration. Journal of Clinical Pharmacology. [Link]
-
Glazko, A., Dill, W., Young, R., Smith, T., & Ogilvie, R. (1974). Metabolic disposition of diphenhydramine. Clinical Pharmacology & Therapeutics. [Link]
-
Panitchpakdi, M., et al. (2022). Non-invasive skin sampling detects systemically administered drugs in humans. eScholarship.org. [Link]
-
Church, M. K., & Church, D. S. (2013). Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. ResearchGate. [Link]
-
Akutsu, T., et al. (2007). Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition, 35(1), 72-78. [Link]
-
SpectraBase. (n.d.). Diphenhydramine-M (HO- glucuronide) isomer-1 - Optional[MS (LC)] - Spectrum. [Link]
-
Singh, S., et al. (2023). Comprehensive Review of Analytical Approaches for the Detection of Diphenhydramine: A Systematic Analysis. ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001927). [Link]
- Singh, S., et al. (2023).
-
Dr.Oracle. (2025). What is the metabolism of Diphenhydramine (Benadryl)?. [Link]
-
Izumi, T., et al. (2009). Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes. Journal of Pharmaceutical Sciences, 98(11), 4425-4432. [Link]
-
Wikipedia. (2026). UGT2B7. Wikipedia. [Link]
-
F.A. Davis Company. (n.d.). Diphenhydramine. Davis's Drug Guide for Rehabilitation Professionals. [Link]
-
ResearchGate. (n.d.). Mass spectra of diphenhydramine. [Link]
-
Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]
-
Al-Sabri, A. M., et al. (2020). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. Systematic Reviews in Pharmacy, 11(12). [Link]
-
Avdyukova, V., et al. (1998). X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug. RSC Publishing. [Link]
-
Kiang, T. K., Ensom, M. H., & Chang, T. K. (2003). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 100(2), 125-149. [Link]
-
Radominska-Pandya, A., et al. (1999). UDP-glucuronosyltransferases. Drug Metabolism Reviews, 31(4), 817-899. [Link]
-
Guillemette, C. (2003). Pharmacogenomics of human UDP-glucuronosyltransferase enzymes. The Pharmacogenomics Journal, 3(3), 136-158. [Link]
-
Raj, V., & Sumithra, M. (2023). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Ukaaz Publications. [Link]
-
Li, C., et al. (2018). Udp-glucuronosyltransferase 2b7 is the major enzyme responsible for gemcabene glucuronidation in human liver microsomes. Drug Metabolism and Disposition, 46(12), 1757-1764. [Link]
-
Ramasamy, K., et al. (2018). Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents. Molecules, 23(10), 2699. [Link]
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. people.ucsc.edu [people.ucsc.edu]
- 9. Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. deepdyve.com [deepdyve.com]
- 15. UGT2B7 - Wikipedia [en.wikipedia.org]
- 16. Pharmacogenomics of human UDP-glucuronosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Quantification of Diphenhydramine N-glucuronide in Human Plasma using LC-MS/MS
Introduction: The Significance of Quantifying Diphenhydramine N-glucuronide
Diphenhydramine (DPH), the active ingredient in many over-the-counter antihistamine and sedative products, undergoes extensive metabolism in the body.[1] One of the key metabolic pathways is direct glucuronidation at the tertiary amino group, forming a quaternary ammonium-linked glucuronide, Diphenhydramine N-glucuronide.[2] Accurate quantification of this major metabolite is critical in pharmacokinetic (PK) and drug-drug interaction (DDI) studies to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of diphenhydramine.
Unlike the parent drug, the N-glucuronide conjugate is significantly more polar, presenting unique challenges for extraction and chromatographic retention. Furthermore, quaternary ammonium glucuronides can be unstable and may undergo hydrolysis (back-conversion) to the parent drug during sample collection, storage, or processing, which can lead to an overestimation of the parent drug concentration and an underestimation of the metabolite.[3][4]
This application note provides a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the selective and sensitive quantification of Diphenhydramine N-glucuronide in human plasma. The protocol emphasizes a streamlined sample preparation technique—protein precipitation—chosen for its speed and efficiency, making it ideal for high-throughput bioanalytical laboratories.
Principle of the Method
This method leverages the unparalleled selectivity and sensitivity of tandem mass spectrometry for bioanalytical quantification. The core principle involves three key stages:
-
Sample Preparation: Proteins in the plasma matrix, which can interfere with analysis and damage the LC system, are precipitated using a cold organic solvent (acetonitrile).[5] A stable isotope-labeled internal standard (SIL-IS), Diphenhydramine-d5 N-glucuronide, is added prior to precipitation. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar extraction inefficiencies and matrix effects, ensuring the highest degree of accuracy and precision.[4]
-
Chromatographic Separation: The supernatant, containing the analyte and internal standard, is injected into a reversed-phase HPLC system. A C18 column is used with a gradient mobile phase to separate Diphenhydramine N-glucuronide from the parent drug, other metabolites, and endogenous plasma components, ensuring that ion suppression or enhancement from matrix components does not compromise quantification.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole isolates the protonated molecular ion (precursor ion) of the analyte (m/z 432.2). This ion is then fragmented in the collision cell, and the second quadrupole isolates a specific, stable product ion (m/z 167.1).[6] This highly specific transition provides two layers of mass filtering, virtually eliminating interference and enabling precise quantification even at very low concentrations.
Visualized Experimental Workflow
Caption: High-level workflow for Diphenhydramine N-glucuronide quantification.
Materials and Reagents
| Item | Supplier/Grade |
| Diphenhydramine N-glucuronide | Reference Standard Supplier |
| Diphenhydramine-d5 N-glucuronide | Reference Standard Supplier |
| Human Plasma (K2-EDTA) | Commercial Supplier (e.g., BioIVT) |
| Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade |
| Formic Acid (FA) | LC-MS Grade |
| Water | Type I, 18.2 MΩ·cm |
| Polypropylene Microcentrifuge Tubes | 1.5 mL |
| Autosampler Vials with Inserts | 2 mL |
Detailed Experimental Protocols
Preparation of Stock, Calibration, and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diphenhydramine N-glucuronide and Diphenhydramine-d5 N-glucuronide (IS) in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) Acetonitrile:Water. These solutions will be used to spike blank plasma for calibration standards (CAL) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
-
Calibration (CAL) Standards & Quality Control (QC) Samples:
-
Prepare CAL standards by spiking 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples in the same manner at four levels:
-
LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)
-
LQC: Low Quality Control (e.g., 3 ng/mL)
-
MQC: Medium Quality Control (e.g., 100 ng/mL)
-
HQC: High Quality Control (e.g., 800 ng/mL)
-
-
Plasma Sample Preparation Protocol
-
Label 1.5 mL polypropylene microcentrifuge tubes for blanks, CALs, QCs, and unknown samples.
-
Aliquot 100 µL of the corresponding plasma sample (blank, spiked, or unknown) into the labeled tubes.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except the double blank (add 25 µL of acetonitrile instead).
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube. This 3:1 ratio of solvent to plasma is effective for efficient protein removal.[5]
-
Cap the tubes and vortex vigorously for 5 minutes at room temperature to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer approximately 200 µL of the clear supernatant into autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) System
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.5 | |
| 4.5 | |
| 4.6 | |
| 5.5 |
Tandem Mass Spectrometry (MS/MS) System
| Parameter | Condition |
| MS System | Agilent 6475A Triple Quadrupole or equivalent |
| Ionization Mode | ESI, Positive |
| Gas Temp | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | Analyte |
| Diphenhydramine N-glucuronide | |
| Diphenhydramine-d5 N-glucuronide (IS) |
Visualized Fragmentation Pathway
Caption: MRM fragmentation of Diphenhydramine N-glucuronide.
Method Validation Summary
This method should be fully validated according to the principles outlined in regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[4] The following table summarizes the typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with a regression coefficient (r²) ≥ 0.99. |
| Range | 1.0 ng/mL to 1000 ng/mL. |
| LLOQ | 1.0 ng/mL. Analyte signal at least 5x greater than blank.[3] |
| Accuracy | Mean concentration at each QC level (LQC, MQC, HQC) must be within ±15% of the nominal value. For LLOQ, it must be within ±20%.[7] |
| Precision | Coefficient of variation (%CV) must not exceed 15% for QC samples (LQC, MQC, HQC). For LLOQ, %CV must not exceed 20%.[7] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six sources.[4] |
| Matrix Effect | Matrix factor should be consistent across different lots of plasma, with a %CV ≤ 15%. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability must be demonstrated under various conditions: • Freeze-Thaw Stability: (e.g., 3 cycles) • Bench-Top Stability: (e.g., 6 hours at room temp) • Long-Term Stability: (e.g., 90 days at -80°C) • Post-Preparative Stability: (e.g., 24 hours in autosampler) Mean concentrations of stability samples must be within ±15% of nominal values.[7] |
| Dilution Integrity | Samples diluted with blank matrix should have concentrations within ±15% of the nominal value after correction for dilution.[3][8] |
Best Practices and Troubleshooting
-
Causality - Why Protein Precipitation? While Solid-Phase Extraction (SPE) can provide cleaner extracts, protein precipitation is significantly faster and more cost-effective, making it highly suitable for large sample batches typical in clinical trials. The high selectivity of MRM detection often compensates for the relatively "dirtier" sample extract.
-
Preventing Back-Conversion: Diphenhydramine N-glucuronide can be susceptible to hydrolysis. It is crucial to keep plasma samples frozen at -70°C or below until analysis and to minimize time at room temperature. The stability experiments during validation are essential to confirm that the analytical procedure itself does not cause degradation.[3][4]
-
Troubleshooting - Poor Peak Shape: Tailing or fronting peaks can be caused by column degradation or incompatibility between the injection solvent and the initial mobile phase. Ensure the supernatant is primarily acetonitrile, which is compatible with the reversed-phase gradient start conditions.
-
Troubleshooting - High Variability (%CV > 15%): Inconsistent results are often traced back to the sample preparation stage. Ensure vortexing is consistent and vigorous for all samples. Pipetting of small volumes (e.g., the IS) should be done with calibrated pipettes. Inconsistent matrix effects can also be a cause; investigation with a different plasma lot may be necessary.
-
Troubleshooting - Low Signal/Recovery: If sensitivity is poor, ensure the MS/MS parameters (especially collision energy and voltages) are optimized by infusing a pure standard solution. Check for potential analyte adsorption to plasticware; using low-bind tubes may help.
References
-
MicroSolv Technology Corporation. (n.d.). Diphenhydramine HCL Analyzed with LCMS - AppNote. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Kintz, P., et al. (2022, July 26). Non-invasive skin sampling detects systemically administered drugs in humans. PLOS ONE. Retrieved from [Link]
-
Anum, A., et al. (2019). Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. RADS Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Abdessadek, M., et al. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Patel, P., et al. (2019, April 26). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Kumar, S., Rurak, D. W., & Riggs, K. W. (1998). Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 33(12), 1171–1181. Retrieved from [Link]
-
Tavares, L. S., et al. (2008). Determination of dimenhydrinate in human plasma by liquid chromatography-electrospray tandem mass spectrometry: Application to a relative bioavailability study. Journal of Chromatography B, 863(1), 96-102. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1995). Variability of diphenhydramine N-glucuronidation in healthy subjects. Pharmacology & Toxicology, 77(5), 336-340. Retrieved from [Link]
Sources
- 1. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 2. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. agilent.com [agilent.com]
- 6. escholarship.org [escholarship.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. japsonline.com [japsonline.com]
Quantitative Analysis of Diphenhydramine N-glucuronide in Human Plasma using a Validated LC-MS/MS Method
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Diphenhydramine N-glucuronide, a significant metabolite of Diphenhydramine, in human plasma. Diphenhydramine is a widely used first-generation antihistamine with sedative and antiemetic properties.[1][2] Understanding its metabolic fate is critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies. Glucuronidation represents a major metabolic pathway for many drugs, including the formation of N-glucuronides for compounds with tertiary amines.[3] This method provides the necessary sensitivity, selectivity, and accuracy to support drug development programs, adhering to the principles outlined in international bioanalytical method validation guidelines.[4][5][6]
Introduction: The Rationale for Metabolite Quantification
Diphenhydramine (DPH) is extensively metabolized in the liver, primarily by cytochrome P450 enzymes like CYP2D6, leading to metabolites such as N-desmethyldiphenhydramine and diphenylmethoxyacetic acid.[1][7][8] Another key metabolic route is phase II conjugation, forming glucuronide metabolites. The direct conjugation of the tertiary amine group results in the formation of Diphenhydramine N-glucuronide. Analyzing this metabolite is crucial as it provides a more complete picture of the drug's disposition, clearance mechanisms, and potential for drug-drug interactions.
LC-MS/MS is the definitive technique for this application, offering unparalleled selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) and sensitivity to achieve low limits of quantification in complex biological matrices like plasma.[9][10] This note provides a complete protocol, from sample preparation to final analysis, grounded in established scientific principles and regulatory expectations.[11][12]
Analytical Workflow Overview
The method employs a systematic workflow designed for efficiency and accuracy. It begins with protein precipitation to remove the bulk of plasma proteins, followed by chromatographic separation on a reversed-phase column and detection using a triple quadrupole mass spectrometer.
Caption: Overall workflow for the analysis of Diphenhydramine N-glucuronide.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where the quality of results is ensured by adherence to rigorously defined steps and system suitability checks.
Materials and Reagents
-
Reference Standards: Diphenhydramine N-glucuronide, Diphenhydramine, and Diphenhydramine-d5 (Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), and Ultrapure Water.
-
Biological Matrix: Blank human plasma (K2-EDTA).
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for sample cleanup in this context. While solid-phase extraction (SPE) can yield cleaner extracts, the selectivity of MS/MS detection often makes the speed and simplicity of PPT a preferable choice for high-throughput analysis.
Protocol:
-
Label 1.5 mL polypropylene microcentrifuge tubes.
-
Aliquot 100 µL of plasma samples (standards, QCs, or unknowns) into the tubes.
-
Add 20 µL of the internal standard working solution (Diphenhydramine-d5 in 50:50 methanol:water).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to maximize protein precipitation efficiency.
-
Vortex mix for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or HPLC vials.
-
Inject 5-10 µL into the LC-MS/MS system.
LC-MS/MS System and Conditions
The chromatographic and mass spectrometric parameters are optimized to ensure a robust separation and highly selective detection of the analyte and internal standard.
3.3.1. Liquid Chromatography (LC) Conditions
A C18 reversed-phase column is selected for its excellent retention and separation capabilities for moderately polar compounds like DPH and its glucuronide metabolite.[13] The gradient elution is designed to resolve the analyte from matrix components and the parent drug.
| Parameter | Condition |
| LC System | Standard High-Performance Liquid Chromatography System |
| Column | Reversed-phase C18, 2.1 x 50 mm, 3.5 µm particle size[13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
LC Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Causality: The initial high aqueous phase (%A) allows for the retention of the polar N-glucuronide on the column. The subsequent rapid gradient to a high organic phase (%B) elutes the analytes efficiently, providing sharp, symmetrical peaks. The addition of formic acid promotes protonation of the analytes, which is essential for positive mode electrospray ionization.[13]
3.3.2. Mass Spectrometry (MS/MS) Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The MRM transitions are highly specific, ensuring that only the target analytes are quantified.
Caption: Conceptual fragmentation pathway for Diphenhydramine N-glucuronide.
MRM Transitions and Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Diphenhydramine N-glucuronide | 432.2[14] | 256.2 | 100 | Optimized (e.g., 25) |
| (Confirmation Ion) | 432.2[14] | 167.1[15] | 100 | Optimized (e.g., 35) |
| Diphenhydramine (Parent) | 256.2[16] | 167.1[15] | 100 | Optimized (e.g., 20) |
| Diphenhydramine-d5 (IS) | 261.2 | 167.1 | 100 | Optimized (e.g., 20) |
Causality: The primary transition for the N-glucuronide (432.2 → 256.2) corresponds to the neutral loss of the glucuronic acid moiety (176 Da), a characteristic fragmentation for this class of metabolites. The product ion is the protonated parent drug itself. The transition to m/z 167.1, representing the stable diphenylcarbinol fragment, serves as a confirmatory ion and is also the primary product ion for the parent drug and its deuterated internal standard.[13][15] This multi-level specificity is the foundation of the method's trustworthiness.
Bioanalytical Method Validation
The method must be validated to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines from bodies such as the FDA and EMA.[4][17][18] The International Council for Harmonisation (ICH) M10 guideline is the harmonized standard for bioanalytical method validation.[6]
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components.[10] | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from at least 6 sources. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Calibration curve with r² ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and variability of replicate measures (precision).[10] | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). Assessed at LLOQ, LQC, MQC, HQC. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response is ≥5x the blank response. Accuracy within ±20% and precision ≤20%. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | IS-normalized matrix factor CV ≤15% across at least 6 lots of matrix. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible, though no specific value is mandated. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration of baseline samples. |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantitative analysis of Diphenhydramine N-glucuronide in human plasma. The streamlined protein precipitation sample preparation allows for high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions ensure analytical robustness. This fully validated method is fit-for-purpose and can be confidently deployed in regulated bioanalytical laboratories to support clinical and non-clinical studies, contributing to a comprehensive understanding of Diphenhydramine's pharmacokinetics.
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . U.S. Food and Drug Administration. Available at: [Link]
-
Diphenhydramine | C17H21NO | CID 3100 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
What is the metabolism of Benadryl (diphenhydramine)? - Dr.Oracle . Dr. Oracle. Available at: [Link]
-
Diphenhydramine - StatPearls - NCBI Bookshelf . National Center for Biotechnology Information. Available at: [Link]
-
What is the mechanism of Diphenhydramine Hydrochloride? - Patsnap Synapse . Patsnap. Available at: [Link]
-
Diphenhydramine - Wikipedia . Wikipedia. Available at: [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI . European Paediatric Translational Research Infrastructure. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available at: [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. Available at: [Link]
-
Bioanalytical method validation emea . SlideShare. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation . SlideShare. Available at: [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency. Available at: [Link]
-
Validating Liquid Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing . RTI International. Available at: [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates . National Center for Biotechnology Information. Available at: [Link]
-
Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens . Scilit. Available at: [Link]
-
Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens . Oxford University Press. Available at: [Link]
-
Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL . National Center for Biotechnology Information. Available at: [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation . Resolian. Available at: [Link]
-
Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Diphenhydramine HCL Analyzed with LCMS - AppNote . MicroSolv Technology Corporation. Available at: [Link]
-
Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry . PubMed. Available at: [Link]
-
Diphenhydramine - pH 9.5, LC-MS . Waters Corporation. Available at: [Link]
-
Vishwas et al., IJPSR, 2019; Vol. 10(9): 4280-4286 . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique . Ukaaz Publications. Available at: [Link]
-
Assay of Diphenhydramine HCl in Syrup by High Performance Liquid Chromatography . Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry . PubMed. Available at: [Link]
-
Diphenhydramine-M (HO- glucuronide) isomer-1 - Optional[MS (LC)] - Spectrum . SpectraBase. Available at: [Link]
-
Determination of Diphenhydramine Hydrochloride in Rabbit Plasma by LC-MS/MS and its Application to a Pharmacokinetic Study . ResearchGate. Available at: [Link]
-
(PDF) Determination of diphenhydramine by HPLC method in biological liquids . ResearchGate. Available at: [Link]
-
Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation . PubMed. Available at: [Link]
-
a Mass spectra of diphenhydramine. b Mass spectra of diphenhydramine . ResearchGate. Available at: [Link]
-
Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method . National Center for Biotechnology Information. Available at: [Link]
-
Typical chromatogram of diphenhydramine-HCl (21.36 g ml −1 ) reference... . ResearchGate. Available at: [Link]
-
Combination of LC/TOF-MS and LC/Ion trap MS/MS for the identification of diphenhydramine in sediment samples . PubMed. Available at: [Link]
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. fda.gov [fda.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]
- 9. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolian.com [resolian.com]
- 11. id-eptri.eu [id-eptri.eu]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. moh.gov.bw [moh.gov.bw]
- 18. ema.europa.eu [ema.europa.eu]
Application Note & Protocol: Quantification of Diphenhydramine N-glucuronide in Human Urine by LC-MS/MS
Abstract & Introduction
Diphenhydramine, a widely used first-generation antihistamine, undergoes extensive metabolism in humans. A significant metabolic pathway is the direct conjugation of the tertiary amine to glucuronic acid, forming Diphenhydramine N-glucuronide, a quaternary ammonium glucuronide conjugate.[1][2] This metabolite's excretion in urine can vary significantly among individuals, with quantities ranging from 2.7% to 14.8% of the initial dose recovered within 8 hours.[1][2] Accurate quantification of this intact metabolite is crucial for comprehensive pharmacokinetic profiling, drug metabolism studies, and in forensic toxicology to build a complete picture of substance ingestion.
Historically, the analysis of glucuronidated metabolites in urine often involved an enzymatic or chemical hydrolysis step to cleave the glucuronide moiety, followed by quantification of the parent drug.[3] However, this indirect approach can be time-consuming, and the efficiency of hydrolysis can be variable and incomplete for stable conjugates like N-glucuronides.[3][4] Direct measurement of the intact glucuronide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a more rapid, specific, and potentially more accurate analytical solution.[3]
This application note provides a detailed protocol for the selective solid-phase extraction (SPE) and sensitive quantification of intact Diphenhydramine N-glucuronide in human urine using LC-MS/MS. The methodology is designed to meet the rigorous standards for bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6]
Principle of the Method
The analytical workflow is based on a two-stage process: sample preparation followed by instrumental analysis.
-
Solid-Phase Extraction (SPE): Due to the permanent positive charge of the quaternary ammonium group, a weak cation-exchange (WCX) SPE strategy is employed. This allows for the selective retention of Diphenhydramine N-glucuronide from the complex urine matrix while allowing neutral and anionic interferents to be washed away. The analyte is subsequently eluted using a solvent system that neutralizes the ionic interaction. This step is critical for reducing matrix effects and improving analytical sensitivity.[7][8]
-
LC-MS/MS Analysis: The cleaned extract is injected into a reversed-phase HPLC system, which separates the analyte from other components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray (ESI+) mode. The highly specific and sensitive Multiple Reaction Monitoring (MRM) mode is used to monitor the transition of the precursor ion (the protonated molecule) to a specific product ion upon collision-induced dissociation (CID).
Workflow Overview
Caption: Proposed fragmentation pathway of Diphenhydramine N-glucuronide.
Method Validation
The proposed analytical method must be fully validated according to established guidelines before implementation for routine analysis. [5][6]The following parameters should be assessed.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity & Selectivity | Assess interference from endogenous matrix components and other metabolites. Analyze at least 6 different sources of blank urine. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS. |
| Linearity & Range | Analyze calibration curves on at least 3 separate days. Use a weighted linear regression (e.g., 1/x or 1/x²). | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10. Accuracy within ±20% of nominal; Precision (CV) ≤ 20%. |
| Accuracy & Precision | Analyze QC samples at low, mid, and high concentrations on at least 3 separate days (n≥5 per level per day). | Accuracy: Mean concentration within ±15% of nominal. Precision (CV): ≤ 15%. |
| Matrix Effect | Assess the suppression or enhancement of ionization due to co-eluting matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Evaluate the efficiency of the SPE process. | Recovery should be consistent, precise, and reproducible. |
| Stability | Assess analyte stability under various conditions: bench-top, freeze-thaw cycles, and long-term storage. | Mean concentration of stability samples should be within ±15% of nominal fresh samples. |
Data Analysis & Interpretation
Quantification is based on the ratio of the peak area of the analyte (Diphenhydramine N-glucuronide) to the peak area of the internal standard (Diphenhydramine-d3). A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the CAL standards. The concentration of the analyte in QC and unknown samples is then determined by interpolating their peak area ratios from this regression line. All results should be reported with appropriate units (e.g., ng/mL).
References
-
Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 . PubChem - NIH. [Link]
-
LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine . PubMed. [Link]
-
Variability of diphenhydramine N-glucuronidation in healthy subjects . PubMed. [Link]
-
Diphenhydramine | C17H21NO | CID 3100 . PubChem - NIH. [Link]
-
Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry . PubMed. [Link]
-
LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine . PubMed Central. [Link]
-
Bioanalytical Method Validation - Guidance for Industry . FDA. [Link]
-
FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" . ASCPT. [Link]
-
Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry . PubMed. [Link]
-
Simultaneous Identification and Determination by LC-MS of Quaternary Ammonium Compounds with Other Active Ingredients in Drugs . ResearchGate. [Link]
-
Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry . PubMed. [Link]
-
Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry . PubMed Central. [Link]
-
In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples . PMC - NIH. [Link]
-
Metabolites (peaks) identified with MRM transition code and liquid... . ResearchGate. [Link]
-
n-glucuronide conjugated metabolites: Topics by Science.gov . Science.gov. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS . SciSpace. [Link]
-
Showing Compound Diphenhydramine (FDB022744) . FooDB. [Link]
-
The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study . PMC - NIH. [Link]
-
a Mass spectra of diphenhydramine. b Mass spectra of diphenhydramine . ResearchGate. [Link]
-
Comparison of procedures for measuring the quaternary N-glucuronides of amitriptyline and diphenhydramine in human urine with and without hydrolysis . PubMed. [Link]
-
Diphenhydramine - pH 9.5, LC-MS . Waters Corporation. [Link]
-
Ion fragmentation of small molecules in mass spectrometry . SlidePlayer. [Link]
-
Diphenhydramine - mzCloud . mzCloud. [Link]
-
Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API . Agilent. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. mzCloud – Diphenhydramine [mzcloud.org]
- 3. n-glucuronide conjugated metabolites: Topics by Science.gov [science.gov]
- 4. mdpi.com [mdpi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Diphenhydramine N-glucuronide from Biological Matrices
Abstract
This application note presents two robust solid-phase extraction (SPE) protocols for the determination of Diphenhydramine N-glucuronide, a major metabolite of the first-generation antihistamine diphenhydramine, in biological fluids such as urine and plasma. Given the polar nature of glucuronidated metabolites, which complicates their retention on traditional reversed-phase sorbents, this guide offers two distinct strategies: 1) an indirect method involving enzymatic hydrolysis to quantify the parent drug, and 2) a direct method for the specific extraction of the intact N-glucuronide conjugate. The protocols are designed for researchers, scientists, and drug development professionals requiring reliable and reproducible sample preparation for downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Challenge of Glucuronide Extraction
Diphenhydramine is extensively metabolized in the body, with a significant pathway being the formation of Diphenhydramine N-glucuronide (C₂₃H₂₉NO₇)[1]. This conjugation process attaches a bulky, polar glucuronic acid moiety to the molecule, drastically increasing its water solubility and facilitating its excretion[2][3]. While beneficial for drug clearance, this increased polarity presents a significant analytical challenge.
Conventional reversed-phase SPE sorbents (e.g., C18) rely on hydrophobic interactions to retain analytes. Highly polar metabolites like Diphenhydramine N-glucuronide (LogP: -0.57) exhibit poor retention on these phases, often leading to low recovery and inaccurate quantification[4]. Therefore, specialized approaches are necessary to effectively isolate this metabolite from complex biological matrices.
This guide details two field-proven SPE methodologies:
-
Protocol A (Indirect): Enzymatic hydrolysis of the N-glucuronide to the parent diphenhydramine, followed by well-established reversed-phase SPE. This method is advantageous for its sensitivity and is often used in general drug screening[5].
-
Protocol B (Direct): Extraction of the intact Diphenhydramine N-glucuronide using a mixed-mode polymeric SPE sorbent. This approach is critical for specific metabolite quantification in pharmacokinetic and drug metabolism studies[6][7].
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful SPE method.
| Property | Diphenhydramine (Parent) | Diphenhydramine N-glucuronide (Metabolite) |
| Molecular Formula | C₁₇H₂₁NO | C₂₃H₂₉NO₇ |
| Molecular Weight | 255.35 g/mol [1] | 431.48 g/mol |
| LogP | 3.27[8] | -0.57 |
| Key Functional Groups | Tertiary amine (basic, pKa ~9.0), Ether | Quaternary amine (permanently cationic), Carboxylic acid (pKa ~3.2), Hydroxyl groups, Ether |
| Solubility | Slightly soluble in water | Slightly soluble in water and methanol |
The key distinction is the presence of the permanently charged quaternary amine and the polar glucuronic acid group in the metabolite. This makes it an ideal candidate for a mixed-mode SPE strategy that utilizes both ion-exchange and reversed-phase retention mechanisms[2][9].
Protocol A: Indirect Analysis via Enzymatic Hydrolysis
This protocol increases the concentration of the parent drug by cleaving the glucuronide conjugate, allowing for robust extraction using standard reversed-phase SPE. It is a common and effective method for improving detection sensitivity in urine drug testing[5].
Rationale
Enzymatic hydrolysis with β-glucuronidase specifically targets and cleaves the bond between diphenhydramine and the glucuronic acid moiety[2]. This conversion to the less polar parent drug, diphenhydramine, allows for strong retention on a hydrophobic sorbent like C18 or a polymeric reversed-phase material.
Experimental Workflow: Protocol A
Caption: Workflow for indirect analysis of Diphenhydramine N-glucuronide.
Step-by-Step Methodology: Protocol A
Materials:
-
Biological sample (Urine, Plasma)
-
β-glucuronidase enzyme (from E. coli or other sources)
-
Acetate buffer (1 M, pH 5.0)
-
Reversed-Phase SPE Cartridges (e.g., Polymeric HLB or C18, 100 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide (optional, for elution)
Procedure:
-
Sample Pre-treatment & Hydrolysis:
-
Pipette 1 mL of the biological sample into a glass tube.
-
Add 500 µL of 1 M acetate buffer (pH 5.0).
-
Add a specified activity of β-glucuronidase (consult enzyme supplier for optimal units, e.g., ~5,000 units).
-
Vortex gently to mix.
-
Incubate the sample. Optimal conditions depend on the enzyme source, but a common starting point is 55°C for 30 minutes[5].
-
After incubation, allow the sample to cool to room temperature. Centrifuge if particulates are present.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated and hydrolyzed sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in deionized water to remove polar interferences.
-
An optional second wash with a non-polar solvent like hexane can remove lipids if present.
-
-
Elution:
-
Dry the cartridge under vacuum or positive pressure for 2-5 minutes to remove residual wash solvent.
-
Elute the retained diphenhydramine with 2 mL of methanol. For basic compounds, elution can be enhanced by using 2 mL of 5% ammonium hydroxide in methanol.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Protocol B: Direct Extraction of Intact Diphenhydramine N-glucuronide
This protocol is essential when the objective is to quantify the glucuronide metabolite directly, without chemical alteration. It employs a mixed-mode sorbent that leverages both reversed-phase and ion-exchange properties.
Rationale
Diphenhydramine N-glucuronide possesses a permanently positive-charged quaternary amine, making it a strong cation. A mixed-mode cation exchange (MCX) sorbent, which contains both strong cation exchange (e.g., sulfonic acid) and reversed-phase (e.g., C8 or polymeric) functional groups, is ideal[2][10]. The protocol uses pH manipulation to control retention and elution:
-
Loading (Acidic pH): At a low pH, the sulfonic acid groups on the sorbent are negatively charged, and the analyte is positively charged, ensuring strong ionic retention.
-
Washing (Acidic/Organic): An acidic wash maintains the ionic bond while an organic wash removes hydrophobically-bound interferences.
-
Elution (Basic pH): A basic elution solvent neutralizes the analyte's charge (if it were a primary/secondary/tertiary amine). However, for a quaternary amine, the high concentration of ammonia in the elution solvent provides counter-ions that disrupt the ionic interaction with the sorbent, allowing the analyte to be eluted[2].
Experimental Workflow: Protocol B
Caption: Workflow for direct extraction of intact Diphenhydramine N-glucuronide.
Step-by-Step Methodology: Protocol B
Materials:
-
Biological sample (Urine, Plasma)
-
Mixed-Mode Strong Cation Exchange Polymeric SPE Cartridges (e.g., 100 mg, 3 mL)
-
Formic Acid or Hydrochloric Acid
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide
Procedure:
-
Sample Pre-treatment:
-
Pipette 1 mL of the biological sample into a tube.
-
Acidify the sample to a pH below 6 by adding 20 µL of 88% formic acid or an equivalent amount of another acid. This ensures the analyte is fully cationic and interacts strongly with the SPE sorbent.
-
-
SPE Cartridge Conditioning & Equilibration:
-
Condition the mixed-mode cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water.
-
Equilibrate the cartridge by passing 2 mL of acidified water (e.g., water with 2% formic acid). Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the acidified sample onto the equilibrated SPE cartridge at a slow flow rate (approx. 1-2 mL/min). The analyte will be retained by both ion-exchange and reversed-phase mechanisms.
-
-
Washing:
-
Wash 1 (Aqueous): Pass 2 mL of 2% formic acid in water to remove polar, non-basic interferences.
-
Wash 2 (Organic): Pass 2 mL of methanol to remove neutral and acidic compounds retained by reversed-phase interactions.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes.
-
Elute the intact Diphenhydramine N-glucuronide with 2 mL of 5% ammonium hydroxide in methanol. The basic solution disrupts the ionic bond, releasing the analyte from the sorbent.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in 100 µL of the initial LC-MS/MS mobile phase.
-
Summary and Method Selection
The choice between Protocol A and Protocol B depends entirely on the analytical objective.
| Feature | Protocol A (Indirect via Hydrolysis) | Protocol B (Direct Intact Extraction) |
| Analyte Measured | Parent Diphenhydramine | Intact Diphenhydramine N-glucuronide |
| Primary Application | General toxicology screening, total drug exposure assessment. | Pharmacokinetic (PK) studies, metabolite identification, drug metabolism research. |
| SPE Sorbent | Reversed-Phase (Polymeric or C18) | Mixed-Mode Polymeric Cation Exchange |
| Key Advantage | Higher sensitivity for parent drug, robust and widely used technique. | Specific quantification of the metabolite, provides a more detailed metabolic profile. |
| Consideration | Hydrolysis step adds time; enzyme efficiency can vary[5]. | Requires a specific mixed-mode sorbent; recovery may be lower than for the parent drug. |
Both methods provide a clean extract suitable for sensitive LC-MS/MS analysis by effectively removing matrix components such as salts, proteins, and phospholipids. Method development and validation are crucial to ensure optimal recovery and reproducibility for your specific matrix and analytical instrumentation.
References
-
The Role of Polymers in Solid-Phase Extraction and Sample Preparation. Chromatography Online. Available at: [Link]
-
Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies. Available at: [Link]
-
Polymeric SPE cartridges. Affinisep. Available at: [Link]
-
Trontelj, J., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech. Available at: [Link]
-
Käding, P. (2024). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples? ResearchGate. Available at: [Link]
-
Vlase, L. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Available at: [Link]
-
InertSep SPE Cartridges. GL Sciences. Available at: [Link]
-
Coulter, C., et al. (2011). Immunoassay screening of diphenhydramine (Benadryl®) in urine and blood using a newly developed assay. Journal of Analytical Toxicology, 35(7), 423–429. Available at: [Link]
-
Baldacci, A., et al. (2003). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. Journal of Chromatography B, 796(2), 265-276. Available at: [Link]
-
Diphenhydramine. PubChem. National Institutes of Health. Available at: [Link]
-
De Bleecker, J. L., et al. (2000). Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Journal of Analytical Toxicology, 24(5), 335-341. Available at: [Link]
-
Diphenhydramine - pH 9.5, LC-MS. Waters Corporation. Available at: [Link]
-
Request PDF: Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. ResearchGate. Available at: [Link]
-
Determination of the Acyl Glucuronide Metabolite of Mycophenolic Acid in Human Plasma by HPLC and Emit. Ovid. Available at: [Link]
-
Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Ovid. Available at: [Link]
-
Comparison of procedures for measuring the quaternary N-glucuronides of amitriptyline and diphenhydramine in human urine with and without hydrolysis. PubMed. National Institutes of Health. Available at: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. Available at: [Link]
-
SPE Method Development Tips and Tricks. Agilent Technologies. Available at: [Link]
-
Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Shimadzu. Available at: [Link]
-
A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Ukaaz Publications. Available at: [Link]
-
Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction with In-well Hydrolysis. Biotage. Available at: [Link]
-
In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. ResearchGate. Available at: [Link]
-
Hydrolysis SPE. NYC.gov. Available at: [Link]
-
Analytical method development by solid phase extraction and high-performance liquid chromatography for diphenhydramine quantification in syrups. ResearchGate. Available at: [Link]
-
Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. National Institutes of Health. Available at: [Link]
-
Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. MDPI. Available at: [Link]
-
Solid-phase extraction procedure for ethyl glucuronide in urine. PubMed. National Institutes of Health. Available at: [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX [read.nxtbook.com]
- 5. biotage.com [biotage.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. academic.oup.com [academic.oup.com]
- 10. glsciencesinc.com [glsciencesinc.com]
Application Note: The Use of Diphenhydramine N-glucuronide as a Reference Standard in Bioanalytical and Drug Metabolism Studies
Introduction: The Critical Role of Metabolite Reference Standards
In drug development, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for assessing its safety and efficacy. Diphenhydramine, a first-generation antihistamine widely used for treating allergies and insomnia, undergoes extensive metabolism in the body.[1][2][3] The metabolic pathways include N-demethylation and, notably, direct conjugation of the tertiary amine to form a quaternary ammonium-linked glucuronide, known as Diphenhydramine N-glucuronide.[4][]
The formation of such metabolites is a critical consideration in pharmacokinetic (PK) and toxicokinetic (TK) studies. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), require the quantification of major metabolites to understand their contribution to the overall exposure and potential for toxicity.[6][7] Therefore, the availability of a highly pure, well-characterized reference standard for key metabolites is not merely beneficial—it is essential for the validation of bioanalytical methods.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of Diphenhydramine N-glucuronide as a reference standard. We will detail its application in quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), its role in definitive metabolite identification, and provide detailed protocols grounded in established scientific principles and regulatory expectations.
Physicochemical Properties and Characterization
A reference standard's utility is fundamentally linked to its identity and purity. Diphenhydramine N-glucuronide is the product of a Phase II metabolic reaction where UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of a glucuronic acid moiety to the tertiary amine of the parent drug.[4] This process significantly increases the polarity and water solubility of the compound, facilitating its renal excretion.
The key physicochemical properties of the Diphenhydramine N-glucuronide reference standard are summarized below. A Certificate of Analysis (CoA) from the supplier should always be consulted for lot-specific details.
| Property | Value / Description | Significance for Use as a Standard |
| IUPAC Name | 2-benzhydryloxyethyl-[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethylazanium[8] | Ensures unambiguous chemical identity. |
| Molecular Formula | C₂₃H₃₀NO₇⁺[8] | Used for calculating exact mass and for elemental composition confirmation. |
| Monoisotopic Mass | 432.2017 g/mol [8] | Critical for setting the correct precursor ion mass in high-resolution mass spectrometry. |
| Solubility | High in aqueous solutions and polar organic solvents (e.g., methanol, acetonitrile). | Dictates the choice of solvent for preparing stock and working standard solutions. |
| Purity | Typically >98% (as determined by HPLC, LC-MS, and qNMR). | Essential for accurate quantification; impurities can lead to erroneous results. |
Application I: Quantitative Bioanalysis by LC-MS/MS
The accurate measurement of Diphenhydramine N-glucuronide concentrations in biological matrices like plasma, serum, and urine is a primary application of the reference standard. LC-MS/MS is the preferred analytical technique due to its superior sensitivity, selectivity, and speed.[3][9][10]
Causality Behind Method Choices
The goal of a bioanalytical method is to isolate and accurately measure the analyte of interest, free from interference from the complex biological matrix.
-
Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to remove proteins and phospholipids that can suppress the analyte signal in the mass spectrometer (ion suppression) and damage the analytical column.
-
Chromatography: Reversed-phase chromatography using a C18 column separates the polar N-glucuronide metabolite from the less polar parent drug and other endogenous components based on hydrophobicity.[3][11]
-
Mass Spectrometry: Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. A specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and only a specific, characteristic product ion is monitored.[10] This two-stage filtering process minimizes the chances of interferences, ensuring the signal is truly from the analyte of interest.
Experimental Protocol: Calibration Curve and QC Sample Preparation
This protocol outlines the preparation of standards for method validation and the analysis of study samples, adhering to FDA Bioanalytical Method Validation guidelines.[6][7]
Materials:
-
Diphenhydramine N-glucuronide reference standard (solid)
-
LC-MS grade methanol, acetonitrile, and water
-
Calibrated analytical balance and pipettes
-
Class A volumetric flasks and polypropylene tubes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of Diphenhydramine N-glucuronide reference standard.
-
Quantitatively transfer the solid to a 1.0 mL Class A volumetric flask.
-
Dissolve and bring to volume with 50:50 (v/v) methanol:water. This stock solution must be stored at -20°C or below.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution using 50:50 methanol:water to prepare a series of working standards. These will be used to spike into the biological matrix.
-
-
Calibration Curve and Quality Control (QC) Sample Preparation:
-
Spike the appropriate working standard solution into control biological matrix (e.g., human plasma) to achieve the final concentrations for the calibration curve and QC samples. A typical spiking volume is 5-10 µL into 90-95 µL of matrix to minimize matrix effects from the solvent.
-
Prepare 8-10 non-zero calibration standards spanning the expected concentration range.
-
Prepare QC samples at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC.
-
Table of Example Calibration Standard Concentrations:
| Standard ID | Concentration (ng/mL) |
| LLOQ | 0.5 |
| CAL 2 | 1.0 |
| CAL 3 | 5.0 |
| CAL 4 | 10.0 |
| CAL 5 | 25.0 |
| CAL 6 | 50.0 |
| CAL 7 | 100.0 |
| ULOQ | 200.0 |
Experimental Protocol: Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot Samples: Pipette 100 µL of standards, QCs, or unknown study samples into a 1.5 mL polypropylene microcentrifuge tube. Add internal standard solution.
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., ammonium acetate) to adjust the pH, ensuring the analyte is in a neutral state to facilitate extraction into an organic solvent.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.
-
Centrifuge: Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial LC mobile phase composition (e.g., 95% Water, 5% Acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualization: Bioanalytical Workflow
The following diagram illustrates the complete workflow for the quantitative analysis of Diphenhydramine N-glucuronide.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
Application and Protocol Guide for the Study of Diphenhydramine N-glucuronide in Drug Metabolism
Introduction: The Significance of N-Glucuronidation in Diphenhydramine Metabolism
Diphenhydramine, a first-generation H1-antihistamine, is widely used for its anti-allergic, sedative, and antiemetic properties.[1] Its metabolism is complex, involving Phase I oxidation and demethylation primarily mediated by cytochrome P450 enzymes like CYP2D6, CYP1A2, CYP2C9, and CYP2C19, leading to metabolites such as N-desmethyldiphenhydramine and diphenylmethoxyacetic acid.[2][3] However, a significant and direct Phase II metabolic pathway for diphenhydramine is N-glucuronidation. This process involves the covalent attachment of glucuronic acid to the tertiary amine of the diphenhydramine molecule, forming a quaternary ammonium glucuronide, specifically Diphenhydramine N-glucuronide.[4]
This particular metabolic route is of high interest in drug development and clinical pharmacology for several reasons. The formation of this quaternary ammonium N-glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with studies highlighting a major role for UGT2B10.[5][6] The extent of Diphenhydramine N-glucuronide formation can vary significantly among individuals, with urinary excretion of this metabolite ranging from 2.7% to 14.8% of the administered dose within 8 hours.[4] Understanding this pathway is crucial for a complete pharmacokinetic profile of diphenhydramine and for assessing potential drug-drug interactions, especially with co-administered drugs that are also substrates or inhibitors of UGT2B10.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the study of Diphenhydramine N-glucuronide. It covers the analytical quantification in biological matrices, in vitro characterization of its formation, and the underlying scientific principles that govern these methodologies.
Metabolic Pathway of Diphenhydramine
Diphenhydramine undergoes both Phase I and Phase II metabolism. The N-glucuronidation pathway represents a direct conjugation of the parent drug, leading to a highly polar metabolite that is readily excreted in the urine.
Caption: Figure 1: Metabolic Pathway of Diphenhydramine.
Part 1: Analytical Quantification of Diphenhydramine N-glucuronide by LC-MS/MS
The quantification of the polar and permanently charged Diphenhydramine N-glucuronide in complex biological matrices like urine and plasma necessitates a sensitive and specific analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.
Causality Behind Experimental Choices
-
Sample Preparation: The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis and damage the analytical column and mass spectrometer. For plasma, a simple protein precipitation with a solvent like acetonitrile is often sufficient.[7] For urine, which has a more variable matrix, a "dilute-and-shoot" approach is often feasible due to the high polarity of the N-glucuronide and its relatively high concentration.[1] Solid-phase extraction (SPE) can also be employed for cleaner samples and to achieve lower limits of quantification.[8]
-
Chromatography: Reversed-phase chromatography is commonly used. However, due to the high polarity of the N-glucuronide, a column with enhanced polar retention, such as a C18 with polar endcapping or a phenyl-hexyl column, is recommended to achieve good retention and separation from the void volume. A gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is ideal for the analysis of the permanently positively charged quaternary ammonium N-glucuronide. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of Diphenhydramine N-glucuronide.
| Parameter | Value | Reference |
| Precursor Ion (Q1) | m/z 432.2 | [9] |
| Product Ion (Q3) | m/z 167.1 | [9][10] |
| Ionization Mode | Positive ESI | [10][11] |
Note: The product ion m/z 167.1 corresponds to the diphenylcarbinol moiety, a characteristic fragment of diphenhydramine and its metabolites.[10]
Detailed Protocol: Quantification in Human Urine
This protocol provides a step-by-step method for the quantification of Diphenhydramine N-glucuronide in human urine samples.
1.3.1. Materials and Reagents
-
Diphenhydramine N-glucuronide reference standard
-
Diphenhydramine-d3 (or other suitable internal standard)
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid (LC-MS grade)
-
Human urine (drug-free for calibration standards and quality controls)
-
Microcentrifuge tubes and autosampler vials
1.3.2. Sample Preparation
-
Thaw urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
In a clean microcentrifuge tube, add 950 µL of LC-MS grade water.
-
Add 50 µL of the urine sample.
-
Add 10 µL of the internal standard working solution (e.g., Diphenhydramine-d3 at 1 µg/mL).
-
Vortex mix for 10 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
1.3.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Mass Spectrometer | Agilent 6475A Triple Quadrupole or equivalent |
| Ionization Source | ESI, Positive Mode |
| MRM Transitions | Diphenhydramine N-glucuronide: 432.2 -> 167.1Diphenhydramine-d3 (IS): 259.2 -> 167.1 |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
1.3.4. Self-Validating System
-
Calibration Curve: Prepare a calibration curve in drug-free urine over the expected concentration range (e.g., 10-5000 ng/mL). The curve should have a correlation coefficient (r²) of >0.99.
-
Quality Controls (QCs): Prepare low, medium, and high concentration QCs. The accuracy of the QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
-
Internal Standard: The internal standard response should be consistent across all samples to monitor for matrix effects and extraction efficiency.
Part 2: In Vitro Characterization of Diphenhydramine N-glucuronidation
To investigate the enzymatic kinetics of Diphenhydramine N-glucuronide formation and identify the specific UGT isoforms involved, in vitro assays using human liver microsomes (HLMs) or recombinant UGT enzymes are essential.
Experimental Workflow
The general workflow for an in vitro UGT assay involves incubating the substrate (diphenhydramine) with a source of UGT enzymes in the presence of the necessary cofactor, UDPGA. The reaction is then stopped, and the formation of the N-glucuronide is quantified by LC-MS/MS.
Caption: Figure 2: In Vitro UGT Assay Workflow.
Detailed Protocol: UGT Assay with Human Liver Microsomes
This protocol is designed to determine the rate of Diphenhydramine N-glucuronide formation in pooled human liver microsomes.
2.2.1. Materials and Reagents
-
Pooled Human Liver Microsomes (HLMs)
-
Diphenhydramine
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Magnesium chloride (MgCl₂) (100 mM)
-
d-saccharic acid 1,4-lactone (optional, β-glucuronidase inhibitor)
-
Internal Standard (e.g., Diphenhydramine-d3) in cold acetonitrile
-
LC-MS/MS system and reagents as described in Part 1.
2.2.2. Assay Procedure
-
Prepare Master Mix: On ice, prepare a master mix containing Tris-HCl buffer (final concentration 50 mM), MgCl₂ (final concentration 10 mM), and HLMs (final concentration 0.5 mg/mL).
-
Substrate Addition: Add diphenhydramine to the master mix to achieve the desired final concentration (for kinetic studies, a range of concentrations bracketing the expected Km should be used, e.g., 1-500 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate Reaction: Start the reaction by adding a pre-warmed solution of UDPGA (final concentration 2 mM).
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to autosampler vials and analyze for the formation of Diphenhydramine N-glucuronide using the LC-MS/MS method described in Part 1.
2.2.3. Data Analysis
-
Calculate the rate of formation of Diphenhydramine N-glucuronide (e.g., in pmol/min/mg protein).
-
For enzyme kinetics, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Part 3: Synthesis and Stability of Diphenhydramine N-glucuronide
A pure analytical standard is a prerequisite for accurate quantification. While not commercially available, Diphenhydramine N-glucuronide can be synthesized.
Synthesis Considerations
The chemical synthesis of quaternary ammonium N-glucuronides can be challenging due to low yields and the stability of the final product.[12] A common approach involves the reaction of the tertiary amine (diphenhydramine) with a protected and activated glucuronic acid derivative, such as a bromosugar, followed by deprotection.[12] More recent methods utilize stable glucuronic acid hemiacetal precursors to improve yields and reproducibility.[12] For laboratories not equipped for complex organic synthesis, enzymatic synthesis using recombinant UGT2B10 in a scaled-up version of the in vitro protocol can be a viable alternative to produce sufficient quantities for use as an analytical standard.
Stability of Diphenhydramine N-glucuronide
Quaternary ammonium N-glucuronides are generally stable over a wide pH range, typically from pH 4 to 10, for extended periods when stored appropriately.[4] This stability is advantageous for sample collection, storage, and analysis, as degradation during these steps is minimal. However, they are resistant to hydrolysis by many common preparations of β-glucuronidase (e.g., from Helix pomatia), which is an important consideration if enzymatic hydrolysis is being considered as part of an analytical workflow.[4][8]
Conclusion
The study of Diphenhydramine N-glucuronide is a critical component of understanding the overall metabolism and disposition of diphenhydramine. The protocols and application notes provided in this guide offer a robust framework for the accurate quantification of this metabolite in biological fluids and for the characterization of its enzymatic formation. By employing these validated methodologies, researchers can gain deeper insights into the pharmacokinetics of diphenhydramine, contributing to safer and more effective use of this common medication.
References
-
Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Automatic quantification of doxylamine and diphenhydramine in human plasma. (n.d.). Retrieved January 14, 2026, from [Link]
-
Determination of Diphenhydramine Hydrochloride in Rabbit Plasma by LC-MS/MS and its Application to a Pharmacokinetic Study | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]
-
Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Diphenhydramine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Diphenhydramine | C17H21NO | CID 3100 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Immunoassay screening of diphenhydramine (Benadryl®) in urine and blood using a newly developed assay. (n.d.). Retrieved January 14, 2026, from [Link]
-
A convenient new synthesis of quaternary ammonium glucuronides of drug molecules. (n.d.). Retrieved January 14, 2026, from [Link]
-
What is the metabolism of Diphenhydramine (Benadryl)? - Dr.Oracle. (n.d.). Retrieved January 14, 2026, from [Link]
-
Comparison of procedures for measuring the quaternary N-glucuronides of amitriptyline and diphenhydramine in human urine with and without hydrolysis - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Experimental conditions for measuring UGT activity for enzyme... | Download Table. (n.d.). Retrieved January 14, 2026, from [Link]
-
Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. (n.d.). Retrieved January 14, 2026, from [Link]
-
Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Diphenhydramine HCL Analyzed with LCMS - AppNote [mtc-usa.com]
- 3. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of procedures for measuring the quaternary N-glucuronides of amitriptyline and diphenhydramine in human urine with and without hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: The Role and Analysis of Diphenhydramine N-glucuronide in Modern Toxicology Screening
Abstract and Introduction
Diphenhydramine (DPH), a first-generation H1 receptor antagonist, is one of the most widely accessible over-the-counter (OTC) medications used for its antihistaminic, sedative, and antiemetic properties.[1][2] Its widespread availability, however, also contributes to its potential for misuse, abuse, and involvement in accidental or intentional overdoses.[3][4] In a toxicological context, the analysis of a parent drug alone provides an incomplete picture of exposure. The body extensively metabolizes xenobiotics to facilitate their excretion, and these metabolites can serve as crucial biomarkers that extend the window of detection and confirm ingestion.
Diphenhydramine undergoes significant first-pass metabolism in the liver, primarily through the cytochrome P450 enzyme system (notably CYP2D6), leading to N-demethylation and oxidation.[5][6] A key Phase II metabolic pathway is the direct conjugation of the tertiary amine group of diphenhydramine with glucuronic acid, forming a quaternary ammonium-linked glucuronide, specifically Diphenhydramine N-glucuronide.[7][8] This water-soluble metabolite is a significant urinary excretion product.[7]
This application note provides a comprehensive guide for toxicologists, researchers, and drug development professionals on the significance of Diphenhydramine N-glucuronide as a biomarker. It details the scientific rationale and provides a robust protocol for its indirect detection in urine samples through enzymatic hydrolysis followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
The Rationale: Why Target a Metabolite?
Relying solely on the detection of the parent diphenhydramine can be misleading in toxicology screening for several reasons:
-
Extended Detection Window: Drug metabolites, particularly glucuronides, often have longer elimination half-lives than the parent compound. Their presence in urine can indicate drug exposure even after the parent drug has fallen below the limits of detection.
-
Confirmation of Metabolism: Detecting a metabolite like Diphenhydramine N-glucuronide provides unequivocal proof that the drug has been ingested and processed by the body, as opposed to external contamination of the sample.
-
Increased Analyte Concentration: In urine, the concentration of conjugated metabolites can be significantly higher than that of the free parent drug.[9] Only about 2% of a diphenhydramine dose is excreted unchanged in the urine.[10] By targeting the total drug (free + conjugated), the sensitivity of the toxicological screen is greatly enhanced.
The Metabolic Pathway of Diphenhydramine
Diphenhydramine is subject to both Phase I and Phase II metabolism. The primary pathways involve oxidative N-demethylation and deamination, as well as direct N-glucuronidation. Understanding this pathway is critical for interpreting analytical results.
Caption: Metabolic fate of Diphenhydramine in the liver.
Analytical Strategy: Indirect Analysis via Hydrolysis
Direct quantification of Diphenhydramine N-glucuronide is challenging due to the limited commercial availability of certified reference standards.[11] Therefore, the most common and robust strategy is to measure the total diphenhydramine concentration after a hydrolysis step. This involves enzymatically cleaving the glucuronide conjugate to liberate the parent drug, which is then easily detected.
The Critical Role of Enzymatic Hydrolysis
Hydrolysis is the key sample preparation step that enables the detection of glucuronidated metabolites.[9][12] While acid hydrolysis can be used, it is a harsh technique that can lead to the degradation of certain analytes.[9][13] Enzymatic hydrolysis using β-glucuronidase is the preferred method in modern toxicology due to its high specificity and milder reaction conditions, which preserve the integrity of the target analyte.[12] Recombinant β-glucuronidase enzymes are particularly advantageous as they offer high purity, efficiency, and can significantly reduce incubation times compared to enzymes from sources like mollusks or E. coli.[14][15]
| Method | Advantages | Disadvantages |
| Enzymatic Hydrolysis | High specificity for glucuronides, mild conditions, preserves analyte integrity.[12] | Can be time-consuming (though new recombinant enzymes are fast), enzyme cost.[9] |
| Acid Hydrolysis | Fast, inexpensive. | Non-specific, harsh conditions can degrade the target analyte, leading to inaccurate quantification.[9][13] |
| Table 1: Comparison of Hydrolysis Techniques. |
Experimental Protocol: Total Diphenhydramine in Urine
This protocol details a complete workflow for the determination of total diphenhydramine (free + N-glucuronide metabolite) in human urine samples using enzymatic hydrolysis followed by solid-phase extraction (SPE) and LC-MS/MS analysis.
Caption: Analytical workflow for total Diphenhydramine screening.
Materials and Reagents
-
Urine samples (patient, calibrator, and quality control)
-
Diphenhydramine certified reference material
-
Diphenhydramine-d3 (or other suitable isotopic labeled internal standard)
-
Recombinant β-glucuronidase (e.g., B-One®)[15]
-
Ammonium acetate buffer (pH ~6.8)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Mixed-mode cation exchange SPE cartridges
Step-by-Step Methodology
Step 1: Sample Preparation and Enzymatic Hydrolysis
-
Rationale: This step uses the β-glucuronidase enzyme to specifically break the bond between diphenhydramine and glucuronic acid. An internal standard is added at the beginning to correct for any analyte loss during sample processing and for variations in instrument response.
-
Pipette 500 µL of urine (calibrator, control, or unknown sample) into a labeled 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Diphenhydramine-d3 at 1 µg/mL).
-
Add 200 µL of ammonium acetate buffer.
-
Add 25 µL of a concentrated recombinant β-glucuronidase solution.
-
Vortex the tube gently for 5 seconds.
-
Incubate the sample. With efficient recombinant enzymes, hydrolysis can be complete in as little as 15-30 minutes at 40-55°C.[15] It is crucial to validate the incubation time and temperature for the specific enzyme and analyte combination being used.[12]
Step 2: Solid-Phase Extraction (SPE)
-
Rationale: Urine is a complex matrix containing salts and other endogenous compounds that can interfere with LC-MS/MS analysis (a phenomenon known as matrix effects). SPE is a critical cleanup step that isolates the analyte of interest from these interferences and concentrates it, thereby improving sensitivity and data quality.
-
Condition the mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the entire hydrolyzed sample from Step 1 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes.
-
Elute the diphenhydramine and internal standard from the cartridge using 1 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
Rationale: LC-MS/MS provides the highest degree of sensitivity and specificity for quantitative analysis. The liquid chromatograph separates diphenhydramine from other compounds in the extract, and the tandem mass spectrometer provides definitive identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (DPH) | Precursor Ion (Q1): m/z 256.2 → Product Ion (Q3): m/z 167.1 |
| MRM Transition (IS) | Precursor Ion (Q1): m/z 259.2 → Product Ion (Q3): m/z 167.1 |
| Table 2: Example LC-MS/MS Parameters for Diphenhydramine. Note: Transitions and collision energies must be optimized on the specific instrument being used. |
Data Interpretation and Reporting
The primary outcome of this analysis is the total diphenhydramine concentration. To confirm the presence of the N-glucuronide metabolite, two aliquots of the same sample can be processed: one with the hydrolysis step and one without. A significantly higher concentration of diphenhydramine in the hydrolyzed sample compared to the non-hydrolyzed sample confirms the presence of Diphenhydramine N-glucuronide.[15]
-
Low Parent Drug, High Total Drug: This pattern suggests recent use, where much of the parent drug has already been metabolized and is present in its conjugated form.
-
High Parent Drug, High Total Drug: This may indicate a more recent or a larger ingestion.
Toxicology reports should clearly state that the reported concentration represents "Total Diphenhydramine" and that the result was obtained following an enzymatic hydrolysis procedure. This distinction is critical for accurate clinical and forensic interpretation.[16]
Conclusion
Incorporating the analysis of Diphenhydramine N-glucuronide, via a total diphenhydramine assay with enzymatic hydrolysis, is a scientifically sound and field-proven strategy for toxicology screening. This approach significantly enhances the sensitivity and extends the detection window for diphenhydramine exposure. The provided protocol, utilizing modern recombinant enzyme technology and LC-MS/MS analysis, offers a reliable and efficient method for laboratories to implement, ensuring high confidence in reported results for both clinical and forensic investigations.
References
-
Skidmore, J.R., & Patel, D.R. (2025). Diphenhydramine. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3100, Diphenhydramine. [Link]
-
Heltsley, R., DePriest, A., Black, D. L., Robert, T., & Caplan, Y. H. (2011). Incomplete recovery of prescription opioids in urine using enzymatic hydrolysis of glucuronide metabolites. Journal of analytical toxicology, 35(6), 316–322. [Link]
-
Aderjan, R., Bösche, J., & Schmidt, G. (1982). Poisoning by diphenhydramine--forensic-toxicologic interpretation of analytic results. Zeitschrift fur Rechtsmedizin. Journal of legal medicine, 88(4), 263–270. [Link]
-
Dr.Oracle. (2025). What is the metabolism of Benadryl (diphenhydramine)?. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Diphenhydramine Hydrochloride?. [Link]
-
Wikipedia. (n.d.). Diphenhydramine. [Link]
-
Øiestad, E. L., Johansen, U., & Christophersen, A. S. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(3), 253. [Link]
-
Nishida, M., Namera, A., & Nagao, M. (2023). Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening. Analytical and bioanalytical chemistry, 415(28), 7119–7128. [Link]
-
Nishida, M., Namera, A., Shiraishi, H., & Nagao, M. (2021). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Legal medicine (Tokyo, Japan), 50, 101872. [Link]
-
American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. [Link]
-
Restek. (n.d.). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European journal of drug metabolism and pharmacokinetics, 22(2), 151–154. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131769988, Diphenhydramine-N-glucuronide. [Link]
-
Varghese, E., Abate, M. A., Hu, L., Kaplan, J., Kraner, J., Long, D. L., & Callery, P. (2014). Diphenhydramine's role in death investigations: an examination of diphenhydramine prevalence in 2 US geographical areas. The American journal of forensic medicine and pathology, 35(3), 183–189. [Link]
-
MicroSolv Technology Corporation. (n.d.). Diphenhydramine HCL Analyzed with LCMS. [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European Journal of Drug Metabolism and Pharmacokinetics, 22(2), 151-154. [Link]
-
Glazko, A. J., et al. (1974). Metabolic disposition of diphenhydramine. Clinical Pharmacology & Therapeutics, 16(6), 1066-1076. [Link]
-
Waters Corporation. (n.d.). Diphenhydramine - pH 9.5, LC-MS. [Link]
-
Kumar, S., Rurak, D. W., & Riggs, K. W. (1998). Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. Journal of mass spectrometry : JMS, 33(12), 1171–1181. [Link]
-
Levine, B., Klette, K., Radentz, S., Smith, M. L., & Smialek, J. E. (1996). Antihistamine concentrations in postmortem blood and liver specimens. Forensic science international, 81(1), 73–76. [Link]
-
Eckes, L., et al. (2012). Toxicological identification of diphenhydramine (DPH) in suicide. Forensic Science, Medicine, and Pathology, 8(4), 417-422. [Link]
-
Raj, V., & Sumithra, M. (2023). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Annals of Phytomedicine, 12(2), 1-8. [Link]
-
Tom, A., et al. (2024). Comprehensive Review of Analytical Approaches for the Detection of Diphenhydramine: A Systematic Analysis. Journal of Forensic Science and Medicine, 10(4), 331-338. [Link]
-
Caslavska, J., et al. (2004). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. Electrophoresis, 25(10-11), 1607-1614. [Link]
-
Human Metabolome Database. (2013). Showing metabocard for Diphenhydramine N-glucuronide (HMDB0060897). [Link]
-
Naser, H. A., et al. (2020). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. Systematic Reviews in Pharmacy, 11(12), 1735-1744. [Link]
-
Medscape. (2025). Cough, Cold, and Allergy Preparation Toxicity Workup. [Link]
-
Salamone, S. J., et al. (2013). Immunoassay Screening of Diphenhydramine (Benadryl®) in Urine and Blood Using a Newly Developed Assay. Journal of analytical toxicology, 37(8), 533-539. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Diphenhydramine Cognitive Vitality For Researchers. [Link]
-
Richards, D. M., & Church, M. K. (2021). Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. Journal of Clinical Pharmacology, 61(S2), S11-S21. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Diphenhydramine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenhydramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diphenhydramine's role in death investigations: an examination of diphenhydramine prevalence in 2 US geographical areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 7. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. myadlm.org [myadlm.org]
- 10. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 12. mdpi.com [mdpi.com]
- 13. Incomplete recovery of prescription opioids in urine using enzymatic hydrolysis of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Poisoning by diphenhydramine--forensic-toxicologic interpretation of analytic results] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Diphenhydramine N-glucuronide by Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
Diphenhydramine, a first-generation antihistamine, undergoes extensive metabolism in the body.[1][2] One of the key metabolic pathways is N-glucuronidation, which involves the conjugation of glucuronic acid to the tertiary amine of diphenhydramine, forming a quaternary ammonium glucuronide.[3] This process, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes like UGT2B10, increases the polarity of the drug, facilitating its excretion.[4] The precise structural characterization of such metabolites is a critical step in drug development, providing insights into metabolic pathways, potential drug-drug interactions, and safety profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structure determination of drug metabolites due to its non-destructive nature and its ability to provide detailed information about atomic connectivity and spatial relationships.[5][6][7][8] This application note provides a comprehensive guide and detailed protocols for the structural elucidation of Diphenhydramine N-glucuronide using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Rationale for NMR-based Structural Elucidation
While mass spectrometry (MS) is a highly sensitive technique for detecting and proposing potential metabolite structures, it often cannot definitively distinguish between isomers. NMR spectroscopy, on the other hand, provides unequivocal structural confirmation by mapping out the complete chemical structure.[9] For Diphenhydramine N-glucuronide, NMR is essential to confirm the site of glucuronidation—the tertiary amine—and to establish the stereochemistry of the glucuronic acid moiety. A combination of 1D ¹H and ¹³C NMR, along with 2D experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for the complete assignment of all proton and carbon signals and confirms the connectivity between the diphenhydramine and glucuronic acid moieties.[10][11][12]
Experimental Design and Workflow
A logical and stepwise approach is crucial for the successful structural elucidation of Diphenhydramine N-glucuronide. The following workflow outlines the key stages from sample preparation to final structure confirmation.
Caption: Experimental workflow for NMR-based structural elucidation.
Protocols
Protocol 1: Sample Preparation
The quality of the NMR data is highly dependent on the purity of the sample and the proper preparation of the NMR tube.[13]
-
Isolation and Purification: Isolate Diphenhydramine N-glucuronide from the biological matrix (e.g., urine, microsomal incubation) using appropriate chromatographic techniques such as high-performance liquid chromatography (HPLC). Ensure the final sample is free of interfering substances.
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the metabolite and has minimal overlapping signals with the analyte. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are common choices for polar metabolites.
-
Internal Standard: Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP-d₄), for chemical shift referencing (δ 0.00 ppm).[13]
-
Sample Dissolution: Dissolve 10-30 µg of the purified Diphenhydramine N-glucuronide in approximately 0.5 mL of the deuterated solvent containing the internal standard.[9]
-
Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution and sensitivity.[9]
-
¹H NMR (Proton):
-
Purpose: To obtain an overview of the proton environment in the molecule.
-
Key Parameters:
-
Pulse sequence: Standard 1D proton experiment with solvent suppression (e.g., presaturation).
-
Number of scans: 128 or higher, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
-
¹³C NMR (Carbon):
-
Purpose: To identify the number of unique carbon atoms and their chemical environments.
-
Key Parameters:
-
Pulse sequence: Proton-decoupled ¹³C experiment.
-
Number of scans: 2048 or higher, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) couplings within the same spin system, typically over two to three bonds.
-
Key Parameters: Standard gradient-selected COSY (gCOSY) pulse sequence.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
Key Parameters: Standard gradient-selected HSQC pulse sequence with multiplicity editing (e.g., HSQC-EDIT) to differentiate between CH, CH₂, and CH₃ groups.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is crucial for connecting different spin systems.[10][11]
-
Key Parameters: Standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling constant of ~8 Hz.
-
Data Interpretation and Structural Elucidation
The structural elucidation of Diphenhydramine N-glucuronide is achieved by systematically analyzing the data from each NMR experiment.
Expected ¹H and ¹³C NMR Spectral Features
The formation of the N-glucuronide will induce significant changes in the chemical shifts of the protons and carbons near the tertiary amine of the diphenhydramine moiety, compared to the parent drug.
| Diphenhydramine Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Glucuronic Acid Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.2 - 7.5 | 125 - 142 | H-1' (Anomeric) | ~5.0 - 5.5 | ~95 - 100 |
| CH-O | ~5.5 | ~80 | H-2' | ~3.5 - 4.0 | ~72 - 75 |
| O-CH₂ | ~4.0 | ~65 | H-3' | ~3.5 - 4.0 | ~75 - 78 |
| CH₂-N⁺ | ~3.8 | ~60 | H-4' | ~3.5 - 4.0 | ~70 - 73 |
| N⁺-(CH₃)₂ | ~3.2 | ~50 | H-5' | ~4.0 - 4.5 | ~75 - 78 |
| C-6' (Carboxyl) | - | ~175 - 180 |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH.
2D NMR Analysis for Structural Confirmation
The key to confirming the structure of Diphenhydramine N-glucuronide lies in the analysis of the 2D NMR spectra, particularly the HMBC correlations that link the diphenhydramine and glucuronic acid moieties.
Caption: Key HMBC correlations for structural confirmation.
-
COSY Analysis: The COSY spectrum will reveal the proton-proton coupling network within the glucuronic acid moiety (H-1' through H-5') and the ethyl chain of the diphenhydramine moiety (O-CH₂-CH₂-N⁺).
-
HSQC Analysis: The HSQC spectrum will provide direct one-bond correlations between each proton and its attached carbon, allowing for the assignment of the protonated carbons in both the diphenhydramine and glucuronic acid parts of the molecule.
-
HMBC Analysis: The HMBC spectrum is the most critical experiment for confirming the N-glucuronide linkage. The key correlations to look for are:
-
A correlation between the anomeric proton of the glucuronic acid (H-1') and the carbons of the N-methyl groups (N⁺-(CH₃)₂) and the N-methylene group (CH₂-N⁺) of the diphenhydramine moiety.
-
Correlations from the protons of the N-methyl and N-methylene groups of diphenhydramine to the anomeric carbon (C-1') of the glucuronic acid.
The observation of these cross-peaks unequivocally establishes the covalent bond between the nitrogen atom of diphenhydramine and the anomeric carbon of glucuronic acid.
-
The application of a comprehensive suite of 1D and 2D NMR experiments provides a robust and definitive method for the structural elucidation of Diphenhydramine N-glucuronide. This approach, centered on the interpretation of key HMBC correlations, allows for the unambiguous confirmation of the site of glucuronidation, which is essential for a thorough understanding of the metabolic fate of diphenhydramine. The protocols and data interpretation strategies outlined in this application note serve as a valuable guide for researchers in drug metabolism and related fields.
References
-
Analytical Chemistry. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. [Link]
-
Current Metabolomics. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. [Link]
-
Semantic Scholar. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. [Link]
-
Methods in Molecular Biology. (2018). NMR Metabolomics Protocols for Drug Discovery. [Link]
-
Analytical Chemistry. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. [Link]
-
ResearchGate. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. [Link]
-
SpectraBase. GLUCURONIC ACID, gamma-LACTONE - Optional[1H NMR] - Chemical Shifts. [Link]
-
PubMed. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. [Link]
-
Penn State University. (2018). Sample preparation and data analysis for NMR-based metabolomics. [Link]
-
PubChem. Diphenhydramine. [Link]
-
European Journal of Drug Metabolism and Pharmacokinetics. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. [Link]
-
BMC Bioinformatics. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
-
Frontiers in Molecular Biosciences. (2022). Studying Metabolism by NMR-Based Metabolomics. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). [Link]
-
Human Metabolome Database. Showing metabocard for Diphenhydramine N-glucuronide (HMDB0060897). [Link]
-
Dr. Oracle. (2025). What is the metabolism of Benadryl (diphenhydramine)?. [Link]
-
DiVA portal. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. [Link]
-
Drug Metabolism and Disposition. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. [Link]
-
Université de Liège. (2012). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. [Link]
-
SpectraBase. 2-O-BETA-D-GLUCOPYRANOSYL-(ALPHA/BETA)-D-GLUCURONIC-ACID;MIXTURE - Optional[13C NMR] - Chemical Shifts. [Link]
-
Bentham Science. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
SynZeal. Diphenhydramine N-Oxide Hydrochloride. [Link]
-
Creative Biostructure. NMR Techniques for Structure-Based Drug Discovery. [Link]
-
ResearchGate. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
EurekAlert!. (2023). Developing NMR method for drug structure elucidation. [Link]
-
PubChem. Diphenhydramine-N-glucuronide. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001927). [Link]
-
PubMed. (2014). Determination of iduronic acid and glucuronic acid in sulfated chondroitin/dermatan hybrid chains by (1)H-nuclear magnetic resonance spectroscopy. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
Royal Society of Chemistry. (1994). X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug. [Link]
-
Cleanchem. Diphenhydramine N-Oxide. [Link]
-
KM Pharma Solution Private Limited. Diphenhydramine N-Oxide. [Link]
-
DergiPark. (2019). Journal of Physical Chemistry and Functional Materials. [Link]
-
SpectraBase. Diphenhydramine HCl - Optional[13C NMR] - Spectrum. [Link]
-
University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Investigating Diphenhydramine N-glucuronide Transport Using Cell-Based Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Clinical Significance of Diphenhydramine N-glucuronide Transport
Diphenhydramine, the active ingredient in many over-the-counter allergy and cold medications, undergoes extensive metabolism in the body.[1][2] One of its major metabolic pathways is N-glucuronidation, which results in the formation of Diphenhydramine N-glucuronide, a quaternary ammonium glucuronide.[3] This metabolite's disposition and potential for drug-drug interactions (DDIs) are of significant interest in drug development and clinical pharmacology. The movement of drugs and their metabolites across cellular membranes is often mediated by transporter proteins, which play a crucial role in drug absorption, distribution, metabolism, and excretion (ADME).[4][5][6][7] Understanding the interaction of Diphenhydramine N-glucuronide with these transporters is essential for predicting its pharmacokinetic profile and assessing potential safety liabilities.
This application note provides a detailed guide for utilizing cell-based assays to investigate the transport of Diphenhydramine N-glucuronide. We will delve into the rationale behind experimental design, provide step-by-step protocols for both uptake and efflux assays, and offer insights into data interpretation. These assays are critical tools for determining if a compound is a substrate or inhibitor of specific transporters, information that is often required by regulatory agencies like the FDA.[8][9][10][11]
The Central Role of Transporters in Drug Disposition
Drug transporters are broadly classified into two superfamilies: the Solute Carrier (SLC) family and the ATP-binding cassette (ABC) family.[4] SLC transporters are primarily involved in the uptake of molecules into cells, while ABC transporters are predominantly responsible for efflux.[6] The interplay between these transporters in key organs like the liver and kidneys dictates the systemic exposure and clearance of drugs and their metabolites.[7][12]
Given that Diphenhydramine N-glucuronide is a charged, hydrophilic molecule, its passage across lipid membranes is likely facilitated by transporters. Potential candidates for its transport include:
-
Organic Cation Transporters (OCTs): Members of the SLC22A family, such as OCT1 and OCT2, are involved in the uptake of organic cations into hepatocytes and renal proximal tubule cells.[13][14]
-
Multidrug and Toxin Extrusion Proteins (MATEs): These transporters, including MATE1 and MATE2-K, are involved in the efflux of organic cations from cells into bile and urine.[15][16][17]
-
Multidrug Resistance-Associated Proteins (MRPs): Members of the ABC transporter family, such as MRP2, MRP3, and MRP4, are known to transport glucuronidated metabolites.[18]
Investigating the interaction of Diphenhydramine N-glucuronide with these transporters is crucial for a comprehensive understanding of its disposition.
Experimental Strategy: A Phased Approach to Transporter Investigation
A logical workflow is essential for efficiently characterizing the transporter-mediated disposition of Diphenhydramine N-glucuronide.
Caption: A phased approach to investigating drug-transporter interactions.
Core Methodologies: Cell-Based Transporter Assays
Cell-based assays are a cornerstone of in vitro drug transporter research.[19][20][21] These systems utilize mammalian cell lines (e.g., HEK293, MDCK, CHO) that are engineered to overexpress a single transporter protein.[21] This allows for the specific investigation of the interaction between a test compound and the transporter of interest.
Uptake Assays for SLC Transporters (e.g., OCT1)
Uptake assays directly measure the accumulation of a compound inside cells.[22] This is the primary method for determining if a compound is a substrate of an SLC transporter.
Principle: Cells overexpressing the transporter of interest and control (mock-transfected) cells are incubated with the test compound. A significantly higher accumulation in the transporter-expressing cells compared to the control cells indicates that the compound is a substrate.
Materials:
-
HEK293 cells stably transfected with human OCT1 (and corresponding mock-transfected cells)
-
Diphenhydramine N-glucuronide (test substrate)
-
Metformin or MPP+ (positive control OCT1 substrate)[13]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Lysis Buffer
-
Scintillation fluid (if using a radiolabeled substrate) or appropriate solvent for LC-MS/MS analysis
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed both OCT1-expressing and mock-transfected HEK293 cells into 24-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed Assay Buffer. Pre-incubate the cells in Assay Buffer for 10-15 minutes at 37°C.
-
Initiate Uptake: Aspirate the pre-incubation buffer and add the test compound solution (Diphenhydramine N-glucuronide at various concentrations) or positive control substrate (e.g., [14C]-Metformin) to the wells. For inhibition experiments, co-incubate with a known inhibitor (e.g., quinidine).
-
Incubation: Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C. It is crucial to ensure the uptake is in the linear range.
-
Terminate Uptake: Rapidly aspirate the substrate solution and wash the cells three times with ice-cold Assay Buffer to stop the transport process.
-
Cell Lysis: Add Lysis Buffer to each well and incubate to ensure complete cell lysis.
-
Quantification:
-
Radiolabeled Substrate: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Non-radiolabeled Substrate: Analyze the lysate using a validated LC-MS/MS method to determine the concentration of Diphenhydramine N-glucuronide.[24][25][26][27]
-
-
Data Analysis:
-
Calculate the uptake rate (pmol/mg protein/min).
-
Subtract the uptake in mock cells from the uptake in transporter-expressing cells to determine the net transporter-mediated uptake.
-
A net uptake ratio of ≥ 2 is generally considered a positive result for a substrate.
-
For kinetic studies, plot the uptake rate against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
Efflux Assays for ABC Transporters (e.g., MRP2) and MATEs
Efflux assays are designed to measure the transport of a compound out of the cell. These can be performed using either polarized cell monolayers (e.g., MDCKII cells) grown on permeable supports or inside-out membrane vesicles.[22][28][29]
Principle: MATE transporters function as proton/organic cation antiporters.[16] To measure their activity in non-polarized cells, an outwardly directed proton gradient is established, which drives the uptake of the cationic substrate into the cells.
Materials:
-
HEK293 cells transiently transfected with human MATE1 (and corresponding mock-transfected cells)
-
Diphenhydramine N-glucuronide (test substrate)
-
Assay Buffer (HBSS with 10 mM HEPES, pH 7.4)
-
Ammonium chloride (NH4Cl) solution
-
Lysis Buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells and transfect with the MATE1 expression vector or an empty vector (mock).
-
Assay Preparation: 24-48 hours post-transfection, wash the cells with Assay Buffer.
-
Create Proton Gradient: Pre-incubate the cells with a solution of ammonium chloride (e.g., 40 mM) for approximately 20 minutes.[31] This will acidify the intracellular environment.
-
Initiate Uptake: Remove the ammonium chloride solution and immediately add the test substrate (Diphenhydramine N-glucuronide) in fresh Assay Buffer. The outwardly directed proton gradient will drive MATE1-mediated uptake.
-
Incubation: Incubate for a short, linear time period (e.g., 1-5 minutes) at 37°C.
-
Terminate and Lyse: Terminate the reaction and lyse the cells as described in the uptake assay protocol.
-
Quantification and Analysis: Quantify the intracellular concentration of Diphenhydramine N-glucuronide using LC-MS/MS and analyze the data as described for the SLC uptake assay.
Principle: Inside-out membrane vesicles expressing an ABC transporter are used to measure the ATP-dependent transport of a substrate into the vesicle.
Materials:
-
Inside-out membrane vesicles from cells overexpressing MRP2 (and control vesicles)
-
Diphenhydramine N-glucuronide (test substrate)
-
Estradiol-17β-glucuronide (positive control MRP2 substrate)
-
ATP and AMP solutions
-
Vesicle transport buffer
-
Rapid filtration apparatus
Procedure:
-
Vesicle Incubation: Incubate the membrane vesicles with the test substrate in the presence of either ATP (to energize the transporter) or AMP (as a negative control).[18]
-
Transport Reaction: Initiate the transport reaction by adding the ATP or AMP solution and incubate at 37°C.
-
Termination: Stop the reaction by adding ice-cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.
-
Quantification: Wash the filters, lyse the vesicles, and quantify the amount of substrate trapped within the vesicles using LC-MS/MS.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. Significant ATP-dependent transport indicates the compound is a substrate.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example Data Summary for Substrate Assessment
| Transporter | Test Compound | Concentration (µM) | Uptake in Transporter Cells (pmol/mg/min) | Uptake in Mock Cells (pmol/mg/min) | Net Uptake (pmol/mg/min) | Uptake Ratio | Substrate? (Yes/No) |
| OCT1 | DPH N-glucuronide | 10 | 150 | 25 | 125 | 6.0 | Yes |
| MATE1 | DPH N-glucuronide | 10 | 80 | 15 | 65 | 5.3 | Yes |
| MRP2 | DPH N-glucuronide | 10 | 30 (ATP) | 5 (AMP) | 25 | 6.0 | Yes |
Table 2: Example Data Summary for Inhibition Assessment
| Transporter | Inhibitor | Probe Substrate | IC50 (µM) |
| OCT1 | DPH N-glucuronide | Metformin | > 100 |
| MATE1 | DPH N-glucuronide | Metformin | 45 |
| MRP2 | DPH N-glucuronide | E2-17βG | > 100 |
Visualizing Transport Mechanisms
Diagrams can effectively illustrate the principles of the assays.
Caption: Principle of an SLC uptake transporter assay.
Caption: Principle of an ABC efflux transporter vesicle assay.
Conclusion and Future Directions
The cell-based assays outlined in this application note provide a robust framework for characterizing the interaction of Diphenhydramine N-glucuronide with key drug transporters. The data generated from these studies are invaluable for predicting the metabolite's pharmacokinetic behavior and assessing its potential for clinically significant drug-drug interactions. By employing a systematic and scientifically rigorous approach, researchers can gain a comprehensive understanding of the role of transporters in the disposition of this important metabolite, ultimately contributing to the safer and more effective use of diphenhydramine-containing products.
References
-
Title: Role of Drug Transporters in Drug Disposition and Its Clinical Significance Source: PubMed URL: [Link]
-
Title: An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters Source: Frontiers in Pharmacology URL: [Link]
-
Title: Drug Interactions | Relevant Regulatory Guidance and Policy Documents Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Drug transporters in drug efficacy and toxicity Source: PubMed URL: [Link]
-
Title: FDA guides drug-drug interaction studies for therapeutic proteins Source: RAPS URL: [Link]
-
Title: An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters Source: Frontiers URL: [Link]
-
Title: M12 Drug Interaction Studies Source: U.S. Food and Drug Administration URL: [Link]
-
Title: The role of transporters in toxicity and disease Source: PubMed URL: [Link]
-
Title: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Transporter assays as useful in vitro tools in drug discovery and development Source: ResearchGate URL: [Link]
-
Title: The Important Role of Transporter Structures in Drug Disposition, Efficacy, and Toxicity Source: PubMed URL: [Link]
-
Title: Human Transporter MRP1 Fluorescence-based Antagonist Assay Service Source: Creative Biolabs URL: [Link]
-
Title: The Crucial Role of Transporters in Drug Disposition and Metabolism Source: Walsh Medical Media URL: [Link]
-
Title: Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective Source: National Institutes of Health URL: [Link]
-
Title: Diphenhydramine Source: PubChem URL: [Link]
-
Title: Variability of diphenhydramine N-glucuronidation in healthy subjects Source: PubMed URL: [Link]
-
Title: SOLVO Drug Transporter Assays Source: Charles River Laboratories URL: [Link]
-
Title: What is the metabolism of Diphenhydramine (Benadryl)? Source: Dr.Oracle URL: [Link]
-
Title: OCT1 Transporter Assay Source: BioIVT URL: [Link]
-
Title: MATE1 Transporter Assay Source: BioIVT URL: [Link]
-
Title: Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies Source: SEKISUI XenoTech URL: [Link]
-
Title: Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models Source: Frontiers URL: [Link]
-
Title: A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters Source: Agilent URL: [Link]
-
Title: Metabolic disposition of diphenhydramine Source: Semantic Scholar URL: [Link]
-
Title: Sensitive Quantification of Drug Metabolites Using LC-MS Source: Technology Networks URL: [Link]
-
Title: Human multidrug and toxin extrusion 1 (MATE1/SLC47A1) transporter: functional characterization, interaction with OCT2 (SLC22A2), and single nucleotide polymorphisms Source: American Physiological Society Journal URL: [Link]
-
Title: Permeability and Transporters Source: Admescope URL: [Link]
-
Title: Development and Characterization of a Novel Cell-based Model to Study MATE1- and MATE2-K-mediated Drug Uptake and Interactions Source: Corning URL: [Link]
-
Title: Diphenhydramine (Benadryl) Source: Prezi URL: [Link]
-
Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: National Institutes of Health URL: [Link]
-
Title: MRP Transporter Substrate Identification Source: Evotec URL: [Link]
-
Title: MATE1 - Transporters Source: Solvo Biotechnology URL: [Link]
-
Title: Effects of membrane transport activity and cell metabolism on the unbound drug concentrations in the skeletal muscle and liver of drugs: A microdialysis study in rats Source: National Institutes of Health URL: [Link]
-
Title: Studying the right transporter at the right time: an in vitro strategy for assessing drug Source: Evotec URL: [Link]
-
Title: MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples Source: Royal Society of Chemistry URL: [Link]
-
Title: Organic Cation Transporter 1 (OCT1/mOct1) Is Localized in the Apical Membrane of Caco-2 Cell Monolayers and Enterocytes Source: National Institutes of Health URL: [Link]
-
Title: LC/MS Applications in Drug Development Source: BioAgilytix URL: [Link]
-
Title: High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches Source: LCGC International URL: [Link]
-
Title: MATE1 (SLC47A1) Source: PortaCellTec Biosciences GmbH URL: [Link]
-
Title: Transport characteristics of diphenhydramine in human intestinal epithelial Caco-2 cells: contribution of pH-dependent transport system Source: PubMed URL: [Link]
-
Title: Diphenhydramine transport by pH-dependent tertiary amine transport system in Caco-2 cells Source: PubMed URL: [Link]
-
Title: Pharmacokinetics and renal excretion of diphenhydramine and its metabolites, diphenylmethoxyacetic acid and diphenhydramine-N-oxide, in developing lambs Source: PubMed URL: [Link]
-
Title: Pharmacokinetics of Organic Cation Transporter 1 (OCT1) Substrates in Oct1/2 Knockout Mice and Species Difference in Hepatic OCT1-Mediated Uptake Source: National Institutes of Health URL: [Link]
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. people.ucsc.edu [people.ucsc.edu]
- 3. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview: Role of Drug Transporters in Drug Disposition and Its Clinical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug transporters in drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Important Role of Transporter Structures in Drug Disposition, Efficacy, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. fda.gov [fda.gov]
- 9. M12 Drug Interaction Studies | FDA [fda.gov]
- 10. xenotech.com [xenotech.com]
- 11. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of transporters in toxicity and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bioivt.com [bioivt.com]
- 16. MATE1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 17. MATE1 (SLC47A1) - PortaCellTec Biosciences GmbH [portacelltec.de]
- 18. MRP Transporter Substrate Identification | Evotec [evotec.com]
- 19. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]
- 20. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bioivt.com [bioivt.com]
- 23. Organic Cation Transporter 1 (OCT1/mOct1) Is Localized in the Apical Membrane of Caco-2 Cell Monolayers and Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 25. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. bioagilytix.com [bioagilytix.com]
- 28. admescope.com [admescope.com]
- 29. evotec.com [evotec.com]
- 30. journals.physiology.org [journals.physiology.org]
- 31. corning.com [corning.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Diphenhydramine N-glucuronide in Biological Samples
Welcome to the technical support center for bioanalytical challenges related to Diphenhydramine N-glucuronide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this critical metabolite in biological matrices. Here, we address common issues through a troubleshooting and FAQ format, explaining the causality behind experimental choices to ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: Why is Diphenhydramine N-glucuronide stability a concern in bioanalysis?
Diphenhydramine N-glucuronide is a quaternary ammonium-linked glucuronide, a phase II metabolite of the antihistamine diphenhydramine.[1][2] The primary stability concern is its susceptibility to hydrolysis, which is the cleavage of the glucuronide moiety, reverting the metabolite back to the parent drug, diphenhydramine. This degradation can occur both chemically (e.g., under acidic conditions) and enzymatically (via β-glucuronidases present in biological samples), leading to an underestimation of the N-glucuronide and an overestimation of the parent drug.[3][4] Accurate quantification is crucial for pharmacokinetic and toxicological studies.
Q2: What are the main factors that influence the stability of Diphenhydramine N-glucuronide in biological samples?
The stability of Diphenhydramine N-glucuronide is primarily affected by:
-
pH: N-glucuronides, in general, are more susceptible to hydrolysis under acidic conditions.[3][5][6] Maintaining a neutral to slightly alkaline pH is often beneficial for their stability.
-
Enzymatic Activity: Endogenous β-glucuronidase enzymes present in biological matrices like plasma and urine can enzymatically cleave the glucuronide conjugate.[7]
-
Temperature: Higher temperatures can accelerate both chemical and enzymatic degradation. Therefore, proper sample cooling and frozen storage are critical.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise analyte stability. It is advisable to aliquot samples to minimize the number of freeze-thaw cycles.
Q3: What is the optimal pH for storing samples containing Diphenhydramine N-glucuronide?
For N-glucuronides, storage in a neutral to slightly alkaline environment is generally recommended to minimize acid-catalyzed hydrolysis.[3] Studies on various N-glucuronides have shown stability in the pH range of 4-10, with increased degradation at more extreme pH values.[8] For long-term storage, buffering the samples to a pH of around 7.4 can be beneficial.[5]
Q4: Are there differences in stability between O-glucuronides and N-glucuronides?
Yes, there are significant differences. O-glucuronides are typically more labile under basic conditions, whereas N-glucuronides are more susceptible to degradation under acidic conditions.[3] Additionally, β-glucuronidases often show preferential hydrolysis of O-glucuronides over N-glucuronides, although this can be enzyme source-dependent.[7]
Troubleshooting Guide
Issue 1: Inconsistent quantification of Diphenhydramine N-glucuronide across sample replicates.
-
Potential Cause: Variable enzymatic degradation due to inconsistent temperature handling or time delays between sample collection and processing.
-
Troubleshooting Steps:
-
Immediate Cooling: Place blood samples on ice immediately after collection and process to plasma as quickly as possible.
-
Enzyme Inhibition: If enzymatic degradation is suspected, consider adding a β-glucuronidase inhibitor to the collection tubes. However, the effectiveness of inhibitors can vary, and this should be validated.
-
Standardize Processing Time: Ensure that all samples are processed with a consistent workflow and timeframe from collection to freezing.
-
Issue 2: Low recovery of Diphenhydramine N-glucuronide in urine samples.
-
Potential Cause: Acidic urine pH causing hydrolysis of the N-glucuronide. Urine pH can vary significantly among individuals and over time.
-
Troubleshooting Steps:
-
pH Adjustment: Measure the pH of the urine samples upon collection. If the pH is acidic, adjust it to a neutral range (pH 6.5-7.5) using a suitable buffer (e.g., phosphate buffer) before storage.
-
Buffered Collection Containers: For prospective studies, consider using collection containers pre-filled with a buffer to immediately stabilize the urine pH.
-
Issue 3: Apparent conversion of Diphenhydramine N-glucuronide to parent Diphenhydramine during sample preparation.
-
Potential Cause: Hydrolysis occurring during sample extraction or processing steps, potentially due to acidic conditions or elevated temperatures.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Perform all sample preparation steps, including extraction, on ice or using pre-chilled solvents and equipment.
-
Optimize Extraction pH: Ensure the pH of the extraction buffer is compatible with N-glucuronide stability. Avoid strongly acidic conditions.
-
Validate Method for Stability: During method development, perform stability experiments with spiked samples under the intended sample processing conditions to assess for any degradation.
-
Issue 4: Difficulty in achieving complete enzymatic hydrolysis for indirect quantification.
-
Potential Cause: Suboptimal enzyme source, pH, or incubation conditions for the hydrolysis of Diphenhydramine N-glucuronide.
-
Troubleshooting Steps:
-
Enzyme Selection: The efficiency of β-glucuronidase varies with its source (e.g., E. coli, mollusks, bovine liver).[3] Recombinant enzymes have shown high efficiency for hydrolyzing N-glucuronides like Diphenhydramine glucuronide.[3][9] It is crucial to test different enzymes to find the most effective one.
-
pH Optimization: The optimal pH for β-glucuronidase activity is dependent on the enzyme source. For example, enzymes from E. coli may have an optimal pH around 6.5-7.4, while those from mollusks may be more active at acidic pH (e.g., 4.5).[8][10]
-
Incubation Time and Temperature: Optimize the incubation time and temperature for the chosen enzyme to ensure complete hydrolysis. Recent studies have shown that some recombinant enzymes can achieve over 99% hydrolysis of Diphenhydramine glucuronide within 5-10 minutes.[3]
-
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately place the collection tubes in an ice bath.
-
Within 1 hour of collection, centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat.
-
Transfer the plasma into labeled cryovials.
-
Immediately freeze the plasma samples at -80°C until analysis.
Protocol 2: Urine Sample Collection and Stabilization
-
Collect urine in sterile containers.
-
Immediately after collection, measure the pH of the urine.
-
If the pH is below 6.5, adjust it to a range of 6.5-7.5 by adding a small volume of a concentrated phosphate buffer (e.g., 1 M potassium phosphate buffer, pH 7.4).
-
Vortex the sample gently to mix.
-
Transfer aliquots into labeled cryovials.
-
Freeze the urine samples at -80°C until analysis.
Data and Visualization
Table 1: Factors Affecting Diphenhydramine N-glucuronide Stability
| Factor | Issue | Recommended Mitigation |
| pH | Acidic conditions promote hydrolysis. | Maintain sample pH between 6.5 and 8.0. |
| Temperature | Elevated temperatures accelerate degradation. | Keep samples on ice and store at -80°C. |
| Enzymes | β-glucuronidases cause enzymatic cleavage. | Rapidly cool and freeze samples; consider enzyme inhibitors if necessary. |
| Freeze-Thaw | Repeated cycles can degrade the analyte. | Aliquot samples upon first thaw to avoid multiple cycles. |
Diagram 1: Workflow for Biological Sample Handling to Ensure Stability
Caption: Recommended workflow for handling biological samples.
Diagram 2: Factors Leading to Diphenhydramine N-glucuronide Degradation
Caption: Key factors causing degradation of the analyte.
References
-
Luo, Y., et al. (2011). Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis. PubMed. Available at: [Link]
-
Øiestad, E. L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PMC - NIH. Available at: [Link]
-
Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. PMC - NIH. Available at: [Link]
-
Shanu-Wilson, J. (2022). N-glucuronidation: the human element. Hypha Discovery Blogs. Available at: [Link]
-
Kaivosaari, S. (2007). N-Glucuronidation of Drugs and Other Xenobiotics. CORE. Available at: [Link]
-
Zenser, T. V., et al. (2002). Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides. PubMed. Available at: [Link]
-
Saman, F., et al. (2025). Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening. PMC - NIH. Available at: [Link]
-
Butler, M. A., et al. (1993). Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites. pH stability and synthesis by human and dog liver. PubMed. Available at: [Link]
-
Skopp, G., et al. (2010). Variability of diphenhydramine N-glucuronidation in healthy subjects. DeepDyve. Available at: [Link]
-
Skopp, G., et al. (2010). Variability of diphenhydramine N-glucuronidation in healthy subjects. PubMed. Available at: [Link]
Sources
- 1. deepdyve.com [deepdyve.com]
- 2. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites. pH stability and synthesis by human and dog liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imcstips.com [imcstips.com]
"optimization of LC-MS parameters for Diphenhydramine N-glucuronide"
Answering the call for a robust, field-tested guide, this Technical Support Center is designed by Application Scientists for scientists. We move beyond simplistic protocols to explore the 'why' behind the optimization and troubleshooting of LC-MS parameters for Diphenhydramine N-glucuronide. This resource is structured as a dynamic Q&A, mirroring the collaborative problem-solving that drives scientific progress.
Section 1: Foundational Understanding & FAQs
This section addresses the fundamental questions researchers encounter when beginning work with Diphenhydramine N-glucuronide.
Q1: What is Diphenhydramine N-glucuronide, and why is its analysis challenging?
A: Diphenhydramine N-glucuronide is a primary phase II metabolite of diphenhydramine, an antihistamine. In this metabolite, a glucuronic acid moiety is attached directly to the tertiary amine of diphenhydramine, forming a quaternary ammonium N-glucuronide.[1]
The analytical challenges stem from its unique chemical properties:
-
High Polarity: The addition of the glucuronic acid group significantly increases the polarity compared to the parent drug, diphenhydramine. This can lead to poor retention on traditional reversed-phase (RP) C18 columns.
-
Permanent Cationic Charge: As a quaternary amine, it carries a permanent positive charge regardless of pH. This influences its chromatographic behavior and interaction with column stationary phases.
-
Potential Instability: Quaternary N-glucuronides can be susceptible to hydrolysis, especially under certain pH and temperature conditions, which can affect sample stability and analytical accuracy.[2]
-
In-source Fragmentation: The bond linking the glucuronic acid to the nitrogen can be labile, potentially leading to fragmentation within the mass spectrometer's ion source, which can complicate quantification if not properly optimized.
Q2: What is the expected mass and primary fragmentation pattern for Diphenhydramine N-glucuronide in MS/MS?
A: Understanding the mass and fragmentation is critical for setting up the mass spectrometer.
-
Precursor Ion: Diphenhydramine N-glucuronide has a chemical formula of C23H30NO7+. Its monoisotopic mass is 432.2016 Da . Therefore, in positive ion mode, you will be targeting the [M]+ ion at m/z 432.2.[3]
-
Primary Fragmentation: The most characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176.0321 Da). This results in the formation of the aglycone, which is the parent diphenhydramine molecule. Diphenhydramine itself has a protonated mass of m/z 256.18. A secondary, highly abundant and stable fragment from diphenhydramine is the diphenylcarbinol moiety at m/z 167.08.[4][5]
This leads to two primary, reliable Multiple Reaction Monitoring (MRM) transitions for quantification and confirmation.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Common Use |
| Diphenhydramine N-glucuronide | 432.2 | 256.2 | Quantifier |
| Diphenhydramine N-glucuronide | 432.2 | 167.1 | Qualifier |
Section 2: LC-MS Method Development Guide
This section provides a step-by-step guide in a Q&A format for developing a robust analytical method from the ground up.
Q3: How do I select the right LC column and mobile phase for retaining and resolving this polar metabolite?
A: Due to the high polarity of the N-glucuronide, standard C18 columns may provide insufficient retention. Your strategy should focus on enhancing polar retention.
Column Selection:
-
Best Practice: Start with an AQ-type C18 column (e.g., Prontosil 120-5 C18 AQ) or a column with a polar-embedded stationary phase.[6] These columns are designed to prevent "phase collapse" in highly aqueous mobile phases and offer better retention for polar analytes.
-
Alternative: For very early eluting peaks, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be an excellent choice, though method development can be more complex.
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.
-
Aqueous Modifier & pH:
-
Use an acidic mobile phase to ensure good peak shape for any residual parent drug and other basic metabolites.
-
Recommended Starting Point:
-
-
Gradient: A shallow gradient starting at a low percentage of organic mobile phase (e.g., 5% B) is crucial for retaining the N-glucuronide.
Suggested Starting LC Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18 AQ-type or Polar-Embedded (e.g., 2.1 x 100 mm, <3 µm) | Provides enhanced retention for polar analytes in highly aqueous mobile phases.[6] |
| Mobile Phase A | Water + 0.1% Formic Acid + 10 mM Ammonium Formate | Acidic pH ensures protonation for good peak shape. Ammonium formate is known to improve sensitivity for glucuronides.[7][8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile often yields sharper peaks than methanol. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Standard flow rate for good efficiency and compatibility with MS interfaces. |
| Gradient | Start at 5% B, hold for 1 min, ramp to 95% B over 5-7 min | A shallow initial gradient is key to retaining the polar N-glucuronide on the column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[9] |
| Injection Vol. | 1 - 10 µL | Keep low to avoid peak distortion. Ensure injection solvent is similar to or weaker than the initial mobile phase. |
Q4: What is the systematic approach to optimizing ESI source parameters for maximum sensitivity?
A: Do not rely solely on automated tuning. A systematic, manual optimization using a Design of Experiments (DoE) approach or one-factor-at-a-time (OFAT) is superior for maximizing sensitivity for a specific analyte.[10][11][12]
Experimental Protocol: ESI Source Optimization
-
Preparation: Prepare a solution of your analyte (e.g., 100 ng/mL) in the initial mobile phase composition (e.g., 95:5 Water:ACN with additives).
-
Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate equivalent to your LC method (e.g., 0.4 mL/min).
-
Ionization Mode: Select Positive Electrospray Ionization (ESI+) . The quaternary amine structure makes it ideal for positive mode analysis.
-
Parameter Optimization (OFAT approach):
-
Capillary Voltage: Start around 3500 V. Adjust in increments of 500 V (e.g., 2500 V to 4500 V) and find the value that gives the highest, most stable signal for the 432.2 -> 256.2 transition.
-
Gas Temperature & Flow: These are interdependent. Increase the gas temperature (e.g., starting at 250 °C) and drying gas flow (e.g., starting at 8 L/min) to promote desolvation.[10] Too high a temperature can cause thermal degradation, while too low a flow will result in poor desolvation and signal suppression. Find the optimal balance.
-
Nebulizer Pressure: This affects droplet size. Typical values are 30-50 psi. Adjust to find the best signal intensity.
-
Collision Energy (CE): While monitoring the 432.2 precursor, ramp the collision energy to find the value that maximizes the intensity of the 256.2 and 167.1 product ions. Record the optimal CE for each transition.
-
Cone/Fragmentor Voltage: This voltage influences in-source fragmentation. Optimize this to maximize the precursor ion (m/z 432.2) signal while minimizing premature fragmentation in the source.
-
Method Development Workflow
Sources
- 1. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of procedures for measuring the quaternary N-glucuronides of amitriptyline and diphenhydramine in human urine with and without hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. engpaper.com [engpaper.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Matrix Effects in the Bioanalysis of Diphenhydramine N-glucuronide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bioanalysis of Diphenhydramine N-glucuronide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As a hydrophilic metabolite of the widely used antihistamine Diphenhydramine, its quantification in complex biological matrices like plasma and urine presents unique challenges.[1][2] This document provides in-depth, experience-driven answers and protocols to help you diagnose, troubleshoot, and proactively minimize matrix effects, ensuring the accuracy and robustness of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about matrix effects in the context of Diphenhydramine N-glucuronide analysis.
Q1: What are matrix effects, and why are they a critical issue in LC-MS/MS bioanalysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[3][4][5] In electrospray ionization (ESI), the most common ionization technique for this type of analysis, the analyte must be converted into a gas-phase ion to be detected by the mass spectrometer. Co-eluting matrix components, such as phospholipids, salts, and endogenous metabolites, can compete with the analyte for ionization, leading to:
-
Ion Suppression: A decrease in the analyte's signal intensity. This is the most common form of matrix effect and can lead to reduced sensitivity, poor accuracy, and even false-negative results.[4][6][7]
-
Ion Enhancement: An increase in the analyte's signal intensity. While less common, this can lead to an overestimation of the analyte's concentration.[3]
These effects are a major concern because they can compromise the accuracy, precision, and reproducibility of a bioanalytical method, which is a critical issue in regulated drug development.[3][7]
Q2: Why is Diphenhydramine N-glucuronide particularly susceptible to matrix effects?
A: The susceptibility of Diphenhydramine N-glucuronide stems from its physicochemical properties and the nature of the matrices it is measured in.
-
High Polarity: As a glucuronide conjugate, the molecule is significantly more hydrophilic than its parent drug.[8] This property can make it challenging to separate from polar endogenous matrix components during both sample preparation and chromatography.
-
Early Elution: In typical reversed-phase chromatography, highly polar compounds like Diphenhydramine N-glucuronide often elute early in the chromatogram. This region, near the solvent front, is notoriously "dirty" and crowded with other unretained polar matrix components that can cause significant ion suppression.[7]
-
Complex Biological Matrix: Plasma and urine contain high concentrations of phospholipids, which are a primary cause of ion suppression in ESI-MS.[3][9][10][11] If not adequately removed, these phospholipids can co-elute with the analyte and severely impact its ionization.
Q3: What are the common symptoms of matrix effects in my analytical data?
A: Matrix effects manifest as a loss of data quality and reliability. Key symptoms include:
-
Poor Precision and Accuracy: You may observe high variability (%CV) in your quality control (QC) samples and calibrators.
-
Inconsistent Reproducibility: Results may not be reproducible across different batches of analysis or when using different lots of biological matrix (e.g., plasma from different donors).
-
Low or Variable Analyte Recovery: The signal intensity for your analyte is unexpectedly low or fluctuates significantly between injections.
-
Non-linear Calibration Curves: The relationship between concentration and response may not be linear, especially at the lower end of the curve.
-
Failing Regulatory Criteria: Your assay may fail to meet the acceptance criteria for accuracy and precision as defined by regulatory bodies like the FDA.[12][13][14]
Part 2: Troubleshooting Guide & Proactive Solutions
This section provides a structured approach to diagnosing and mitigating matrix effects, moving from problem identification to robust method development.
Q4: My assay shows poor reproducibility. How do I definitively prove that matrix effects are the cause?
A: The gold standard for assessing matrix effects is the Post-Extraction Spike Analysis , as recommended by regulatory agencies.[12][14][15] This experiment quantifies the extent of ion suppression or enhancement.
Experimental Concept: You compare the peak response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a clean, neat solution (e.g., mobile phase). A significant difference indicates the presence of matrix effects.
Protocol: Quantitative Matrix Effect Assessment
-
Prepare Blank Matrix Extracts: Obtain blank matrix (e.g., plasma, urine) from at least six different sources (individual donors).
-
Process the Matrix: Extract these blank samples using your established sample preparation protocol (e.g., protein precipitation, SPE).
-
Spike Post-Extraction: After extraction, spike the resulting clean extracts with a known concentration of Diphenhydramine N-glucuronide (typically at low and high QC levels). This is your "Set B" .
-
Prepare Neat Standards: Prepare standards in your reconstitution solvent or initial mobile phase at the exact same concentrations as in Set B. This is your "Set A" .
-
Analyze and Calculate: Inject both sets of samples into the LC-MS/MS system. Calculate the Matrix Factor (MF) for each lot:
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Evaluate Consistency: The %CV of the MF across the different matrix sources should be ≤15% to be considered acceptable by regulatory standards.
Q5: How can I visually identify the specific regions of ion suppression in my chromatogram?
A: The Post-Column Infusion Experiment is a powerful diagnostic tool that creates a "map" of where ion suppression occurs throughout your analytical run.[15][16] This allows you to see if your analyte is eluting in a "dirty" zone.
Experimental Concept: A constant flow of your analyte is infused into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected onto the column. Any dip in the constant, steady-state signal of the infused analyte indicates that something eluting from the column at that time is causing ion suppression.
Protocol: Post-Column Infusion Experiment
-
Setup: Use a T-fitting to connect a syringe pump to the flow path between your LC column and the MS ion source.
-
Infusion: Continuously infuse a solution of Diphenhydramine N-glucuronide at a low flow rate (e.g., 10 µL/min) to generate a stable baseline signal in the mass spectrometer.
-
Injection: Inject a blank, extracted matrix sample onto the LC column and run your chromatographic gradient.
-
Monitor Signal: Monitor the MRM transition for Diphenhydramine N-glucuronide. A steady baseline indicates no suppression. A drop in the baseline indicates a region of ion suppression.
-
Analysis: Compare the retention time of your analyte in a normal run to the regions of suppression identified in this experiment. If they overlap, your method needs modification.
Q6: What is the most effective sample preparation strategy to minimize matrix effects for Diphenhydramine N-glucuronide?
A: The choice of sample preparation is the single most critical factor in mitigating matrix effects. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and results in "dirty" extracts.[9][10][17][18]
The table below compares common techniques:
| Sample Preparation Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high recovery of polar analytes. | Does not remove phospholipids or salts; high matrix effects.[10][11][18] | Early discovery, when speed is prioritized over cleanliness. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT; removes non-polar interferences.[19] | Can have low recovery for polar analytes like glucuronides; requires method development.[18] | Analytes with moderate polarity; not ideal for Diphenhydramine N-glucuronide. |
| Solid-Phase Extraction (SPE) | Provides very clean extracts; high analyte concentration possible.[10][18] | Requires significant method development; can have lower recovery for very polar analytes if not optimized. | Regulated bioanalysis where cleanliness is paramount. Mixed-mode or polymeric reverse-phase sorbents are often required. |
| Phospholipid Removal (PLR) | Specifically targets and removes phospholipids; fast and simple workflow.[9][10][11][17][20] | May not remove other types of interferences. | Highly Recommended. An excellent balance of speed and effective removal of the most problematic matrix components. |
Recommendation: For robust analysis of Diphenhydramine N-glucuronide, a Phospholipid Removal (PLR) plate or a well-developed Solid-Phase Extraction (SPE) method is strongly recommended.
Protocol: Phospholipid Removal (PLR) Plate Workflow
-
Sample Aliquot: Pipette 100 µL of plasma sample into a 96-well collection plate.
-
Add Internal Standard: Add 10 µL of your working internal standard solution (ideally, a stable isotope-labeled Diphenhydramine N-glucuronide).
-
Precipitate Proteins: Add 300 µL of acetonitrile (or methanol) containing 1% formic acid. Vortex to mix for 1 minute. This step precipitates the proteins.
-
Transfer to PLR Plate: Place the PLR plate on a clean collection plate. Transfer the entire mixture from step 3 into the wells of the PLR plate.
-
Filtration: Apply vacuum or positive pressure to pull the supernatant through the PLR sorbent bed and into the clean collection plate. The precipitated proteins are filtered out, and the phospholipids are retained by the sorbent.
-
Evaporate & Reconstitute: Evaporate the filtrate to dryness under a stream of nitrogen at 40°C. Reconstitute the sample in 100 µL of your initial mobile phase. The sample is now ready for injection.
Q7: Beyond sample prep, how can I use chromatography to avoid matrix effects?
A: Strategic chromatography is your second line of defense. The goal is to chromatographically separate Diphenhydramine N-glucuronide from the regions of ion suppression you identified in the post-column infusion experiment.
-
Modify the Gradient: Develop a gradient that provides more retention for Diphenhydramine N-glucuronide, moving it away from the void volume where many interfering species elute.
-
Use a Different Column Chemistry: If a standard C18 column isn't providing adequate separation, consider alternative stationary phases. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for polar and aromatic compounds.
-
Employ Smaller Particle Sizes: Using UHPLC columns with sub-2 µm particles can increase chromatographic efficiency and provide better resolution between your analyte and interferences.
Q8: What is the best internal standard, and why is it so important for combating matrix effects?
A: The best and only truly effective internal standard for correcting matrix effects is a stable isotope-labeled (SIL) version of the analyte itself —in this case, ¹³C- or ²H-labeled Diphenhydramine N-glucuronide.[21][22][23]
Why it works: A SIL internal standard is chemically identical to the analyte and therefore has the same extraction recovery and chromatographic retention time.[4] Crucially, it experiences the exact same degree of ion suppression or enhancement in the MS source. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively cancelled out, leading to accurate and precise quantification.
Using a SIL version of the parent drug (Diphenhydramine) is not an adequate substitute, as its different polarity will cause it to behave differently during both sample extraction and chromatographic separation, meaning it will not experience the same matrix effects as the N-glucuronide metabolite.
Part 3: Visualization & Workflows
Visual aids can clarify complex processes. The following diagrams illustrate the troubleshooting workflow and the mechanism of ion suppression.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting matrix effects.
Mechanism of Ion Suppression Diagram
Caption: Ion suppression caused by phospholipids in the ESI droplet.
References
-
Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. (n.d.). LCGC International. Retrieved from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. Retrieved from [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. Retrieved from [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). Spectroscopy Online. Retrieved from [Link]
-
Li, P., et al. (n.d.). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. UGA. Retrieved from [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. Retrieved from [Link]
-
Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex. Retrieved from [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). ScienceDirect. Retrieved from [Link]
-
Measurement of Intact Sulfate and Glucuronide Phytoestrogen Conjugates in Human Urine Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry With [13C(3)]isoflavone Internal Standards. (n.d.). PubMed. Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]
-
Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (n.d.). IntechOpen. Retrieved from [Link]
-
Diphenhydramine-N-glucuronide. (n.d.). PubChem. Retrieved from [Link]
-
Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. (2023). J-STAGE. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). SciSpace. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom. Retrieved from [Link]
-
Diphenhydramine. (n.d.). PubChem. Retrieved from [Link]
-
Rapid and Effective Determination of Ethyl Glucuronide in Hair by Micro Extraction by Packed Sorbent (MEPS) and LC‐MS/MS. (2024). NIH. Retrieved from [Link]
-
isotope-labeled internal standards: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Spectroscopy Online. Retrieved from [Link]
-
Sample preparation methods for varying matrices. (2024). DPX Technologies. Retrieved from [Link]
-
Showing metabocard for Diphenhydramine N-glucuronide (HMDB0060897). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst (RSC Publishing). Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Online. Retrieved from [Link]
-
Variability of diphenhydramine N-glucuronidation in healthy subjects. (2010). DeepDyve. Retrieved from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]
-
Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods. (2010). PubMed. Retrieved from [Link]
-
Diphenhydramine. (n.d.). Official Monographs for Part I. Retrieved from [Link]
-
The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. (n.d.). hdb. Retrieved from [Link]
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. eijppr.com [eijppr.com]
- 4. longdom.org [longdom.org]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. providiongroup.com [providiongroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. fda.gov [fda.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hdb.ugent.be [hdb.ugent.be]
- 17. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 18. scispace.com [scispace.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. learning.sepscience.com [learning.sepscience.com]
- 21. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 22. Measurement of intact sulfate and glucuronide phytoestrogen conjugates in human urine using isotope dilution liquid chromatography-tandem mass spectrometry with [13C(3)]isoflavone internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jsbms.jp [jsbms.jp]
Technical Support Center: Diphenhydramine N-glucuronide Analysis
Welcome to the technical support resource for the analysis of Diphenhydramine N-glucuronide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery and quantification of this specific metabolite. As a quaternary ammonium-linked glucuronide, it presents unique stability and extraction challenges compared to more common O-glucuronides. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you optimize your analytical methods.
Question 1: Why are my Diphenhydramine N-glucuronide recoveries low and inconsistent, even before sample preparation?
This common issue points to pre-analytical instability. Diphenhydramine N-glucuronide, like many N-glucuronides, is susceptible to degradation, primarily through hydrolysis back to the parent drug, Diphenhydramine. This process is highly dependent on sample pH and storage conditions.
Core Problem: Analyte Instability
N-glucuronides of tertiary amines can be particularly labile under acidic conditions[1][2]. Unlike acyl glucuronides that are unstable at basic pH, the N-glucuronide bond can weaken and cleave when the pH of the biological matrix (plasma, urine) is acidic. Furthermore, repeated freeze-thaw cycles can accelerate degradation.
Troubleshooting & Optimization Guide:
-
Immediate pH Adjustment: As soon as the sample (urine or plasma) is collected, adjust the pH to a neutral or slightly basic range (pH 7.0-7.5) using a small volume of a suitable buffer like ammonium bicarbonate or phosphate buffer. This minimizes acid-catalyzed hydrolysis.
-
Temperature Control: Freeze samples immediately after collection and pH adjustment. For long-term storage, -80°C is strongly recommended over -20°C to minimize residual enzymatic activity and chemical degradation.[3]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into single-use volumes before the initial freezing. This prevents the degradation that occurs with repeated thawing and refreezing of the entire sample.
-
Antioxidant Addition: While less common for N-glucuronides than for other labile metabolites, if oxidative degradation is suspected, consider adding an antioxidant like ascorbic acid to a final concentration of ~1 mg/mL.
Caption: Mitigation of pH-dependent degradation of Diphenhydramine N-glucuronide.
Question 2: I'm quantifying the parent drug after enzymatic hydrolysis, but my yield is poor. What is causing inefficient cleavage?
If your workflow involves indirect measurement of the glucuronide by quantifying the released aglycone (parent Diphenhydramine), the efficiency of the enzymatic hydrolysis step is paramount. N-glucuronides are notoriously more resistant to hydrolysis by β-glucuronidases than O-glucuronides.[4]
Core Problem: Suboptimal Enzymatic Hydrolysis
The cause is often twofold: using an enzyme source with low activity towards N-glucuronides and employing reaction conditions (pH, temperature) optimized for O-glucuronides.
Troubleshooting & Optimization Guide:
-
Select the Right Enzyme: Not all β-glucuronidases are effective against N-glucuronides. Recombinant enzymes often provide higher purity and specificity.
-
High Efficiency: Enzymes derived from E. coli and specialized recombinant enzymes (e.g., IMCSzyme 3S) have demonstrated superior hydrolysis efficiency for Diphenhydramine N-glucuronide.[5][6][7]
-
Low Efficiency: Preparations from sources like Helix pomatia (abalone) or certain "fast" glucuronidases can show very poor performance for N-glucuronides and should be avoided for this application.[5][7]
-
-
Optimize Reaction pH: The optimal pH for N-glucuronide hydrolysis can be significantly different from that for O-glucuronides.
-
While many protocols for O-glucuronides use an acidic acetate buffer (pH ~4.5-5.0), the activity of many enzymes towards N-glucuronides, including amitriptyline and diphenhydramine glucuronides, increases as the pH rises towards neutral.[8]
-
Recommendation: Test a pH range from 6.0 to 7.4. A phosphate buffer system around pH 6.8-7.0 is often a good starting point.[8]
-
-
Optimize Temperature and Time: Higher temperatures can often increase reaction rates, but this is enzyme-dependent.
Comparative Table for β-Glucuronidase Selection
| Enzyme Source | Typical Efficiency for N-Glucuronides | Optimal pH Range | Recommended Incubation | Reference |
| Recombinant (E. coli) | High | 6.5 - 7.4 | Short (5-60 min) | [5][6] |
| IMCSzyme 3S | High | 6.5 - 7.4 | Short (5-60 min) | [5][6][7] |
| Helix pomatia (Abalone) | Very Low | 4.5 - 5.0 | Very Long (>24h) | [5][7] |
| Fast β-glucuronidase | Low to Moderate | 5.0 - 6.0 | Long (>60 min) | [5][6] |
Experimental Protocol: Optimizing Enzymatic Hydrolysis
-
Prepare Samples: Aliquot a pooled sample of your matrix containing Diphenhydramine N-glucuronide into at least 9 tubes.
-
Enzyme Comparison (Tubes 1-3): To each of the first three tubes, add a different enzyme (e.g., E. coli, IMCSzyme, H. pomatia) according to the manufacturer's recommended concentration. Use a phosphate buffer at pH 6.8 and incubate at 40°C for 1 hour.
-
pH Optimization (Tubes 4-6): Using the most effective enzyme from step 2, set up three reactions at 40°C for 1 hour using buffers at pH 5.0 (acetate), pH 6.8 (phosphate), and pH 7.4 (phosphate).
-
Temperature Optimization (Tubes 7-9): Using the best enzyme and pH, set up three reactions for 1 hour at 37°C, 45°C, and 55°C.
-
Analysis: Stop the reaction (e.g., by protein precipitation with acetonitrile). Extract the released Diphenhydramine and analyze by LC-MS/MS to determine which condition yields the highest recovery.
Question 3: My Solid-Phase Extraction (SPE) recovery for the intact N-glucuronide is poor. How can I improve it?
Poor SPE recovery of the intact glucuronide is typically a retention problem. Diphenhydramine N-glucuronide is a highly polar molecule (LogP: -0.57) and carries a permanent positive charge at the quaternary ammonium group, making it difficult to retain on traditional reversed-phase (e.g., C18) sorbents.[3]
Core Problem: Insufficient Sorbent Interaction
Standard reversed-phase SPE relies on hydrophobic interactions. Highly polar analytes like this glucuronide have little affinity for the nonpolar C18 chains and will break through during the sample loading or washing steps.
Troubleshooting & Optimization Guide:
-
Select a Mixed-Mode Sorbent: The most effective strategy is to use a mixed-mode SPE sorbent that combines reversed-phase characteristics with ion-exchange capabilities.
-
Recommendation: A mixed-mode strong cation exchange (MCX or pSCX) sorbent is ideal.[9] This allows for a dual retention mechanism: hydrophobic interaction with the polymer backbone and strong ionic interaction with the negatively charged sulfonyl groups on the sorbent.
-
-
Optimize the SPE Protocol (for Mixed-Mode Cation Exchange):
-
Condition: Methanol, followed by water. This activates both retention mechanisms.
-
Equilibrate: Acidified water or a low ionic strength acidic buffer (e.g., 2% formic acid in water). This ensures the cation exchange sites are active and the analyte is protonated (though the quaternary amine is always charged).
-
Load: Load the sample, which should be pre-treated and acidified to a pH at least 2 units below the pKa of any basic parent drug that might be present, ensuring it also binds.
-
Wash 1 (Polar Interference Removal): Use an acidic aqueous solution (e.g., 2% formic acid in water) to wash away salts and other polar matrix components.
-
Wash 2 (Non-polar Interference Removal): Use a non-polar solvent like methanol or acetonitrile. The analyte will remain bound by the strong ionic interaction while less-polar interferences are washed away.
-
Elute: Use a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the cation exchange sites, disrupting the ionic bond and eluting the analyte.
-
Caption: Step-by-step workflow for Mixed-Mode Cation Exchange SPE.
Question 4: I see a peak for the N-glucuronide in my LC-MS, but the signal is weak and variable. What analytical parameters should I check?
If you have successfully extracted the analyte, poor LC-MS/MS performance can be traced to chromatographic issues or improper mass spectrometer settings.
Core Problem: Poor Chromatography and In-Source Fragmentation
-
Chromatography: The high polarity of Diphenhydramine N-glucuronide makes it challenging for standard reversed-phase (RP) columns, often resulting in poor retention, peak tailing, and ion suppression from co-eluting matrix components.[10][11]
-
Mass Spectrometry: Glucuronide conjugates are prone to "in-source fragmentation" or "in-source decay." The relatively weak glycosidic bond can break in the ion source of the mass spectrometer before the intact molecule is measured, leading to a loss of signal for the precursor ion and an artificially high signal for the parent drug.[12][13][14] This is especially true for N-glucuronides.
Troubleshooting & Optimization Guide:
A. Liquid Chromatography
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for retaining and separating highly polar compounds. It uses a polar stationary phase and a high organic mobile phase, providing good retention for glucuronides.[11][15]
-
Optimize Reversed-Phase: If you must use RP-HPLC, use a column with a polar-embedded or polar-endcapped stationary phase to improve peak shape.
-
Mobile Phase pH: A slightly acidic mobile phase (e.g., 0.1% formic acid) is common, but ensure your analyte is stable under these conditions for the duration of the analysis. For Diphenhydramine itself, higher pH mobile phases (pH 9.5) have been used successfully.[16] Experimentation is key.
B. Mass Spectrometry
-
Minimize In-Source Fragmentation: This is the most critical step.
-
Reduce Cone/Fragmentor Voltage: Systematically lower the cone voltage (or fragmentor voltage, depending on the instrument vendor) to find the point where the signal for the intact precursor ion (m/z 432.2 for [M+H]+) is maximized and the signal for the parent drug fragment (m/z 256.2) in the MS1 scan is minimized.[11]
-
Optimize Source Temperature: A lower source or desolvation temperature can sometimes reduce in-source decay.
-
-
Select Appropriate MRM Transitions:
-
Primary (Quantitative): 432.2 -> 167.1 (Precursor -> Diphenylcarbinol moiety). The m/z 167 fragment is a stable and characteristic product ion for Diphenhydramine and its metabolites.[17][18]
-
Secondary (Qualitative): 432.2 -> 256.2 (Precursor -> Parent Drug). This transition can be used for confirmation, but be aware that it can also arise from in-source fragmentation.
-
Table of Starting LC-MS/MS Parameters
| Parameter | Recommended Starting Point | Rationale |
| LC Column | HILIC (e.g., Amide, Silica) | Better retention for highly polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Common HILIC aqueous phase. |
| Mobile Phase B | Acetonitrile | Common HILIC organic phase. |
| Gradient | Start at 95% B, decrease to 50% B | Typical HILIC gradient for eluting polar compounds. |
| Ionization Mode | ESI Positive | Quaternary amine is readily ionized. |
| Precursor Ion (Q1) | m/z 432.2 | [M+H]+ for Diphenhydramine N-glucuronide.[17] |
| Product Ion (Q3) | m/z 167.1 | Stable, characteristic fragment.[17][18] |
| Cone/Fragmentor Voltage | Low (e.g., 20-40 V) | CRITICAL: Minimize in-source fragmentation. |
| Collision Energy | Optimize for 432.2 -> 167.1 | Vendor-specific, requires empirical tuning. |
Frequently Asked Questions (FAQs)
-
Q: What is the exact mass of Diphenhydramine N-glucuronide?
-
Q: What is the characteristic neutral loss for a glucuronide?
-
A: The characteristic neutral loss corresponding to the glucuronic acid moiety (C6H8O6) is 176.0321 Da.[14] This can be used in data mining but should not be relied upon for quantification due to the issues with in-source decay.
-
-
Q: Why is my internal standard recovery good but my analyte recovery is poor?
-
A: This strongly suggests that the issue is specific to the analyte's chemical properties. If you are using a structural analog internal standard (e.g., d6-Diphenhydramine), it will not behave like the highly polar glucuronide during SPE. The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., d6-Diphenhydramine N-glucuronide), as it will account for instability, extraction, and ionization issues.[11]
-
-
Q: Can I just hydrolyze my sample and measure the parent drug?
-
A: Yes, this is a valid approach, but as detailed in Question 2, you must rigorously validate that the hydrolysis reaction goes to completion (>95%) under your optimized conditions. Incomplete hydrolysis will lead to an underestimation of the glucuronide concentration.
-
References
-
LookChem. Diphenhydramine N-glucuronide. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131769988, Diphenhydramine-N-glucuronide. [Link]
-
Arntzen, X. et al. (2022). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. MDPI. [Link]
-
Yuan, L. et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis. [Link]
-
Saito, R. et al. (2025). Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening. Forensic Toxicology. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3100, Diphenhydramine. [Link]
-
Saito, R. et al. (2025). Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening. springermedizin.de. [Link]
-
Saito, R. et al. (2025). (PDF) Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening. ResearchGate. [Link]
-
Baranowska, I. et al. (2014). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). ResearchGate. [Link]
-
Yuan, L. et al. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. ResearchGate. [Link]
-
The Human Metabolome Database (2013). Showing metabocard for Diphenhydramine N-glucuronide (HMDB0060897). [Link]
-
Skopp, G. et al. (2004). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of Analytical Toxicology. [Link]
-
Ye, L. et al. (2019). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. MDPI. [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]
-
Pharmaffiliates. Diphenhydramine-impurities. [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. [Link]
-
Fischer, D. & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
-
Agilent Technologies. SPE Method Development Tips and Tricks. [Link]
-
Waters Corporation. Diphenhydramine - pH 9.5, LC-MS. [Link]
-
Tarbox, H. et al. (2021). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Toxics. [Link]
-
Hurtado, M. et al. (2017). (PDF) Analytical method development by solid phase extraction and high-performance liquid chromatography for diphenhydramine quantification in syrups. ResearchGate. [Link]
-
MicroSolv Technology Corporation. Diphenhydramine HCL Analyzed with LCMS. [Link]
-
Kono, H. et al. (2013). Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions. ResearchGate. [Link]
-
Butler, M. A. et al. (1986). Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites. pH stability and synthesis by human and dog liver. Carcinogenesis. [Link]
-
Kumar, S. et al. (1998). Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Wu, B. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition. [Link]
-
Al-Hussain, L. A. et al. (2023). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Journal of Advanced Zoology. [Link]
-
Eichhorn, P. et al. (2004). Combination of LC/TOF-MS and LC/Ion trap MS/MS for the identification of diphenhydramine in sediment samples. Analytical Chemistry. [Link]
-
Galić, N. et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules. [Link]
-
Thormann, W. et al. (2001). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. Journal of Chromatography A. [Link]
-
Gomes, R. L. et al. (2009). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Donnelly, R. F. (1996). Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes. The Canadian Journal of Hospital Pharmacy. [Link]
-
Wróbel, J. et al. (2021). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules. [Link]
-
Xu, K. et al. (2017). Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug. International Journal of Pharmaceutical Compounding. [Link]
-
University of California, San Diego. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Peris-Vicente, J. et al. (2022). Optimization of sample extraction and injection-related parameters in HILIC performance for polar metabolite analysis. Application to the study of a model of pulmonary hypertension. Journal of Chromatography B. [Link]
-
Bittner, M. et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Communications Biology. [Link]
-
SpectraBase. Diphenhydramine-M (HO- glucuronide) isomer-1. [Link]
-
Ahmed, S. H. et al. (2020). Development of a Method for Determination of Diphenhydramine HCl and Ibuprofen in Pharmaceutical Preparations (Tablets). Systematic Reviews in Pharmacy. [Link]
-
Al-Sabha, W. (2013). (PDF) Spectrophotometric Determination of Diphenhydramine hydrochloride and Application to Pharmaceutical Preparations. ResearchGate. [Link]
Sources
- 1. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 2. Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites. pH stability and synthesis by human and dog liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diphenhydramine N-glucuronide|lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of sample extraction and injection-related parameters in HILIC performance for polar metabolite analysis. Application to the study of a model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"strategies to increase the yield of synthesized Diphenhydramine N-glucuronide"
Technical Support Center: Synthesis of Diphenhydramine N-glucuronide
Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, provides in-depth technical support for the synthesis of Diphenhydramine N-glucuronide. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established scientific principles and practical laboratory experience to ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Diphenhydramine N-glucuronide?
There are two main strategies for the synthesis of Diphenhydramine N-glucuronide: enzymatic synthesis and chemical synthesis. Enzymatic synthesis utilizes UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B10, to mimic the metabolic pathway in humans[1][2]. Chemical synthesis typically involves the Koenigs-Knorr reaction or a similar quaternization of the tertiary amine of diphenhydramine with a protected glucuronic acid derivative[3][4].
Q2: Which UGT enzyme is most effective for the enzymatic synthesis of Diphenhydramine N-glucuronide?
Research has shown that UGT2B10 is the primary enzyme responsible for the N-glucuronidation of diphenhydramine, exhibiting a significantly higher affinity and clearance compared to other isoforms like UGT1A3 and UGT1A4[1][2]. Therefore, using recombinant human UGT2B10 is the most targeted approach for enzymatic synthesis.
Q3: What are the main challenges in the chemical synthesis of Diphenhydramine N-glucuronide?
The chemical synthesis of quaternary ammonium glucuronides like that of diphenhydramine can be challenging. Key difficulties include the lower reactivity of the glucuronic acid donor compared to other glycosyl donors, the potential for side reactions such as the formation of orthoesters, and the selection of appropriate protecting groups for the glucuronic acid moiety that can be removed without degrading the final product[4][5].
Q4: How stable is Diphenhydramine N-glucuronide?
Quaternary ammonium-linked glucuronides are generally stable over a pH range of 4 to 10. However, they may slowly degrade at more extreme acidic or basic pH values[1]. It is crucial to consider this during work-up, purification, and storage.
Q5: What are the expected side products in the synthesis of Diphenhydramine N-glucuronide?
In chemical synthesis, a common side product is the formation of orthoesters, which can arise from the competitive nucleophilic attack of the alcohol on the intermediate oxocarbenium ion[5]. Another potential byproduct is the "glycosene" or 2-acetoxyglycal, formed by the elimination of HBr from the glucuronyl bromide donor[4]. In enzymatic synthesis, side products are less common if a specific UGT isoform is used. However, with less specific enzyme preparations like liver microsomes, other metabolites of diphenhydramine could be formed.
Troubleshooting Guides
Enzymatic Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive UGT enzyme. 2. Suboptimal reaction conditions. 3. Insufficient cofactor (UDPGA). 4. Inhibition of the enzyme. | 1. Verify enzyme activity with a known substrate. 2. Optimize pH, temperature, and buffer components as per the recommended protocol.[6][7] 3. Ensure a sufficient concentration of UDPGA (5 mM is recommended).[6] 4. Check for potential inhibitors in your reaction mixture. |
| Inconsistent results | 1. Variability in enzyme preparation (e.g., liver microsomes). 2. Degradation of UDPGA. | 1. Use a recombinant UGT2B10 for higher consistency. 2. Prepare UDPGA solutions fresh before use. |
| Difficulty in product purification | High polarity of the N-glucuronide. | Utilize reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase containing a counter-ion like formic acid to improve retention and peak shape.[8][9] |
Chemical Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired N-glucuronide | 1. Low reactivity of the tertiary amine. 2. Steric hindrance. 3. Inappropriate catalyst or reaction conditions. 4. Formation of side products (e.g., orthoesters). | 1. Increase reaction time and/or temperature. 2. Use a more reactive glucuronic acid donor. 3. Screen different heavy metal salt catalysts (e.g., Ag2CO3, Hg(CN)2).[10] 4. Adjust reaction conditions to favor the desired product (e.g., solvent, temperature). |
| Formation of multiple products | 1. Lack of stereoselectivity. 2. Presence of reactive functional groups on diphenhydramine. | 1. Use a glucuronic acid donor with a participating protecting group at C-2 (e.g., acetyl) to favor the formation of the β-anomer.[11] 2. As diphenhydramine has no other highly reactive nucleophilic sites, this is less of a concern. |
| Degradation of product during deprotection | Harsh deprotection conditions (e.g., strong base for acetyl group removal). | Use protecting groups that can be removed under mild, neutral conditions, such as allyl groups with palladium catalysis.[12] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Diphenhydramine N-glucuronide using Recombinant UGT2B10
This protocol is optimized for the synthesis of Diphenhydramine N-glucuronide using commercially available recombinant human UGT2B10.
Materials:
-
Recombinant human UGT2B10
-
Diphenhydramine
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (1 M, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Alamethicin
-
Bovine Serum Albumin (BSA) (optional)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Tris-HCl, pH 7.4
-
10 mM MgCl2
-
5 mM UDPGA
-
10 µg/mL Alamethicin (if using microsomes; not required for some recombinant UGTs)[13]
-
0.1-1 mM Diphenhydramine (from a stock solution in methanol or water)
-
0.1-0.5 mg/mL recombinant UGT2B10
-
-
The final reaction volume can be scaled as needed.
-
-
Incubation:
-
Pre-incubate the reaction mixture without UDPGA at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for 2-4 hours with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
-
Sample Preparation for Analysis and Purification:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the residue in a suitable volume of the initial HPLC mobile phase for analysis and purification.
-
Expected Yield: The yield will depend on the specific activity of the enzyme preparation and the reaction time. Yields can range from moderate to good.
Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of Diphenhydramine N-glucuronide.
Protocol 2: Chemical Synthesis of Diphenhydramine N-glucuronide via Koenigs-Knorr Reaction
This protocol describes a general method for the quaternization of diphenhydramine using a protected glucuronic acid bromide.
Materials:
-
Diphenhydramine
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate
-
Silver carbonate (Ag2CO3) or Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous dichloromethane (DCM) or toluene
-
Molecular sieves (4 Å)
-
Palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (if using allyl protecting groups)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
Part A: Quaternization
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diphenhydramine (1 equivalent) and anhydrous DCM or toluene.
-
Add activated 4 Å molecular sieves.
-
Add silver carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Glycosylation:
-
Dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with DCM.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Diphenhydramine N-glucuronide.
-
Part B: Deprotection
The choice of deprotection method depends on the protecting groups on the glucuronic acid moiety. For acetyl groups, basic hydrolysis is used. For allyl groups, palladium-catalyzed deallylation is employed for milder conditions.
For Acetyl Groups (Basic Hydrolysis):
-
Dissolve the crude product in a mixture of methanol and water.
-
Cool to 0°C and add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) dropwise.
-
Stir at 0°C to room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction with a mild acid (e.g., Amberlite IR-120 H+ resin).
-
Filter and concentrate the filtrate to obtain the crude Diphenhydramine N-glucuronide.
Expected Yield: Chemical synthesis yields can be variable and often lower than enzymatic methods for this type of transformation, potentially in the range of 5-20% after purification[4].
Logical Flow of Chemical Synthesis
Caption: Workflow for the chemical synthesis of Diphenhydramine N-glucuronide.
Purification and Analysis
HPLC Purification:
Due to the high polarity and permanent charge of Diphenhydramine N-glucuronide, specialized HPLC conditions are required for effective purification.
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.
-
-
Gradient: A shallow gradient from a low percentage of Solvent B to a higher percentage over 20-30 minutes.
-
Detection: UV detection at 254 nm.[14]
Analytical Confirmation:
-
Mass Spectrometry (MS): Confirm the identity of the product by ESI-MS in positive ion mode. The expected [M]+ ion for Diphenhydramine N-glucuronide is m/z 432.2. A characteristic fragment ion at m/z 256.2, corresponding to the loss of the glucuronic acid moiety, should also be observed[15].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and stereochemistry of the glycosidic bond.
References
- Kaivosaari, S., Finel, M., & Koskinen, M. (2011). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 39(9), 1543-1549.
- Badee, J., Qiu, N., Parker, N., Fowler, S., & Chen, A. C. (2019). Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Drug Metabolism and Disposition, 47(1), 15-24.
- Allevi, P., Anastasia, M., Ciuffreda, P., Fiecchi, A., & Sanvito, A. M. (2006). Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives. The Journal of Organic Chemistry, 71(26), 9628–9636.
- Fischer, D., & Breyer-Pfaff, U. (1998). Variability of diphenhydramine N-glucuronidation in healthy subjects. European journal of drug metabolism and pharmacokinetics, 23(2), 223–228.
- Kaivosaari, S., Toivari, M., Finel, M., & Koskinen, M. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4.
- Green, M. D., & Tephly, T. R. (1998). Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3.
- Green, M. D., & Tephly, T. R. (1996). Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein.
- Luo, H., Hawes, E. M., McKay, G., & Midha, K. K. (1992). Synthesis and characterization of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine group. Journal of pharmaceutical sciences, 81(11), 1083–1088.
- Huskey, S. E., Dean, D. C., Miller, R. R., & Strauss, J. R. (2011). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide.
- Al-Salman, H. N. K. (2023). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Annals of Phytomedicine, 12(2), 317-320.
- Ritter, J. K. (2000). Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. Drug metabolism reviews, 32(1), 39–54.
- Breyer-Pfaff, U., & SchMoldt, A. (1998). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. Journal of chromatography.
- Marino, M. G., & Kreuer, K. D. (2015). Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. ChemSusChem, 8(3), 513–523.
- Al-Salman, H. N. K. (2020). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. Systematic Reviews in Pharmacy, 11(12), 1599-1610.
- Lu, Y., Wu, J. T., & Liu, Y. (2018). N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. Journal of pharmaceutical and biomedical analysis, 150, 304–312.
Sources
- 1. Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. researchgate.net [researchgate.net]
- 11. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 12. Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing variability in Diphenhydramine N-glucuronidation assays"
Introduction
Welcome to the Technical Support Center for Diphenhydramine N-glucuronidation assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and address the inherent variability associated with this specific metabolic pathway. Diphenhydramine, a tertiary amine, undergoes direct conjugation by UDP-glucuronosyltransferases (UGTs) to form a quaternary ammonium-linked glucuronide. While a common metabolic route, in vitro assays measuring this process are susceptible to significant variability, leading to challenges in data reproducibility and interpretation.
As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a foundational understanding of the principles governing these assays. This guide is structured to help you diagnose problems methodically, understand the biochemical causality behind experimental choices, and implement robust, self-validating protocols.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions researchers encounter when starting or troubleshooting Diphenhydramine N-glucuronidation assays.
Q1: Which UGT isoform is primarily responsible for Diphenhydramine N-glucuronidation?
A1: While several UGTs can metabolize amine-containing compounds, kinetic studies have identified UGT2B10 as a major enzyme in Diphenhydramine N-glucuronidation. It exhibits high affinity and clearance for this substrate compared to other isoforms like UGT1A3 and UGT1A4.[1] Therefore, variability in the expression or activity of UGT2B10 in enzyme sources (like human liver microsomes) can be a significant contributor to inconsistent results.
Q2: What are the primary sources of variability in this assay?
A2: Variability can be broadly categorized into three areas:
-
Enzyme Source: Significant inter-individual and lot-to-lot differences exist in UGT expression and activity in human liver microsomes (HLMs).[2] Using pooled donor lots can mitigate this, but lot consistency remains critical.[3]
-
Reagent Stability: The essential cofactor, Uridine 5'-diphosphoglucuronic acid (UDPGA), is chemically unstable and prone to hydrolysis, especially at non-optimal pH and temperature.[4] Its degradation leads to decreased reaction rates.
-
Analytical Method: The N-glucuronide metabolite itself can be labile. During LC-MS/MS analysis, challenges like in-source fragmentation (where the metabolite reverts to the parent drug in the mass spectrometer's ion source) can cause analytical interference and inaccurate quantification.[5][6]
Q3: Should I use Human Liver Microsomes (HLMs) or recombinant UGT enzymes?
A3: The choice depends on the goal of your study.
-
Human Liver Microsomes (HLMs): Use HLMs for a more physiologically relevant assessment of metabolic clearance, as they contain a full complement of UGTs and other drug-metabolizing enzymes.[3][7] However, be prepared for higher variability.
-
Recombinant UGTs (e.g., rUGT2B10): Use recombinant enzymes for reaction phenotyping—that is, to definitively identify which specific UGT isoforms are responsible for the metabolism.[8][9] They provide a cleaner, more controlled system for mechanistic studies. A combined approach is often most powerful.[9]
Q4: My reaction rate is not linear over time. What is the likely cause?
A4: Non-linear reaction kinetics are common and typically stem from one of two issues:
-
Cofactor Depletion: The cofactor, UDPGA, is being consumed or is degrading over the course of the incubation.[10]
-
Enzyme Instability/Inhibition: The UGT enzyme may be losing activity at 37°C over longer incubation periods, or the product (Diphenhydramine N-glucuronide) or the co-product (UDP) may be causing product inhibition. To resolve this, it is crucial to establish linearity by running initial experiments with multiple time points and protein concentrations.
Visualizing the Pathway and Workflow
To better understand the process, the following diagrams illustrate the metabolic reaction and the general experimental workflow.
Caption: Metabolic pathway of Diphenhydramine N-glucuronidation.
Caption: General experimental workflow for an in vitro glucuronidation assay.
Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific problems organized by experimental stage.
Problem Area 1: Reagent & Assay Setup
| Observed Problem | Potential Root Cause(s) | Recommended Action & Scientific Rationale |
| Low or No Metabolite Formation in All Wells | 1. Degraded UDPGA Cofactor: UDPGA is susceptible to non-enzymatic hydrolysis. Storing it in solution, especially at room temperature or in non-neutral pH, rapidly reduces its potency.[4] 2. Inactive Enzyme: Improper storage (e.g., repeated freeze-thaw cycles) or handling of microsomes/recombinant enzymes can denature the UGTs. | Action: 1. Always prepare UDPGA solutions fresh from powder for each experiment. Keep on ice at all times. Avoid storing stock solutions for extended periods. 2. Aliquot enzyme preparations upon receipt to minimize freeze-thaw cycles. Thaw on ice immediately before use. 3. Run a positive control with a known UGT substrate (e.g., Propofol for UGT1A9, Zidovudine for UGT2B7) to confirm the activity of your enzyme and cofactor lot.[11][12] |
| High Variability Between Replicate Wells | 1. Pipetting Inaccuracy: Small volumes of concentrated stocks (enzyme, substrate) are prone to error. 2. Incomplete Mixing: Failure to vortex reagents after thawing and before pipetting can lead to concentration gradients. 3. Edge Effects in Plate: Temperature or evaporation gradients across the 96-well plate. | Action: 1. Use calibrated pipettes. Avoid pipetting volumes less than 2 µL. Prepare master mixes for buffer, enzyme, and substrate to add to wells, increasing the volume and improving accuracy.[13] 2. Gently vortex all thawed reagents before creating master mixes. 3. Avoid using the outer wells of the plate or ensure a humidified environment during incubation to minimize evaporation. |
| Substrate (Diphenhydramine) Disappears but No Metabolite is Detected | 1. Metabolite Instability: The N-glucuronide may be unstable under the assay or sample processing conditions (e.g., reverting to parent).[5][6] 2. Analytical Issue: The LC-MS/MS method is not properly optimized to detect the N-glucuronide (see Problem Area 3). | Action: 1. Check the pH of your termination solution. Acidic conditions can sometimes cleave labile glucuronides. Ensure samples are kept cold (4°C) after termination and before analysis. 2. Analyze a certified reference standard of Diphenhydramine N-glucuronide to confirm it is stable throughout your sample preparation and analytical process. |
Problem Area 2: Incubation & Reaction Conditions
| Observed Problem | Potential Root Cause(s) | Recommended Action & Scientific Rationale |
| Reaction Rate is Low | 1. Sub-optimal pH: UGT enzymes have a distinct pH optimum, typically around 7.4-7.8. Deviations can significantly reduce activity. 2. Insufficient Cofactor: The UDPGA concentration may be rate-limiting (i.e., well below the Km). 3. Microsomal Latency: The active site of UGTs is located in the lumen of the endoplasmic reticulum. In vitro, this can limit substrate/cofactor access. | Action: 1. Verify the pH of your incubation buffer at 37°C. Tris-HCl is a common choice. 2. Ensure the UDPGA concentration is saturating (typically 1-5 mM) to achieve Vmax conditions, unless you are specifically determining the Km for UDPGA.[14] 3. Add a pore-forming agent like alamethicin (at a concentration determined by titration, e.g., 10-50 µg/mL) to the incubation to disrupt the microsomal membrane and expose the UGT active site.[15][16] |
| Reaction Stops Prematurely (Non-linear Rate) | 1. Product Inhibition: The co-product UDP is a known competitive inhibitor of UGTs. As it accumulates, the reaction slows. 2. Substrate Depletion: If the initial Diphenhydramine concentration is too low, it may be consumed before the final time point. | Action: 1. Add MgCl₂ (typically 1-5 mM) to the incubation buffer. Magnesium can chelate the inhibitory UDP, relieving product inhibition.[16] 2. Perform initial kinetic characterization: Test a range of protein concentrations (e.g., 0.1-1.0 mg/mL) and time points (e.g., 0, 5, 15, 30, 60 min) to find conditions that are linear for your desired incubation time. The goal is to measure the initial velocity, where typically <20% of the substrate is consumed. |
Problem Area 3: Sample Analysis (LC-MS/MS)
| Observed Problem | Potential Root Cause(s) | Recommended Action & Scientific Rationale |
| High Parent Drug Signal in Metabolite MRM Channel | In-Source Fragmentation: The quaternary N-glucuronide bond is relatively weak and can break in the heated electrospray ion source of the mass spectrometer, losing the glucuronic acid moiety (176 Da) and generating an ion with the same mass-to-charge ratio (m/z) as the parent drug.[5][6] | Action: 1. Chromatographic Separation is CRITICAL. Develop an LC method that fully separates the Diphenhydramine N-glucuronide peak from the parent Diphenhydramine peak. If they co-elute, in-source fragmentation will falsely inflate the parent signal and make metabolite quantification impossible. 2. Optimize MS source conditions (e.g., lower temperature, lower cone voltage) to minimize fragmentation, though this may reduce sensitivity. Chromatography is the more robust solution. |
| Poor Peak Shape or Low Sensitivity for Metabolite | 1. Non-specific Binding: Glucuronides can be polar and may bind to plasticware or exhibit poor peak shape on certain LC columns. 2. Poor Extraction Efficiency: The high polarity of the glucuronide can lead to low recovery during liquid-liquid extraction or some solid-phase extraction (SPE) protocols. | Action: 1. Use low-bind plates and vials. Silanized glass inserts can sometimes help. Screen different LC column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) to find one that provides good retention and peak shape. 2. Protein precipitation is often the most effective method for sample cleanup in in vitro assays. A simple crash with 2-3 volumes of cold acetonitrile containing an internal standard is robust and ensures high recovery of polar metabolites.[17] |
Standard Protocol: Determining Kinetic Parameters (Km & Vmax) for Diphenhydramine N-glucuronidation
This protocol provides a framework for a self-validating experiment using human liver microsomes.
1. Reagent Preparation
-
100 mM Tris-HCl Buffer (pH 7.5 at 37°C) containing 5 mM MgCl₂.
-
Diphenhydramine Stock (100 mM in DMSO): Prepare serial dilutions in DMSO/water to create working stocks for final concentrations ranging from ~0.1x to 10x the expected Km (e.g., 10 µM to 5 mM).
-
UDPGA Stock (100 mM in water): Prepare fresh from powder and keep on ice.
-
Human Liver Microsomes (20 mg/mL stock): Thaw a fresh aliquot on ice. Dilute to an intermediate concentration in buffer.
-
Termination Solution: Cold Acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled Diphenhydramine or a structurally related compound not present in the reaction).
2. Assay Procedure (96-Well Plate Format)
-
Prepare Master Mix: In a conical tube on ice, prepare a master mix containing the Tris-HCl/MgCl₂ buffer and the diluted human liver microsomes (final protein concentration to be within linear range, e.g., 0.25 mg/mL).
-
Aliquot Master Mix: Add the master mix to each well of the 96-well plate.
-
Add Substrate: Add a small volume (e.g., 1 µL) of the appropriate Diphenhydramine working stock to each well to achieve the desired final concentrations. Include a "vehicle control" (DMSO/water only).
-
Pre-incubate: Place the plate in a shaking incubator at 37°C for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate Reaction: Add a small volume of the cold UDPGA stock to all wells to start the reaction (final concentration ~5 mM).
-
Incubate: Incubate at 37°C for a pre-determined linear time (e.g., 20 minutes).
-
Terminate Reaction: Stop the reaction by adding 2-3 volumes of the cold Acetonitrile/Internal Standard solution to all wells.
-
Controls:
-
Negative Control (-UDPGA): For each substrate concentration, include a well where water is added instead of UDPGA to measure any non-cofactor-dependent substrate loss.
-
Negative Control (T=0): Terminate a set of reactions immediately after adding UDPGA to account for any non-enzymatic degradation or background.
-
3. Sample Processing & Analysis
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze by a validated LC-MS/MS method that ensures baseline separation of Diphenhydramine and its N-glucuronide.
4. Data Analysis
-
Integrate the peak areas for the N-glucuronide metabolite and the internal standard.
-
Calculate the rate of metabolite formation (e.g., pmol/min/mg protein) for each Diphenhydramine concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
References
-
Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. (2020). Bioanalysis. [Link]
-
Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. (2020). ResearchGate. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). SciSpace. [Link]
-
In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. (2011). Current Protocols in Toxicology. [Link]
-
UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories. [Link]
-
Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. (2013). Drug Metabolism and Disposition. [Link]
-
Microsomal Stability Assay & Protocol. AxisPharm Laboratories. [Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024). National Institutes of Health (NIH). [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). IntechOpen. [Link]
-
Direct Analysis of Glucuronides with Liquid Chromatography-Mass Spectrometric Techniques and Methods. (2015). ResearchGate. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Identification of Human UDP-Glucuronosyltransferase Involved in Gypensapogenin C Glucuronidation and Species Differences. (2023). National Institutes of Health (NIH). [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
-
Expression and Characterization of Recombinant Human UDP-glucuronosyltransferases (UGTs). (2002). Journal of Biological Chemistry. [Link]
-
Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. (2018). ResearchGate. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). ResearchGate. [Link]
-
Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. (2012). Drug Metabolism and Disposition. [Link]
-
In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry. (2009). Drug Metabolism and Disposition. [Link]
-
Variability of diphenhydramine N-glucuronidation in healthy subjects. (1991). Pharmacology. [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2021). STAR Protocols. [Link]
-
Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. (2012). Semantic Scholar. [Link]
-
UGT Inhibition. Evotec. [Link]
-
Depletion of Hepatic Uridine Diphosphoglucuronic Acid Decreases the Biliary Excretion of Drugs. (1983). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. (2023). YouTube. [Link]
-
Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents. (2018). National Institutes of Health (NIH). [Link]
-
Structure-activity studies of glucose transfer: determination of the spontaneous rates of hydrolysis of uridine 5'-diphospho-alpha-D-glucose (UDPG) and uridine 5'-diphospho-alpha-D-glucuronic acid (UDPGA). (2003). Bioorganic & Medicinal Chemistry. [Link]
-
Distribution of UDP-glucuronosyltransferase and its endogenous substrate uridine 5'-diphosphoglucuronic acid in human tissues. (1985). British Journal of Clinical Pharmacology. [Link]
-
Synthesis, Characterization and Properties of Uridine 5'-( -D-apio-D-furanosyl Pyrophosphate). (1970). Biochemical Journal. [Link]
-
Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes. (2009). Journal of Pharmaceutical Sciences. [Link]
-
UDP-glucuronosyltransferases and clinical drug-drug interactions. (2001). Pharmacology. [Link]
-
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]
Sources
- 1. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 4. Structure-activity studies of glucose transfer: determination of the spontaneous rates of hydrolysis of uridine 5'-diphospho-alpha-D-glucose (UDPG) and uridine 5'-diphospho-alpha-D-glucuronic acid (UDPGA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 9. criver.com [criver.com]
- 10. Depletion of hepatic uridine diphosphoglucuronic acid decreases the biliary excretion of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. m.youtube.com [m.youtube.com]
- 17. scispace.com [scispace.com]
"overcoming issues with Diphenhydramine N-glucuronide standard purity"
Welcome to the Technical Support Center for Diphenhydramine N-glucuronide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for issues related to the purity, stability, and handling of Diphenhydramine N-glucuronide reference standards. Our goal is to ensure the integrity and accuracy of your analytical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the Diphenhydramine N-glucuronide standard.
Q1: What is Diphenhydramine N-glucuronide and why is it important?
A1: Diphenhydramine N-glucuronide is a major metabolite of Diphenhydramine, a widely used first-generation antihistamine.[1][2] In drug metabolism studies, accurately quantifying metabolites like this N-glucuronide is crucial for understanding the pharmacokinetic profile, assessing drug safety, and meeting regulatory requirements. The N-glucuronide is formed by the direct conjugation of glucuronic acid to the tertiary amine of diphenhydramine.[2]
Q2: What are the primary challenges associated with using Diphenhydramine N-glucuronide standards?
A2: The primary challenges stem from the inherent instability of N-glucuronides.[3][4][5] These molecules are susceptible to hydrolysis, which can revert the metabolite back to the parent drug, Diphenhydramine.[6] This instability can occur during storage, sample preparation, and even during analysis, leading to inaccurate quantification and purity assessments. Additionally, the high polarity of the glucuronide moiety can present chromatographic challenges.[4][7]
Q3: How should I properly store my Diphenhydramine N-glucuronide standard?
A3: Proper storage is critical to maintain the integrity of the standard. Follow the supplier's recommendations closely. Generally, glucuronide standards should be stored in a tightly sealed container, protected from light, at a controlled low temperature (typically -20°C or colder).[8][9] Avoid repeated freeze-thaw cycles. For preparing stock solutions, use a suitable aprotic solvent and store aliquots at low temperatures.
Q4: I see multiple peaks in the chromatogram of my new Diphenhydramine N-glucuronide standard. Is it impure?
A4: Not necessarily. While impurity is a possibility, multiple peaks can also arise from other factors. N-glucuronides can sometimes exist as different isomers, which may be difficult to separate chromatographically.[3] Additionally, in-source fragmentation in a mass spectrometer can cause the glucuronide to break down into the parent drug, giving the appearance of an impurity.[6] A systematic investigation, as outlined in our troubleshooting guide, is necessary to determine the cause.
Q5: Can I use β-glucuronidase to confirm the identity of Diphenhydramine N-glucuronide?
A5: It's important to be aware that N-glucuronides are often resistant to enzymatic hydrolysis by β-glucuronidase, unlike O-glucuronides.[10][11][12][13] Therefore, the absence of hydrolysis with this enzyme does not rule out the presence of the N-glucuronide. Chemical hydrolysis under controlled acidic conditions can be a more reliable method for confirming the identity of this metabolite, although this must be done carefully to avoid unintended degradation.[12]
Part 2: Troubleshooting Guides
This section provides in-depth guidance on specific issues you may encounter during your experiments.
Guide 1: Investigating Unexpected Peaks in the Chromatogram
Issue: Your analysis of the Diphenhydramine N-glucuronide standard shows an unexpected peak, often corresponding to the retention time of the parent drug, Diphenhydramine.
Causality: This is a common issue and can be attributed to several factors. The primary suspect is the hydrolysis of the N-glucuronide back to the parent drug. This can happen prior to analysis (during storage or sample preparation) or during the analysis itself (in the autosampler or on the analytical column).
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for unexpected peaks.
Expert Insights:
-
Solvent Choice is Key: When preparing stock and working solutions, prioritize aprotic organic solvents like acetonitrile or methanol over aqueous solutions to minimize hydrolysis. If an aqueous solution is necessary, ensure it is acidic and freshly prepared.
-
Temperature Matters: The rate of hydrolysis is temperature-dependent. Keeping your samples, standards, and autosampler cool is a simple yet effective way to preserve the integrity of the N-glucuronide.[14]
Guide 2: Purity Assessment and Confirmation
Issue: You need to verify the purity of your Diphenhydramine N-glucuronide standard and confirm its identity.
Self-Validating Protocol: Purity Assessment by HPLC-UV/MS
This protocol incorporates system suitability tests to ensure the validity of the analytical run.
1. System Preparation:
- HPLC System: A reverse-phase HPLC system with UV and Mass Spectrometry (MS) detectors.
- Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the polar glucuronide from the less polar parent drug and other potential impurities. (e.g., 5-95% B over 10 minutes).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30°C.
- UV Detection: 220 nm and 254 nm.[15]
- MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the [M+H]+ ion of Diphenhydramine N-glucuronide (m/z 432.20) and Diphenhydramine (m/z 256.17).[16][17]
2. System Suitability Test (SST):
- Prepare a solution containing Diphenhydramine N-glucuronide and a small amount of Diphenhydramine.
- Inject the SST solution six times.
- Acceptance Criteria:
- Resolution between the two peaks should be > 2.0.
- Tailing factor for each peak should be < 1.5.
- Relative standard deviation (RSD) of the peak areas for six replicate injections should be < 2.0%.
3. Standard Analysis:
- Accurately weigh and dissolve the Diphenhydramine N-glucuronide standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a known concentration.
- Inject the standard solution.
- Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the area percentage of the main peak to determine purity.
- Confirm the identity of the main peak by its retention time and the accurate mass measurement from the MS detector.
- Analyze any impurity peaks by their mass-to-charge ratio to tentatively identify them. Common impurities could include the parent drug or isomers.[18]
Data Presentation:
| Compound | Expected [M+H]+ (m/z) | Typical Retention Time (min) |
| Diphenhydramine N-glucuronide | 432.20 | Early eluting |
| Diphenhydramine | 256.17 | Later eluting |
| Diphenhydramine N-oxide | 272.16 | Varies |
Guide 3: Performing a Forced Degradation Study
Issue: You need to understand the stability of Diphenhydramine N-glucuronide under various stress conditions to develop a stability-indicating method.
Authoritative Grounding: Forced degradation studies are a regulatory requirement and are essential for understanding the intrinsic stability of a drug substance.[19][20] The conditions outlined below are based on ICH guidelines.
Experimental Protocol: Forced Degradation of Diphenhydramine N-glucuronide
1. Preparation of Stock Solution:
- Prepare a stock solution of Diphenhydramine N-glucuronide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours. Note: N-glucuronides can be highly labile in basic conditions.[3]
- Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.[21]
- Thermal Degradation: Heat the solid standard at 80°C for 48 hours.
- Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
- At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
- Analyze the samples using the validated stability-indicating HPLC method described in Guide 2.
4. Data Interpretation:
- Compare the chromatograms of the stressed samples to that of an unstressed control.
- Identify and quantify the degradation products.
- The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the main compound.[20]
Visualization of Metabolic Pathway:
Caption: Metabolic conversion of Diphenhydramine.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131769988, Diphenhydramine-N-glucuronide. Retrieved from [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen. Retrieved from [Link]
-
Lu, H., & Li, C. (2017). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 45(11), 1176-1189. Retrieved from [Link]
-
Al-kamar, R. H., Al-abachi, M. Q., & Al-shamaa, M. H. (2020). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. Systematic Reviews in Pharmacy, 11(12), 1644-1652. Retrieved from [Link]
-
Yuan, L., et al. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. AAPS J, 22(5), 108. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Diphenhydramine - Glucuronides. Retrieved from [Link]
-
Cooks, R. G., et al. (2015). Mass spectrometric directed system for the continuous-flow synthesis and purification of diphenhydramine. Chemical Science, 6(5), 2943-2949. Retrieved from [Link]
-
Veuthey, J. L., et al. (2018). Separation of substrates and closely related glucuronide metabolites using various chromatographic modes. Journal of Chromatography A, 1536, 132-141. Retrieved from [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Mass Spectrometry - Applications to Clinical Chemistry. Retrieved from [Link]
-
Frandsen, H., & Rasmussen, E. S. (2007). Deconjugation of N-glucuronide conjugated metabolites with hydrazine hydrate--biomarkers for exposure to the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Food and Chemical Toxicology, 45(5), 804-810. Retrieved from [Link]
-
Jarmusch, A. K., et al. (2022). Non-invasive skin sampling detects systemically administered drugs in humans. PLOS ONE, 17(7), e0271794. Retrieved from [Link]
-
Zhang, Z., et al. (2025). Hydrolysis of O-, N- and N+- glucuronide metabolites in human feces. ResearchGate. Retrieved from [Link]
-
Geisslinger, G., et al. (1993). Variability of diphenhydramine N-glucuronidation in healthy subjects. British Journal of Clinical Pharmacology, 36(5), 472-475. Retrieved from [Link]
-
Hypha Discovery. (2020). N-glucuronidation: the human element. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00030. Retrieved from [Link]
-
ResearchGate. (n.d.). results of forced degradation study. Retrieved from [Link]
-
SpectraBase. (n.d.). Diphenhydramine-M (HO- glucuronide) isomer-1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Diphenhydramine-impurities. Retrieved from [Link]
-
Skopp, G., et al. (2004). Stability of ethyl glucuronide in urine, post-mortem tissue and blood samples. Forensic Science International, 144(2-3), 173-178. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(4), 441-447. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of diphenhydramine. Retrieved from [Link]
-
Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Environment International, 113, 260-265. Retrieved from [Link]
-
Walker, S. E., et al. (1998). Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes. The Canadian Journal of Hospital Pharmacy, 51(4), 158-164. Retrieved from [Link]
-
Zhang, Y., & Trissel, L. A. (2013). Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug. International Journal of Pharmaceutical Compounding, 17(4), 342-345. Retrieved from [Link]
-
SynZeal. (n.d.). Diphenhydramine Impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Diphenhydramine Impurities and Related Compound. Retrieved from [Link]
-
Gheyas, F., & Poole, C. F. (2018). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Journal of Pharmaceutical and Biomedical Analysis, 154, 437-445. Retrieved from [Link]
-
SynThink. (n.d.). Diphenhydramine EP Impurities & Related Compounds. Retrieved from [Link]
-
Walker, S. E., et al. (1998). Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes. The Canadian Journal of Hospital Pharmacy, 51(4), 158-164. Retrieved from [Link]
-
Jamison, T. F., & Snead, D. R. (2013). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 4(7), 2822-2826. Retrieved from [Link]
-
Vimal Raj, R., & Sumithra, M. (2023). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Ukaaz Publications, 11(2), 1-10. Retrieved from [Link]
-
Snead, D. R., & Jamison, T. F. (2013). End-to-end Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride Featuring Atom Economy, in-Line Separation, and Flow of Molten Ammonium Salts. Chemical Science, 4(7), 2822-2826. Retrieved from [Link]
-
Snead, D. R., & Jamison, T. F. (2013). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 4(7), 2822-2826. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. usp.org [usp.org]
- 10. Deconjugation of N-glucuronide conjugated metabolites with hydrazine hydrate--biomarkers for exposure to the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of ethyl glucuronide in urine, post-mortem tissue and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 16. Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. veeprho.com [veeprho.com]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. rjptonline.org [rjptonline.org]
- 21. Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Bioanalytical Method for Diphenhydramine N-glucuronide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenhydramine, a widely used first-generation H1-antihistamine, undergoes extensive metabolism in humans. One of the primary metabolic pathways is the direct conjugation of the tertiary amine group to form a quaternary ammonium-linked glucuronide, Diphenhydramine N-glucuronide.[1] Accurate quantification of this major metabolite is crucial for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies, as its formation and excretion can vary significantly among individuals, ranging from 2.7% to 14.8% of the administered dose within 8 hours.[1][2]
However, the bioanalysis of N-glucuronides presents a distinct set of analytical challenges. Their high polarity and potential instability can compromise assay accuracy and reproducibility if the method is not carefully developed and rigorously validated.[3][4][5]
This guide, from the perspective of a field-experienced scientist, provides a comparative analysis of bioanalytical strategies for Diphenhydramine N-glucuronide and presents a detailed, in-depth framework for the validation of a robust, direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Our focus is not just on the "what" but the "why," explaining the causality behind experimental choices to ensure the development of a self-validating and regulatory-compliant assay.
Part 1: Strategic Considerations & Method Selection
The foundation of any successful bioanalytical assay is a strategy that acknowledges the physicochemical properties of the analyte. For Diphenhydramine N-glucuronide, two properties are paramount: high polarity and potential chemical instability.
The Challenge of N-Glucuronide Instability
N-glucuronides, particularly quaternary ammonium conjugates, can be susceptible to hydrolysis, reverting to the parent drug (aglycone) in the biological matrix or during sample processing.[4][5] This back-conversion is a critical risk; if not controlled, it leads to an underestimation of the metabolite and a concurrent overestimation of the parent drug. The stability of N-glucuronides can be influenced by pH, with some being more labile under acidic conditions.[6][7] Therefore, every step, from sample collection and storage to extraction, must be optimized to maintain the analyte's integrity.
Comparison of Core Analytical Approaches
Two primary strategies exist for quantifying glucuronide metabolites: the indirect (hydrolytic) approach and the direct measurement approach.
| Strategy | Description | Advantages | Disadvantages & Risks | Recommendation |
| Indirect (Enzymatic Hydrolysis) | The sample is treated with a β-glucuronidase enzyme to cleave the glucuronide, releasing the parent drug (Diphenhydramine), which is then quantified.[8][9] | Does not require a synthetic reference standard for the N-glucuronide. Can leverage existing assays for the parent drug. | Highly Prone to Inaccuracy : Hydrolysis efficiency is often incomplete and variable for N-glucuronides.[10] Different enzyme sources (e.g., H. pomatia vs. recombinant E. coli) show vastly different efficiencies.[6][10] Leads to significant underestimation of the metabolite. | Not recommended for definitive quantification in regulated studies due to inherent variability and risk of inaccurate data. |
| Direct (LC-MS/MS) | The intact Diphenhydramine N-glucuronide is extracted and quantified directly using its unique mass and fragmentation pattern. | Gold Standard for Accuracy : Provides the most accurate, precise, and selective measurement of the intact metabolite.[8][11] Eliminates the uncertainty of enzymatic reactions. | Requires an authentic, certified reference standard of Diphenhydramine N-glucuronide. The high polarity can pose chromatographic challenges. | Strongly Recommended : This is the only approach that ensures the reliability and integrity of data required for regulatory submissions.[12] |
Part 2: A Framework for Method Development & Validation
This section outlines a robust protocol for validating an LC-MS/MS method for Diphenhydramine N-glucuronide, grounded in the principles of the FDA M10 Bioanalytical Method Validation Guidance.[12][13][14]
Overall Bioanalytical Workflow
The entire process, from sample handling to final data reporting, must be meticulously controlled and documented.
Caption: High-level workflow for the bioanalysis of Diphenhydramine N-glucuronide.
Sample Preparation: The Critical Extraction Step
The goal is to efficiently isolate the highly polar N-glucuronide from complex biological matrices like plasma while removing interfering components such as phospholipids and proteins.
Comparison of Extraction Techniques:
-
Protein Precipitation (PPT): Simple and fast, but often results in "dirty" extracts with significant matrix effects. Not recommended for achieving the low limits of quantification typically required.
-
Liquid-Liquid Extraction (LLE): Can be effective, but finding an organic solvent that efficiently extracts the highly hydrophilic N-glucuronide from an aqueous matrix is challenging. The Matyash method, using MTBE, is a more modern LLE approach that shows promise for polar metabolites.[15][16]
-
Solid-Phase Extraction (SPE): The recommended approach. SPE offers superior selectivity and cleanup. A mixed-mode cation exchange SPE sorbent is ideal, as it can retain the permanently charged quaternary amine of the N-glucuronide through ionic interaction, while also allowing for hydrophobic/hydrophilic wash steps to remove interferences.
Step-by-Step SPE Protocol (Mixed-Mode Cation Exchange):
-
Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 20 µL of a suitable internal standard (e.g., Diphenhydramine N-glucuronide-d4) and 200 µL of 2% formic acid in water. Vortex to mix. The acidic pH ensures the analyte is fully charged.
-
Conditioning: Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of water.
-
Equilibration: Equilibrate the wells with 500 µL of 2% formic acid in water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Wash 1 (Polar Wash): Wash with 500 µL of 2% formic acid in water to remove salts and other polar interferences.
-
Wash 2 (Organic Wash): Wash with 500 µL of methanol to remove phospholipids and other non-polar interferences.
-
Elution: Elute the analyte with 2x 250 µL of 5% ammonium hydroxide in methanol. The basic elution buffer neutralizes the sorbent, releasing the positively charged analyte.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography (LC): Due to the analyte's polarity, a standard C18 column may provide insufficient retention. A hydrophilic interaction liquid chromatography (HILIC) column is a superior choice.
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.0 min, hold for 0.5 min, then return to 95% B and re-equilibrate.
-
Injection Volume: 5 µL
-
Rationale: The HILIC column provides robust retention for the polar N-glucuronide, while the gradient ensures it is eluted as a sharp, symmetrical peak. The formic acid and ammonium formate improve peak shape and ionization efficiency.
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Diphenhydramine N-glucuronide: m/z 432.2 → 167.1 (Precursor → Product Ion)
-
Internal Standard (IS): m/z 436.2 → 167.1 (Stable isotope-labeled)
-
-
Rationale: The transition from the precursor ion (the intact molecule) to a stable, specific product ion (after fragmentation) is highly selective, ensuring that only the analyte of interest is being measured.[17]
The Validation Protocol: Proving the Method is Fit-for-Purpose
Validation is the formal process of proving that the analytical method is reliable and reproducible for its intended use.[18][19][20] The following parameters must be assessed according to FDA M10 guidelines.[12][13]
Caption: Inter-relationship of key bioanalytical validation parameters.
Validation Experiments and Acceptance Criteria:
| Parameter | Purpose | Experimental Protocol | Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate the analyte from endogenous matrix components and other metabolites. | Analyze at least six different blank matrix lots. Check for interfering peaks at the retention time of the analyte and IS. | Response of interfering peaks must be <20% of the analyte response at the Lower Limit of Quantification (LLOQ) and <5% for the IS. |
| Calibration Curve & LLOQ | To define the range of reliable quantification and the lowest concentration that can be measured with acceptable accuracy and precision. | Prepare a blank and at least six non-zero calibration standards over the expected concentration range. The lowest standard is the LLOQ. Analyze in at least three separate runs. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). LLOQ must have a signal-to-noise ratio >5. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the reproducibility of measurements (precision). | Analyze Quality Control (QC) samples at four levels (LOD, Low, Mid, High) in triplicate over at least three separate runs (n≥5 per level per run). | Accuracy: Mean concentration at each level must be within ±15% of the nominal value. Precision: Coefficient of Variation (CV) must not exceed 15%. |
| Matrix Effect | To assess the suppression or enhancement of ionization caused by co-eluting matrix components. | Compare the peak response of the analyte spiked into post-extraction blank matrix with the response of the analyte in a pure solution. Test in at least six different matrix lots. | The IS-normalized matrix factor should have a CV ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Compare the peak response of the analyte from a pre-extraction spiked sample to a post-extraction spiked sample. Test at Low, Mid, and High QC levels. | Recovery should be consistent and reproducible. A CV ≤15% across the QC levels is expected. |
| Stability | CRITICAL for N-Glucuronides. To ensure the analyte is stable under various handling and storage conditions. | Analyze Low and High QCs after subjecting them to specific conditions: - Freeze-Thaw: 3 cycles from -70°C to room temp. - Short-Term (Bench-Top): Stored at room temp for expected duration of sample handling. - Long-Term: Stored at -70°C for the expected duration of the study. - Stock Solution: Stored at appropriate conditions. | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
Conclusion
The successful validation of a bioanalytical method for Diphenhydramine N-glucuronide is an exercise in meticulous science, demanding a deep understanding of the analyte's unique chemical properties. While indirect methods involving enzymatic hydrolysis are available, they present unacceptable risks of variability and inaccuracy. A direct LC-MS/MS method, built on a foundation of robust sample preparation like SPE and selective HILIC chromatography, is unequivocally the superior strategy.
By systematically evaluating and documenting each validation parameter—with a critical focus on stability—researchers can establish a "fit-for-purpose" method that is reliable, reproducible, and capable of generating the high-quality data necessary to support critical decisions in drug development. This adherence to rigorous scientific principles and regulatory guidelines ensures that the resulting pharmacokinetic and toxicokinetic data are trustworthy and defensible.
References
- Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids.
- Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics.
- M10 Bioanalytical Method Validation and Study Sample Analysis.U.S.
- Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites.
- Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper).
- Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites.
- FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation.American Society for Clinical Pharmacology & Therapeutics.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.U.S.
- Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics.
- Quantification of Glucuronide Metabolites in Biological M
- Diphenhydramine HCL Analyzed with LCMS - AppNote.
- Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods.
- Quantification of Glucuronide Metabolites in Biological M
- Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods.
- Quantification of Glucuronide Metabolites in Biological M
- Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault.
- Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers.
- How to validate a bioanalytical LC-MS/MS method for PK studies?
- Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening.
- Bioanalytical Method Validation.International Journal of Pharmaceutical Sciences Review and Research.
- Variability of diphenhydramine N-glucuronidation in healthy subjects.
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.Journal of Applied Pharmaceutical Science.
- Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study.
- Variability of diphenhydramine N-glucuronid
Sources
- 1. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 12. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. japsonline.com [japsonline.com]
A Senior Application Scientist's Guide to the Inter-Laboratory Cross-Validation of Diphenhydramine N-glucuronide Bioanalytical Assays
This guide provides an in-depth technical framework for the successful cross-validation of bioanalytical methods for Diphenhydramine N-glucuronide between laboratories. As pharmaceutical development becomes increasingly globalized, the ability to transfer and reliably reproduce analytical methods across different sites is paramount for maintaining data integrity in both non-clinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and comparable bioanalytical data for this critical metabolite.
Diphenhydramine, a widely used first-generation antihistamine, undergoes significant metabolism, with one pathway being direct N-glucuronidation at its tertiary amino group to form a quaternary ammonium glucuronide[1][2]. Accurate quantification of this metabolite is essential for a comprehensive understanding of the drug's pharmacokinetics and disposition. However, N-glucuronides, like other glucuronide conjugates, present unique bioanalytical challenges, including potential instability and the need for highly specific analytical techniques to differentiate them from the parent drug and other metabolites[3][4].
This guide will delve into the critical scientific principles and regulatory expectations underpinning the cross-validation process, providing a detailed experimental protocol and illustrative data to ensure your inter-laboratory comparisons are both scientifically sound and compliant with global regulatory standards.
The Imperative for Cross-Validation: Ensuring Data Comparability
When bioanalytical testing for a single study is conducted at more than one laboratory, a cross-validation of the assay is required to demonstrate the equivalency of the method between the different sites[5][6]. This is not merely a procedural formality but a scientific necessity to ensure that data generated across locations can be reliably pooled and compared. The International Council for Harmonisation (ICH) M10 guideline, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for these validations[7].
The primary goal of cross-validation is to identify and mitigate any systematic biases between laboratories that could arise from differences in instrumentation, reagents, environmental conditions, or analyst technique. A successful cross-validation provides confidence that the analytical method is robust and transferable, yielding comparable results regardless of where the analysis is performed.
Core Principles of Bioanalytical Method Validation
Before embarking on a cross-validation, each laboratory must have a fully validated bioanalytical method in place. The fundamental parameters for this validation, as outlined by regulatory bodies, include selectivity, accuracy, precision, linearity, range, recovery, and stability[8].
Navigating the Analytical Challenges of Diphenhydramine N-glucuronide
The successful cross-validation of a Diphenhydramine N-glucuronide assay hinges on a thorough understanding of its physicochemical properties and potential analytical pitfalls.
-
Analyte Stability: Glucuronide metabolites, particularly acyl glucuronides, can be susceptible to hydrolysis, converting back to the parent drug in the biological matrix[3][4]. While N-glucuronides are generally more stable, their stability in various biological matrices (plasma, urine) under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) must be rigorously evaluated by each laboratory[9][10]. Any differences in sample handling protocols between labs could lead to disparate results.
-
Chromatographic Separation: Achieving baseline separation between Diphenhydramine N-glucuronide and the parent drug, Diphenhydramine, is critical. Inadequate separation can lead to in-source fragmentation of the glucuronide in the mass spectrometer's ion source, artificially inflating the signal of the parent drug[3].
-
Mass Spectrometric Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites due to its high sensitivity and selectivity[8][11]. The selection of appropriate precursor and product ion transitions in multiple reaction monitoring (MRM) mode is crucial for specificity.
A Step-by-Step Protocol for Inter-Laboratory Cross-Validation
This protocol outlines a systematic approach to the cross-validation of a validated LC-MS/MS assay for Diphenhydramine N-glucuronide between a "Sending Laboratory" (Lab A) and a "Receiving Laboratory" (Lab B).
Part 1: Pre-Transfer Activities & Harmonization
-
Comprehensive Method Transfer Package: Lab A must provide Lab B with a complete package of documentation, including:
-
The full bioanalytical method validation report.
-
A detailed Standard Operating Procedure (SOP) for the assay.
-
Information on critical reagents, including the source and batch of the reference standard for Diphenhydramine N-glucuronide and the internal standard.
-
Example chromatograms and data from validation runs.
-
-
Joint Protocol Development: Both laboratories should collaboratively develop and agree upon a cross-validation protocol. This protocol must pre-define the experiments to be performed, the number of samples to be analyzed, and the acceptance criteria.
-
Harmonization of Critical Parameters: While minor differences in instrumentation are expected, critical parameters should be harmonized to the greatest extent possible. This includes:
-
LC column (manufacturer, chemistry, dimensions).
-
Mobile phase composition and gradient.
-
Mass spectrometer source parameters and MRM transitions.
-
Sample extraction procedure.
-
Part 2: Experimental Phase
The cross-validation should involve the analysis of two sets of samples by both laboratories:
-
Quality Control (QC) Samples:
-
Lab A prepares a set of QC samples by spiking a blank biological matrix (e.g., human plasma) with known concentrations of Diphenhydramine N-glucuronide.
-
A minimum of three concentration levels should be used: low, medium, and high.
-
Aliquots of these QC samples are shipped frozen on dry ice to Lab B.
-
Both labs will analyze a minimum of six replicates at each QC level in a single analytical run.
-
-
Incurred Samples (Study Samples):
-
If available, a set of incurred samples from a previous study where subjects were administered Diphenhydramine should be used.
-
Select at least 20-30 incurred samples that span the quantifiable range of the assay.
-
Aliquots of these samples are sent to Lab B for re-analysis.
-
Part 3: Data Analysis and Acceptance Criteria
The data generated by both laboratories will be compared to assess the equivalency of the method.
For QC Samples:
-
The mean concentration and precision (Coefficient of Variation, %CV) for each QC level are calculated for each laboratory.
-
Acceptance Criteria: The mean concentration determined by Lab B should be within ±15% of the nominal concentration. The precision at each level should not exceed 15% CV[7][12]. The mean accuracy values calculated by both labs should also be within 15% of each other.
For Incurred Samples:
-
The percentage difference between the concentration values obtained by Lab A and Lab B for each incurred sample is calculated using the following formula:
-
Acceptance Criteria: For at least 67% of the re-assayed incurred samples, the percentage difference should be within ±20% of the mean of the initial and re-assayed values[5][7].
Visualizing the Cross-Validation Workflow
A clear workflow is essential for the systematic execution of the cross-validation process.
Caption: Workflow for inter-laboratory bioanalytical method cross-validation.
Data Presentation for Clear Comparison
Summarizing the results in a clear, tabular format is crucial for a direct comparison of the performance of the two laboratories.
Table 1: Comparison of QC Sample Performance
| QC Level | Laboratory | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | Lab A | 5.0 | 6 | 4.95 | 99.0 | 4.5 |
| Lab B | 5.0 | 6 | 5.10 | 102.0 | 5.2 | |
| Mid QC | Lab A | 50.0 | 6 | 51.5 | 103.0 | 3.1 |
| Lab B | 50.0 | 6 | 48.8 | 97.6 | 3.8 | |
| High QC | Lab A | 400.0 | 6 | 396.0 | 99.0 | 2.5 |
| Lab B | 400.0 | 6 | 408.0 | 102.0 | 2.9 |
This table presents hypothetical but realistic data that would meet typical acceptance criteria.
Table 2: Incurred Sample Reanalysis (ISR) Summary
| Parameter | Result | Acceptance Criteria |
| Total ISR Pairs Analyzed | 25 | N/A |
| Number of ISR Pairs within ±20% Difference | 23 | ≥ 67% |
| Percentage of ISR Pairs Passing | 92% | ≥ 67% |
Interpreting the Results and Troubleshooting
A successful cross-validation, where all pre-defined acceptance criteria are met, indicates that the analytical method is robust and transferable. The data from both laboratories can be considered equivalent and can be combined for pharmacokinetic and statistical analysis.
If the cross-validation fails, a thorough investigation into the root cause is mandatory. Potential areas to investigate include:
-
Sample Handling and Stability: Were there any differences in the way samples were thawed, handled, or stored between the labs?
-
Reagent and Standard Preparation: Were there any discrepancies in the preparation of standards, QC samples, or mobile phases?
-
Instrument Performance: Was there a notable difference in instrument sensitivity or performance?
-
Analyst Technique: Could differences in the execution of the sample preparation or analysis protocol have contributed to the variability?
The investigation should be documented, and corrective actions should be implemented. The cross-validation experiment should then be repeated to demonstrate that the issue has been resolved.
Caption: Troubleshooting flowchart for a failed cross-validation.
Conclusion
The cross-validation of a bioanalytical assay for Diphenhydramine N-glucuronide is a critical step in ensuring data integrity and comparability across multiple analytical sites. By adhering to regulatory guidelines, understanding the specific analytical challenges of the metabolite, and following a robust, pre-defined protocol, research and development teams can confidently generate high-quality data to support their programs. This guide provides the foundational principles and a practical framework to achieve this, fostering scientific integrity and trust in the resulting bioanalytical data.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European Journal of Drug Metabolism and Pharmacokinetics, 22(2), 151–154. [Link]
-
ResearchGate. (n.d.). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1995). Comparison of procedures for measuring the quaternary N-glucuronides of amitriptyline and diphenhydramine in human urine with and without hydrolysis. Journal of Pharmacy and Pharmacology, 47(6), 534–538. [Link]
-
Sivakumar, T., et al. (2010). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Sciences and Research, 2(11), 742-749. [Link]
-
Bowen, C. L., et al. (2012). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 4(23), 2823–2832. [Link]
-
TUDOR. (n.d.). SOP 12: Validation of Bioanalytical Methods. [Link]
-
Kumar, S., et al. (1998). Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 33(12), 1171–1181. [Link]
-
Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]
-
Wang, C., et al. (2007). Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 854(1-2), 48–56. [Link]
-
Infinita Biotech. (2026). Cross Validation Bioanalytical Testing. [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. African Journal of Biological Sciences, 5(3), 1-8. [Link]
-
Li, W., et al. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography, 34(1), e4640. [Link]
-
ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. [Link]
-
Liu, T., et al. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 46(10), 1468-1480. [Link]
-
An, G., et al. (2012). An integrated bioanalytical method development and validation approach: case studies. Bioanalysis, 4(13), 1563–1576. [Link]
-
Murugan, S., et al. (2013). A review on bioanalytical method development and validation by using LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 6(4), 227-234. [Link]
-
Ma, J., et al. (2011). Determination of Diphenhydramine Hydrochloride in Rabbit Plasma by LC-MS/MS and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy, 30(7), 1372-1376. [Link]
-
MicroSolv Technology Corporation. (n.d.). Diphenhydramine HCL Analyzed with LCMS - AppNote. [Link]
-
Agilent Technologies. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. [Link]
-
ResearchGate. (n.d.). Combination of LC/TOF/MS and LC/Ion Trap/MS/MS for the identification of diphenhydramine (Benadryl) in sediment samples. [Link]
-
Ramirez, A. J., et al. (2004). Combination of LC/TOF-MS and LC/Ion Trap MS/MS for the Identification of Diphenhydramine in Sediment Samples. USGS Publications Warehouse. [Link]
-
LabPurity. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. [Link]
-
ResearchGate. (n.d.). Forced Degradation Study of Diphenhydramine HCl. [Link]
-
Walker, S. E., et al. (1994). Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes. The Canadian Journal of Hospital Pharmacy, 47(5), 208–214. [Link]
-
Glazko, A. J., et al. (1974). Metabolic disposition of diphenhydramine. Clinical Pharmacology & Therapeutics, 16(6), 1066–1076. [Link]
-
DeepDyve. (2010). Variability of diphenhydramine N-glucuronidation in healthy subjects. [Link]
-
SciSpace. (2012). Immunoassay screening of diphenhydramine (Benadryl®) in urine and blood using a newly developed assay. [Link]
Sources
- 1. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of procedures for measuring the quaternary N-glucuronides of amitriptyline and diphenhydramine in human urine with and without hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jchps.com [jchps.com]
- 9. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Diphenhydramine N-glucuronide Levels Across Diverse Patient Populations
This guide provides an in-depth comparison of Diphenhydramine N-glucuronide levels in various patient populations. As researchers, scientists, and drug development professionals, understanding the metabolic fate of a widely used compound like diphenhydramine is critical for safety, efficacy, and dose-optimization strategies. This document moves beyond a simple recitation of facts to explain the causal mechanisms behind observed and expected variations in metabolite levels, grounded in pharmacokinetic principles and supported by experimental data.
Introduction: The Metabolic Journey of Diphenhydramine
Diphenhydramine, the active ingredient in many over-the-counter allergy and sleep-aid medications, undergoes extensive first-pass metabolism, primarily in the liver.[1][2] While N-demethylation via cytochrome P450 enzymes (notably CYP2D6) is a major pathway, a significant, alternative route is direct conjugation of the tertiary amine group with glucuronic acid.[1][2][3][4][5] This process, known as N-glucuronidation, forms a quaternary ammonium-linked glucuronide, a water-soluble metabolite intended for renal excretion.[6][7][8]
The efficiency of both the primary P450-mediated metabolism and the N-glucuronidation pathway can be significantly influenced by a patient's intrinsic and extrinsic factors, including age, organ function, and genetic makeup. Consequently, the circulating and excreted levels of Diphenhydramine N-glucuronide can vary substantially, impacting the drug's overall clearance and safety profile. This guide synthesizes available data to compare these levels across key patient demographics.
The Biotransformation Pathway: Formation of Diphenhydramine N-glucuronide
Diphenhydramine's metabolism is a multi-step process. The parent drug is primarily metabolized by CYP2D6 to N-desmethyldiphenhydramine.[1][4] However, a competing and important pathway is the direct conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs) to form Diphenhydramine N-glucuronide. This metabolite is a key component of the drug's elimination profile, with studies in healthy individuals showing that urinary excretion of the N-glucuronide can account for 2.7% to 14.8% of an administered dose within eight hours.[6][8] Another source suggests approximately 11% of a dose is eliminated as this conjugate.[9]
Caption: Metabolic pathways of Diphenhydramine.
Comparative Analysis in Key Patient Populations
Direct comparative studies quantifying Diphenhydramine N-glucuronide across different populations are scarce. However, by analyzing the established pharmacokinetics of the parent drug, we can make scientifically grounded inferences about the expected levels of this key metabolite.
Age-Related Variations: Pediatric, Adult, and Geriatric Populations
The clearance of diphenhydramine is highly dependent on age, which logically extends to the production and elimination of its metabolites.
-
Geriatric Population: The elderly exhibit a significantly longer elimination half-life for diphenhydramine (mean: 13.5 hours) compared to young adults (9.2 hours).[3][10] This is coupled with a lower clearance rate.[10] The reduced metabolic capacity and renal function common in older adults suggest that while the formation of Diphenhydramine N-glucuronide might be slower, its elimination would also be impaired. This could lead to an accumulation of the metabolite, although one study using a low 25 mg dose found no significant pharmacokinetic differences, suggesting dose-dependency in these effects.[11][12]
-
Pediatric Population: Children demonstrate a much shorter elimination half-life (mean: 5.4 hours) and a significantly faster clearance rate for diphenhydramine than adults.[3][10] This implies a more rapid metabolic turnover. Consequently, children would be expected to form and excrete Diphenhydramine N-glucuronide more rapidly than adults, leading to potentially higher peak concentrations of the metabolite but a shorter duration of exposure. Studies on children aged 2 to 17 years confirm that oral clearance increases with age, but after accounting for body size (allometric scaling), the intrinsic metabolic maturation appears complete.[13][14]
Impact of Hepatic Impairment
As the liver is the primary site of diphenhydramine metabolism, hepatic dysfunction has a profound impact.[1][3]
-
Mechanism: Patients with chronic liver disease, such as alcohol-related cirrhosis, show a markedly increased half-life of diphenhydramine (15.2 hours vs. 9.3 hours in healthy controls).[15][16] This is a direct result of reduced metabolic capacity, affecting both CYP450 and UGT enzyme systems.
-
Expected N-glucuronide Levels: In patients with hepatic impairment, the rate of formation of Diphenhydramine N-glucuronide is expected to be significantly reduced. This would result in lower plasma concentrations and reduced urinary excretion of the metabolite. The body's reliance would shift towards renal excretion of the unchanged parent drug, but overall drug clearance would remain compromised.
Impact of Renal Impairment
The kidneys are the primary route of excretion for the water-soluble Diphenhydramine N-glucuronide.
-
Mechanism: Renal insufficiency directly impairs the body's ability to eliminate metabolites.[17] While diphenhydramine itself is not absolutely contraindicated in renal failure, caution and dose adjustments are critical due to the risk of accumulation of both the parent drug and its metabolites.[17][18][19][20]
-
Expected N-glucuronide Levels: In patients with renal impairment, particularly end-stage kidney disease (ESKD), the excretion of Diphenhydramine N-glucuronide would be severely hampered.[18] This would lead to significant accumulation of the metabolite in the plasma. While the formation of the glucuronide in the liver might be unaffected initially, the resulting high plasma concentrations could potentially lead to feedback inhibition of the UGT enzymes or saturation of the pathway. The primary clinical concern is the accumulation and potential toxicity of metabolites.[17][20]
Ethnic Variations
Pharmacokinetic differences between ethnic groups have been documented for diphenhydramine, suggesting genetic influences on metabolism.
-
Mechanism: A study comparing Oriental and Caucasian subjects found that at the same dose, Orientals had plasma concentrations of diphenhydramine that were approximately half those of Caucasians.[21] This was attributed to a larger volume of distribution and higher plasma clearance in the Oriental group, potentially due to differences in plasma protein binding.[21][22]
-
Expected N-glucuronide Levels: With a higher overall clearance rate of the parent drug, it is plausible that individuals of Oriental descent may exhibit a more rapid and extensive formation of metabolites, including Diphenhydramine N-glucuronide, compared to Caucasians. This would lead to faster elimination of the drug load as conjugated metabolites.
Data Summary: Pharmacokinetic Variations and Inferred Metabolite Impact
| Patient Population | Key Pharmacokinetic Changes (Parent Drug) | Inferred Impact on Diphenhydramine N-glucuronide Levels | Supporting Citations |
| Geriatric | ↓ Clearance, ↑ Elimination Half-Life | Slower formation and significantly slower elimination, leading to potential accumulation. | [3][10] |
| Pediatric | ↑ Clearance, ↓ Elimination Half-Life | More rapid formation and excretion; higher peak levels but shorter exposure duration. | [3][10][13][14] |
| Hepatic Impairment | ↓↓ Clearance, ↑↑ Elimination Half-Life | Significantly reduced rate of formation, leading to lower plasma and urine levels. | [15][16] |
| Renal Impairment | Normal metabolic clearance, ↓↓ Excretion | Normal formation but severely impaired elimination, leading to significant plasma accumulation. | [17][18][20] |
| Ethnicity (Oriental vs. Caucasian) | ↑ Clearance, ↑ Volume of Distribution (in Orientals) | Potentially more rapid and extensive formation and excretion in Orientals. | [21][22] |
Experimental Protocol: Quantification of Diphenhydramine N-glucuronide by LC-MS/MS
This protocol provides a robust method for the direct quantification of Diphenhydramine N-glucuronide in human plasma, adapted from established methods for diphenhydramine and its other metabolites.[2][23][24] Direct measurement of the intact glucuronide is superior to indirect methods (which involve enzymatic cleavage) as it offers greater specificity, precision, and quicker sample preparation.[23]
Caption: Workflow for Diphenhydramine N-glucuronide quantification.
I. Objective
To accurately quantify the concentration of Diphenhydramine N-glucuronide in human plasma samples.
II. Materials and Reagents
-
Diphenhydramine N-glucuronide certified reference standard
-
Orphenadrine (Internal Standard, IS)
-
Human plasma (blank, for calibration standards)
-
Acetonitrile, Methanol (LC-MS grade)
-
Formic Acid, Ammonium Hydroxide
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange, 30 mg)
III. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
IV. Procedure
A. Preparation of Standards and Quality Controls (QCs)
-
Prepare a primary stock solution of Diphenhydramine N-glucuronide (1 mg/mL) in methanol.
-
Prepare a primary stock solution of Orphenadrine (IS) (1 mg/mL) in methanol.
-
Perform serial dilutions of the Diphenhydramine N-glucuronide stock solution to create working solutions for spiking into blank plasma to generate calibration standards (e.g., 1-500 ng/mL) and QCs (low, mid, high concentrations).
B. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 200 µL of plasma, add 20 µL of the IS working solution (e.g., 1 µg/mL). Vortex briefly.
-
Add 400 µL of 4% phosphoric acid in water to precipitate proteins. Vortex and centrifuge at 4000 rpm for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 3 onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex to mix.
C. LC-MS/MS Analysis
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive ESI Mode):
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: +5500 V
-
Multiple Reaction Monitoring (MRM) transitions:
-
Diphenhydramine N-glucuronide: Q1: 432.2 -> Q3: 167.1 (Quantifier), Q3: 256.2 (Qualifier)
-
Orphenadrine (IS): Q1: 270.2 -> Q3: 183.1
-
-
Note: MRM transitions should be optimized empirically on the specific instrument used.
-
D. Data Analysis
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Diphenhydramine N-glucuronide in the unknown samples and QCs from the calibration curve.
Conclusion and Future Directions
The metabolism of diphenhydramine, particularly its N-glucuronidation, is highly variable and dependent on patient-specific factors. Geriatric status and renal impairment are associated with reduced clearance and likely accumulation of Diphenhydramine N-glucuronide, whereas pediatric patients and those with hepatic impairment are expected to show faster and slower formation of the metabolite, respectively. Ethnic differences in parent drug clearance also suggest variability in metabolite profiles.
This guide provides a framework for understanding these differences, grounded in established pharmacokinetic principles. However, it also highlights a significant data gap: the lack of direct, quantitative comparative studies of this specific metabolite across these populations. Future research employing robust and validated LC-MS/MS methods, such as the one detailed here, is essential to confirm these inferences. Such studies will provide the data needed to refine dosing guidelines, enhance patient safety, and deepen our understanding of drug metabolism in diverse populations.
References
-
Scavone, J. M., Greenblatt, D. J., & Shader, R. I. (1998). Pharmacokinetics and pharmacodynamics of diphenhydramine 25 mg in young and elderly volunteers. Journal of Clinical Pharmacology, 38(7), 603-9. [Link]
-
Dr.Oracle. (2025). What is the metabolism of Benadryl (diphenhydramine)? Dr.Oracle. [Link]
-
Simons, K. J., Watson, W. T., Martin, T. J., Chen, X. Y., & Simons, F. E. (1990). Diphenhydramine: pharmacokinetics and pharmacodynamics in elderly adults, young adults, and children. Journal of Clinical Pharmacology, 30(7), 665-71. [Link]
-
Scavone, J. M., Greenblatt, D. J., & Shader, R. I. (1998). Pharmacokinetics and pharmacodynamics of diphenhydramine 25 mg in young and elderly volunteers. Journal of Clinical Pharmacology, 38(7), 603-9. [Link]
-
Dr.Oracle. (2025). Is Benadryl (diphenhydramine) contraindicated in patients with impaired renal function? Dr.Oracle. [Link]
-
Berlinger, W. G., Goldberg, M. J., Spector, R., Chiang, C. K., & Ghoneim, M. M. (1982). Diphenhydramine: Kinetics and psychomotor effects in elderly women. Clinical Pharmacology & Therapeutics, 32(3), 387-91. [Link]
-
Meredith, C. G., Christian, C. D. Jr, & Schenker, S. (1984). Diphenhydramine disposition in chronic liver disease. Clinical Pharmacology & Therapeutics, 35(6), 807-11. [Link]
-
Wikipedia. (n.d.). Diphenhydramine. Wikipedia. [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European Journal of Drug Metabolism and Pharmacokinetics, 22(2), 151-4. [Link]
-
Spector, R., Goldberg, M. J., & Ghoneim, M. M. (1980). Diphenhydramine in Orientals and Caucasians. Clinical Pharmacology & Therapeutics, 28(2), 229-34. [Link]
-
Manasco, A., & Chang, J. (2019). Diphenhydramine Use in End-Stage Kidney Disease. Journal of the American Association of Nurse Practitioners, 31(12), 681-684. [Link]
-
Kalow, W. (1987). Ethnic differences in reactions to drugs and xenobiotics. Caffeine and other drugs. Acta Pharmacologica et Toxicologica, 61 Suppl 2, 1-13. [Link]
-
National Center for Biotechnology Information. (n.d.). Diphenhydramine. PubChem Compound Database. [Link]
-
Dr.Oracle. (2025). What is the metabolism of Diphenhydramine (Benadryl)? Dr.Oracle. [Link]
-
Gelotte, C. K., Zimmerman, B. A., & Thompson, G. A. (2018). Single-Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents. Clinical Pharmacology in Drug Development, 7(3), 253-261. [Link]
-
Han, J. F. (2019). Diphenhydramine and Acute Kidney Injury. Federal Practitioner, 36(10), 484-486. [Link]
-
Dr.Oracle. (2025). Is Benadryl (diphenhydramine) safe to give to patients with impaired renal function (stage 4 renal failure)? Dr.Oracle. [Link]
-
Dr.Oracle. (2025). Can Benadryl (diphenhydramine) cause liver toxicity? Dr.Oracle. [Link]
- University of California, San Diego. (n.d.). Diphenhydramine (Benadryl). Pharmacology Demystified.
-
Gelotte, C. K., Zimmerman, B. A., & Thompson, G. A. (2018). Single-Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents. Clinical Pharmacology in Drug Development, 7(3), 253-261. [Link]
-
National Highway Traffic Safety Administration. (n.d.). Diphenhydramine Facts. NHTSA. [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. DeepDyve. [Link]
-
Mut, L., Grobosch, T., & Binscheck, T. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu. [Link]
-
Janezic, D., & Arnez, J. (2018). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]
-
Kumar, S., Rurak, D. W., & Riggs, K. W. (1998). Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 33(12), 1171-81. [Link]
-
Raghavi, P., & Kumar, S. (2023). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. International Journal of Advanced Research in Science, Communication and Technology. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. people.ucsc.edu [people.ucsc.edu]
- 6. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. data.ntsb.gov [data.ntsb.gov]
- 10. Diphenhydramine: pharmacokinetics and pharmacodynamics in elderly adults, young adults, and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Diphenhydramine 25 mg in Young and Elderly Volunteers | Semantic Scholar [semanticscholar.org]
- 12. Pharmacokinetics and pharmacodynamics of diphenhydramine 25 mg in young and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Single-Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diphenhydramine disposition in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. droracle.ai [droracle.ai]
- 18. Diphenhydramine Use in End-Stage Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. droracle.ai [droracle.ai]
- 21. Diphenhydramine in Orientals and Caucasians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ethnic differences in reactions to drugs and xenobiotics. Caffeine and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Diphenhydramine N-Glucuronide vs. Parent Drug: A Comparative Guide to Pharmacological Potency
For researchers and professionals in drug development, a thorough understanding of metabolic pathways and their impact on pharmacological activity is paramount. This guide provides an in-depth comparison of the H1 receptor antagonist, diphenhydramine, and its major phase II metabolite, diphenhydramine N-glucuronide. We will delve into the metabolic transformation, the resulting structural and chemical changes, and the consequential effects on potency, supported by established principles of pharmacology and detailed experimental protocols for verification.
Introduction: The Metabolic Fate of Diphenhydramine
Diphenhydramine, a first-generation antihistamine, exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor.[1][2] Its clinical applications range from treating allergic reactions to its use as a sedative.[3] Like many xenobiotics, diphenhydramine undergoes extensive metabolism, primarily in the liver, to facilitate its excretion from the body.[3] This process involves both phase I and phase II reactions.
One of the key phase II metabolic pathways for diphenhydramine is N-glucuronidation. This reaction involves the covalent attachment of a glucuronic acid moiety to the tertiary amine of diphenhydramine, forming a quaternary ammonium-linked glucuronide.[4] This biotransformation is primarily catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10. The amount of diphenhydramine N-glucuronide formed can vary significantly among individuals, with urinary excretion of this metabolite ranging from 2.7% to 14.8% of the administered dose within 8 hours.[4]
Caption: Metabolic pathway of diphenhydramine to its N-glucuronide metabolite.
Comparative Potency: A Tale of Two Molecules
The fundamental purpose of glucuronidation is to increase the water solubility and molecular weight of a compound, thereby facilitating its elimination from the body and generally rendering it pharmacologically inactive.[5][6][7] This principle strongly suggests a significant disparity in potency between diphenhydramine and its N-glucuronide metabolite.
| Compound | Molecular Weight ( g/mol ) | Charge at Physiological pH | Lipophilicity | Expected H1 Receptor Affinity |
| Diphenhydramine | 255.35 | Partially Positive | High | High |
| Diphenhydramine N-glucuronide | 431.48 | Positive (Quaternary Amine) & Negative (Carboxylate) | Low | Negligible |
Table 1: Physicochemical and Pharmacological Comparison
The addition of the bulky, negatively charged glucuronic acid moiety to diphenhydramine results in several key changes that are predicted to abolish its affinity for the histamine H1 receptor:
-
Increased Polarity and Reduced Lipophilicity: The N-glucuronide is significantly more water-soluble than the parent drug.[7] This is a critical factor, as lipophilicity is often a prerequisite for efficient binding to receptors located within lipid-rich cell membranes.
-
Steric Hindrance: The large glucuronic acid group dramatically alters the three-dimensional structure of the molecule. This steric bulk is highly likely to prevent the metabolite from fitting into the specific binding pocket of the H1 receptor.
-
Altered Charge Distribution: The formation of a quaternary ammonium ion introduces a permanent positive charge, and the glucuronic acid moiety possesses a negatively charged carboxylate group at physiological pH. This profound change in the molecule's electrostatic profile would disrupt the critical interactions required for receptor binding.
Experimental Verification: A Self-Validating System
To empirically validate the expected lack of potency of diphenhydramine N-glucuronide, a histamine H1 receptor binding assay can be performed. This type of assay directly measures the affinity of a compound for the receptor. Below is a detailed, step-by-step methodology for a competitive radioligand binding assay.
Experimental Protocol: Histamine H1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of diphenhydramine and diphenhydramine N-glucuronide for the human histamine H1 receptor.
Materials:
-
Receptor Source: Commercially available membranes from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Pyrilamine (a potent H1 antagonist).
-
Test Compounds: Diphenhydramine hydrochloride and Diphenhydramine N-glucuronide.
-
Non-specific Binding Control: A high concentration of a known, unlabeled H1 antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the receptor-containing membranes on ice and dilute to the appropriate concentration in assay buffer as per the manufacturer's recommendation.
-
Compound Dilution: Prepare serial dilutions of diphenhydramine and diphenhydramine N-glucuronide in assay buffer. A typical concentration range for diphenhydramine would be 10⁻¹⁰ M to 10⁻⁵ M. A similar or broader range should be tested for the N-glucuronide.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Pyrilamine (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (Mianserin), 50 µL of [³H]-Pyrilamine, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of each concentration of the test compounds (diphenhydramine or diphenhydramine N-glucuronide), 50 µL of [³H]-Pyrilamine, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the binding affinity (Ki) for each compound using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Experimental workflow for the H1 receptor competitive binding assay.
Conclusion
The N-glucuronidation of diphenhydramine represents a classic example of metabolic detoxification. The resulting metabolite, diphenhydramine N-glucuronide, is structurally and chemically distinct from the parent drug. Based on established principles of pharmacology and drug metabolism, it is expected to have negligible affinity for the histamine H1 receptor and therefore be devoid of the pharmacological activity of diphenhydramine. The provided experimental protocol for a competitive radioligand binding assay offers a robust and self-validating system for researchers to confirm this significant difference in potency. This understanding is crucial for accurate pharmacokinetic and pharmacodynamic modeling in drug development and research.
References
-
de Wildt, S. N., Kearns, G. L., Leeder, J. S., & van den Anker, J. N. (1999). Glucuronidation in humans. Clinical Pharmacokinetics, 36(6), 439-452. [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European journal of drug metabolism and pharmacokinetics, 22(2), 151–154. [Link]
-
Hypha Discovery. (2022). N-glucuronidation: the human element. [Link]
-
Kaushik, D., & Singh, T. R. (2021). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 49(10), 882-896. [Link]
-
PubChem. (n.d.). Diphenhydramine. National Center for Biotechnology Information. Retrieved from [Link]
-
Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]
-
Small Molecule Pathway Database. (2017). Diphenhydramine H1-Antihistamine Action. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Glucuronide – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2024). Diphenhydramine. Retrieved from [Link]
-
Wikipedia. (2023). Glucuronidation. Retrieved from [Link]
Sources
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. people.ucsc.edu [people.ucsc.edu]
- 3. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucuronidation - Wikipedia [en.wikipedia.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
A Senior Application Scientist's Guide to the Comparative Analysis of Diphenhydramine N-glucuronide and Other Metabolites
For researchers, scientists, and drug development professionals, a thorough understanding of a drug's metabolic fate is paramount for accurate pharmacokinetic modeling, toxicological assessment, and the interpretation of clinical data. This guide provides an in-depth comparative analysis of Diphenhydramine N-glucuronide and other principal metabolites of diphenhydramine. Moving beyond a mere listing of facts, we will delve into the causality behind experimental choices and present self-validating protocols, ensuring scientific integrity and practical applicability.
Introduction to Diphenhydramine Metabolism
Diphenhydramine, a first-generation H1-receptor antagonist, is extensively metabolized in the body, primarily in the liver.[1] Its therapeutic and adverse effects are not solely attributable to the parent compound; its metabolites also play a significant role. The metabolic pathways of diphenhydramine are complex, involving a series of Phase I and Phase II biotransformations. Understanding the nuances of these pathways and the resulting metabolites is crucial for a comprehensive pharmacological and toxicological profile.
The primary metabolic routes for diphenhydramine include N-demethylation, N-oxidation, deamination, and glucuronidation.[2][3] These processes are predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being a key player in the initial N-demethylation steps.[4][5] The interplay of these pathways results in a diverse array of metabolites, each with unique physicochemical properties, analytical challenges, and potential biological activities.
This guide will focus on a comparative analysis of the following key metabolites:
-
Diphenhydramine N-glucuronide
-
N-desmethyldiphenhydramine
-
N,N-didesmethyldiphenhydramine
-
Diphenhydramine N-oxide
-
Diphenylmethoxyacetic acid (DPMA)
The Metabolic Pathways of Diphenhydramine
The biotransformation of diphenhydramine is a multi-step process involving several key enzymatic reactions. The following diagram illustrates the major metabolic pathways.
Caption: Major metabolic pathways of Diphenhydramine.
Comparative Analysis of Diphenhydramine Metabolites
A direct comparison of the key metabolites of diphenhydramine reveals significant differences in their formation, properties, and analytical considerations.
| Feature | Diphenhydramine N-glucuronide | N-desmethyldiphenhydramine | N,N-didesmethyldiphenhydramine | Diphenhydramine N-oxide | Diphenylmethoxyacetic Acid (DPMA) |
| Metabolic Pathway | Direct conjugation of the tertiary amine with glucuronic acid (Phase II).[6] | N-demethylation of the parent drug (Phase I).[4] | Sequential N-demethylation of N-desmethyldiphenhydramine (Phase I). | N-oxidation of the tertiary amine (Phase I).[7] | Oxidative deamination of N,N-didesmethyldiphenhydramine (Phase I).[2] |
| Key Enzymes | UDP-glucuronosyltransferases (UGTs). | CYP2D6 (high affinity), CYP1A2, CYP2C9, CYP2C19 (low affinity).[5] | Primarily CYP2D6. | Cytochrome P450 enzymes. | Monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). |
| Pharmacological Activity | Generally considered inactive and a detoxification product. | Active metabolite with antihistaminic and anticholinergic properties.[8] | Less active than the parent drug and N-desmethyl metabolite. | Generally considered to have significantly reduced or no pharmacological activity compared to the parent drug. | Inactive.[9] |
| Relative Abundance (Urine) | Varies significantly among individuals, ranging from 2.7% to 14.8% of the dose excreted within 8 hours.[6] | A major metabolite. | Present in smaller quantities than N-desmethyldiphenhydramine. | A significant metabolite. | A major metabolite in several species, including humans.[10] |
| Biochemical Properties | Highly polar, water-soluble quaternary ammonium compound.[11] | Basic, lipophilic. | More polar than N-desmethyldiphenhydramine. | Polar, water-soluble. | Acidic, polar.[12] |
| Analytical Challenges | Potential for instability (hydrolysis) during sample storage and analysis. Requires specific analytical methods for direct quantification.[13] | Can co-elute with the parent drug in some chromatographic systems, requiring optimized separation methods.[6] | Lower concentrations can make detection challenging. | Thermally labile, which can be a consideration for GC-MS analysis. | Requires derivatization for GC-MS analysis due to its carboxylic acid group.[10] |
In-Depth Focus: Diphenhydramine N-glucuronide
Diphenhydramine N-glucuronide is a unique metabolite due to the formation of a quaternary ammonium-linked glucuronide. This direct conjugation to the tertiary amine is a significant pathway for the elimination of diphenhydramine.
Biochemical Properties and Stability
The quaternary ammonium structure of Diphenhydramine N-glucuronide renders it highly polar and water-soluble, facilitating its renal excretion. A critical consideration for researchers is the stability of this metabolite. Studies on similar quaternary ammonium glucuronides have shown that they are generally stable over a wide pH range (pH 4-10) for extended periods.[13] However, at extreme pH values, slow degradation can occur. This stability is a key factor in designing reliable analytical methods, as it suggests that with proper sample handling (e.g., storage at neutral or slightly acidic pH), degradation during storage and sample preparation can be minimized.
Analytical Considerations
The direct analysis of Diphenhydramine N-glucuronide presents challenges. Due to its high polarity, it is not amenable to traditional liquid-liquid extraction with non-polar solvents. Solid-phase extraction (SPE) with cation exchange cartridges has proven to be an effective method for its isolation from urine.[14]
For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. The inherent polarity of the N-glucuronide makes it well-suited for electrospray ionization (ESI) in positive mode. The fragmentation pattern in MS/MS typically involves the loss of the glucuronic acid moiety, yielding a product ion corresponding to the parent diphenhydramine.
An alternative, indirect method of quantification involves the enzymatic hydrolysis of the N-glucuronide back to the parent drug using β-glucuronidase, followed by the analysis of diphenhydramine. However, the efficiency of enzymatic hydrolysis can be variable and depends on the enzyme source (e.g., from E. coli or Helix pomatia) and incubation conditions.[13] Therefore, direct quantification of the intact conjugate is generally preferred for greater accuracy and to avoid the complexities of ensuring complete hydrolysis.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Diphenhydramine and its Metabolites in Plasma
This protocol is designed for the simultaneous extraction of diphenhydramine and its major metabolites from plasma, balancing the recovery of compounds with varying polarities.
Rationale: A protein precipitation followed by solid-phase extraction (SPE) provides a clean extract suitable for LC-MS/MS analysis. The choice of a mixed-mode SPE sorbent allows for the retention of both basic (diphenhydramine, N-desmethyl, N,N-didesmethyl, N-oxide) and acidic (DPMA) metabolites, as well as the polar N-glucuronide.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated diphenhydramine).
-
Protein Precipitation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M formic acid.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove moderately polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: SPE workflow for plasma sample preparation.
LC-MS/MS Analysis
Rationale: A gradient elution on a C18 column allows for the separation of the metabolites based on their polarity. The use of a tandem mass spectrometer provides the necessary selectivity and sensitivity for quantification.
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Diphenhydramine: e.g., m/z 256.2 -> 167.1
-
Diphenhydramine N-glucuronide: e.g., m/z 432.2 -> 256.2
-
N-desmethyldiphenhydramine: e.g., m/z 242.2 -> 167.1
-
Diphenhydramine N-oxide: e.g., m/z 272.2 -> 167.1
-
Diphenylmethoxyacetic acid (in negative mode): e.g., m/z 241.1 -> 183.1
-
Note: The specific MRM transitions should be optimized for the instrument being used.
Conclusion
The metabolic profile of diphenhydramine is complex, with each metabolite presenting unique characteristics. Diphenhydramine N-glucuronide, as a quaternary ammonium conjugate, requires particular attention in terms of its stability and analytical methodology. The N-desmethyl metabolite is pharmacologically active, contributing to the overall effect of the drug. A comprehensive understanding of these metabolites is essential for accurate interpretation of pharmacokinetic and toxicological data. The experimental protocols provided in this guide offer a robust framework for the reliable quantification of diphenhydramine and its major metabolites, enabling researchers to conduct thorough and accurate investigations in the field of drug metabolism and pharmacokinetics.
References
-
Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis. PubMed. [Link]
-
Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu. [Link]
-
What is the metabolism of Diphenhydramine (Benadryl)? Dr.Oracle. [Link]
-
What is the metabolism of Benadryl (diphenhydramine)? Dr.Oracle. [Link]
-
How Long Does Benadryl Stay in Your System | Diphenhydramine. Addiction Treatment Center. [Link]
-
How long does Benadryl stay in your system? Live Free Recovery Services. [Link]
-
Metabolic disposition of diphenhydramine. Semantic Scholar. [Link]
-
Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. PubMed. [Link]
-
Pharmacokinetics and renal excretion of diphenhydramine and its metabolites, diphenylmethoxyacetic acid and diphenhydramine-N-oxide, in developing lambs. PubMed. [Link]
-
Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration. PubMed. [Link]
-
Pharmacokinetics of Diphenhydramine and a Demethylated Metabolite Following Intravenous And Oral Administration. Semantic Scholar. [Link]
-
Diphenhydramine and diphenhydramine metabolites observed in plasma and... ResearchGate. [Link]
-
MS2. Detailed protocol for the metabolomics analyses. ResearchGate. [Link]
-
Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu. [Link]
-
Diphenhydramine (Benadryl). University of Arizona. [Link]
-
Diphenhydramine Facts. NHTSA. [Link]
-
Quantitative analysis of diphenhydramine and its metabolite, N-desmethyl diphenhydramine using dispersive liquid-liquid microexctraction (DLLME) and gas chromatography. American Chemical Society. [Link]
-
Does diphenhydramine inhibit the CYP2D6 (cytochrome P450 2D6) enzyme? Dr.Oracle. [Link]
-
Diphenhydramine. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Diphenhydramine. PubChem - NIH. [Link]
-
Diphenhydramine HCL Analyzed with LCMS. MicroSolv. [Link]
-
Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. PubMed. [Link]
-
Diphenhydramine and Dimenhydrinate Poisoning: an Evidence-Based Consensus Guideline for Out-of-Hospital Management. The American Academy of Clinical Toxicology. [Link]
-
Determination of Diphenhydramine Hydrochloride in Rabbit Plasma by LC-MS/MS and its Application to a Pharmacokinetic Study. ResearchGate. [Link]
-
Sample Preparation Guidelines for GC-MS. University of Maryland. [Link]
-
Diphenhydramine Toxicity. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Simultaneous analysis of diphenylmethoxyacetic acid, a metabolite of diphenhydramine, and its deuterium-labeled stable isotope analog in ovine plasma and urine. PubMed. [Link]
-
Diphenylmethoxyacetic acid. PubChem - NIH. [Link]
-
Comparison of procedures for measuring the quaternary N-glucuronides of amitriptyline and diphenhydramine in human urine with and without hydrolysis. PubMed. [Link]
-
Diphenhydramine Toxicity. University of Utah Health. [Link]
-
Diphenhydramine N-glucuronide. LookChem. [Link]
-
Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method. PMC - NIH. [Link]
-
Biochemical studies on diphenhydramine (benadryl) distribution in tissues and urinary excretion. Semantic Scholar. [Link]
-
Comparative formation, distribution, and elimination kinetics of diphenylmethoxyacetic acid (a diphenhydramine metabolite) in maternal and fetal sheep. PubMed. [Link]
-
Diphenhydramine Hydrochloride. PubChem - NIH. [Link]
Sources
- 1. people.ucsc.edu [people.ucsc.edu]
- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 3. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lcms.cz [lcms.cz]
- 9. Pharmacokinetics and renal excretion of diphenhydramine and its metabolites, diphenylmethoxyacetic acid and diphenhydramine-N-oxide, in developing lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous analysis of diphenylmethoxyacetic acid, a metabolite of diphenhydramine, and its deuterium-labeled stable isotope analog in ovine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous analysis of diphenylmethoxyacetic acid, a metabolite of diphenhydramine, and its deuterium-labeled stable isotope analog in ovine plasma and urine. | Semantic Scholar [semanticscholar.org]
- 12. Diphenylmethoxyacetic acid | C15H14O3 | CID 30620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sci-hub.st [sci-hub.st]
- 14. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Inter-species Differences in Diphenhydramine N-glucuronide Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-glucuronidation in Diphenhydramine Metabolism
Diphenhydramine, a first-generation antihistamine, undergoes extensive metabolism in the liver. One of the key phase II metabolic pathways is N-glucuronidation, a process that involves the covalent attachment of glucuronic acid to the tertiary amine of the Diphenhydramine molecule. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The resulting N-glucuronide is more water-soluble and readily excreted from the body.
The extent of N-glucuronidation can significantly influence the pharmacokinetic profile and overall clearance of Diphenhydramine. Importantly, this metabolic pathway exhibits marked inter-species variability, a crucial consideration for drug development programs where animal models are used to predict human safety and efficacy. This guide will delve into the specifics of these differences, focusing on the UGT enzymes involved and the kinetics of this important metabolic reaction.
UGT Enzyme Involvement in Diphenhydramine N-glucuronidation: A Human-centric View
In humans, the N-glucuronidation of Diphenhydramine is primarily mediated by specific UGT enzymes located in the endoplasmic reticulum of liver cells. Research has identified UGT2B10 as the high-affinity enzyme predominantly responsible for this metabolic step.[1] Additionally, UGT1A3 and UGT1A4 have been shown to contribute to the formation of Diphenhydramine N-glucuronide, likely acting as lower-affinity enzymes.[1]
The interplay of these enzymes results in a characteristic biphasic kinetic profile for Diphenhydramine N-glucuronidation in human liver microsomes.[2] This suggests that at therapeutic concentrations, the high-affinity UGT2B10 is the major contributor to this clearance pathway.
Quantitative Comparison of Diphenhydramine N-glucuronidation Kinetics
Table 1: Kinetic Parameters for Diphenhydramine N-glucuronide Formation in Human Liver Microsomes
| Species | Enzyme System | Kinetic Model | Km (μM) | Vmax (pmol/min/mg protein) | Source(s) |
| Human | Pooled Liver Microsomes | Biphasic | High-affinity: 2.6 Low-affinity: 1180 | High-affinity: 2-17 Low-affinity: 80-740 | [2] |
Note: The biphasic nature of the kinetics in human liver microsomes highlights the involvement of at least two different UGT enzymes with distinct affinities for Diphenhydramine.
Inter-species Differences: A Qualitative Overview
While specific kinetic parameters for Diphenhydramine N-glucuronidation in common preclinical species such as monkeys, dogs, rats, and mice are not well-documented in publicly available literature, general trends in N-glucuronidation of tertiary amines provide valuable insights.
-
Humans and Non-Human Primates: The formation of quaternary ammonium glucuronides from tertiary amines, such as Diphenhydramine, is a metabolic pathway that is commonly observed and often quantitatively significant in humans and non-human primates.
-
Lower Animal Species (Rats, Mice, Dogs): N-glucuronidation of tertiary amines is generally considered to be a less prominent metabolic pathway in these species compared to humans. While it may occur, the rates are often significantly lower. For instance, studies on other compounds have shown that N-glucuronidation can be efficient in humans but low in rats, mice, and dogs.[3]
This qualitative difference underscores a significant challenge in drug development: the potential for preclinical animal models to underpredict the clearance of drugs that are primarily metabolized via N-glucuronidation in humans. This can lead to inaccurate projections of human pharmacokinetics and potential drug-drug interactions.
Experimental Protocol: In Vitro Diphenhydramine N-glucuronidation Assay in Liver Microsomes
To facilitate further research into the inter-species differences of Diphenhydramine metabolism, a detailed, self-validating protocol for an in vitro N-glucuronidation assay using liver microsomes is provided below. This protocol is designed to be a robust starting point for researchers to determine the kinetic parameters of Diphenhydramine N-glucuronide formation.
Objective: To determine the rate of Diphenhydramine N-glucuronide formation in liver microsomes from different species and to calculate the kinetic parameters (Km and Vmax).
Materials:
-
Pooled liver microsomes (human, monkey, dog, rat, mouse)
-
Diphenhydramine hydrochloride
-
Diphenhydramine N-glucuronide (as an analytical standard)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Alamethicin
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not metabolized by UGTs)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Experimental Workflow Diagram:
Sources
- 1. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Diphenhydramine pharmacokinetics after oral and intravenous administration of diphenhydramine and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine-induced wheal formation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Validation of Diphenhydramine N-glucuronide as a Biomarker of Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diphenhydramine N-glucuronide as a biomarker of exposure to Diphenhydramine, critically evaluating its performance against alternative biomarkers. Experimental data and detailed methodologies are presented to support researchers in making informed decisions for their monitoring and development programs.
Introduction: The Need for Reliable Diphenhydramine Exposure Biomarkers
Diphenhydramine, a first-generation H1-receptor antagonist, is widely used for its antihistaminic, sedative, and antiemetic properties.[1] Given its broad availability in over-the-counter medications and its potential for adverse effects, including sedation and cognitive impairment, accurate monitoring of Diphenhydramine exposure is crucial in both clinical and forensic settings. While the parent drug can be measured in biological matrices, its relatively short half-life of approximately 2.4 to 9.3 hours necessitates the identification of longer-lasting metabolites to extend the window of detection.[1] This guide focuses on the validation of Diphenhydramine N-glucuronide, a direct phase II metabolite, as a promising biomarker of exposure, and compares it with other key analytes.
The Metabolic Fate of Diphenhydramine: A Pathway to Biomarker Discovery
Following administration, Diphenhydramine undergoes extensive metabolism primarily in the liver.[2] The metabolic pathways include N-demethylation, oxidation, and direct N-glucuronidation. The primary cytochrome P450 isoenzyme involved in N-demethylation is CYP2D6, leading to the formation of N-desmethyldiphenhydramine and subsequently N,N-didesmethyldiphenhydramine.[1] Another significant metabolite is Diphenhydramine-N-oxide.
Direct conjugation of the tertiary amine group of Diphenhydramine with glucuronic acid results in the formation of Diphenhydramine N-glucuronide, a quaternary ammonium-linked glucuronide.[3] This phase II metabolite is highly polar and is readily excreted in the urine.
Caption: Metabolic pathway of Diphenhydramine.
Comparative Analysis of Diphenhydramine Biomarkers
The selection of an appropriate biomarker depends on several factors, including the desired window of detection, the biological matrix available, and the analytical methodology. This section compares Diphenhydramine N-glucuronide with the parent drug and its major phase I metabolite, N-desmethyldiphenhydramine.
| Biomarker | Advantages | Disadvantages | Typical Matrix | Window of Detection |
| Diphenhydramine (Parent Drug) | Direct measure of active substance. | Short half-life limits detection window.[1] | Plasma, Urine | Short (hours) |
| N-desmethyldiphenhydramine | Longer half-life than the parent drug. | Concentration can be lower than the parent drug. | Plasma, Urine | Moderate (hours to a day) |
| Diphenhydramine N-glucuronide | As a direct conjugate, it can be a major urinary metabolite. Potentially longer detection window than the parent drug. High polarity facilitates urinary excretion. | Susceptible to hydrolysis.[4][5] Inter-individual variability in glucuronidation has been reported.[3] | Urine | Moderate to Long (days) |
Rationale for Selecting Diphenhydramine N-glucuronide:
The primary advantage of targeting Diphenhydramine N-glucuronide is the potential for a significantly extended window of detection in urine compared to the parent drug. Urinary excretion of total Diphenhydramine metabolites can account for a substantial portion of the administered dose.[6] As a direct phase II metabolite, the N-glucuronide can be present in higher concentrations in urine than the parent drug, which is only minimally excreted unchanged.[2][7]
Experimental Workflow for the Validation of Diphenhydramine N-glucuronide as a Biomarker
The validation of a biomarker requires a rigorous analytical methodology to ensure the reliability of the results. The following section outlines a comprehensive workflow for the quantification of Diphenhydramine N-glucuronide in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Caption: Biomarker validation workflow.
Pre-analytical Considerations: Sample Collection and Stability
Causality behind Experimental Choices: The stability of glucuronide conjugates is a critical pre-analytical factor. Quaternary N-glucuronides can be susceptible to hydrolysis, especially under non-optimal pH conditions and temperatures.[4][5] Therefore, immediate freezing and maintenance of a consistent cold chain are paramount to prevent the degradation of Diphenhydramine N-glucuronide back to the parent drug, which would lead to an underestimation of the metabolite and an overestimation of the parent drug.
Protocol:
-
Sample Collection: Collect urine samples in sterile containers.
-
pH Measurement: Measure and record the pH of the urine samples. While some N-glucuronides are stable over a pH range of 4-10, acidic urine could potentially lead to hydrolysis.[5]
-
Storage: Immediately after collection, store urine samples at -80°C until analysis to minimize degradation.
Analytical Protocol: LC-MS/MS Quantification
Trustworthiness through Self-Validating Systems: The use of a stable isotope-labeled internal standard (e.g., Diphenhydramine-d5 N-glucuronide) is crucial for a self-validating system. The internal standard is added at the beginning of the sample preparation process and co-elutes with the analyte, correcting for any variability in extraction efficiency, matrix effects, and instrument response.
Detailed Step-by-Step Methodology:
-
Enzymatic Hydrolysis (for total Diphenhydramine measurement, optional but recommended for comparison):
-
To a 1 mL aliquot of urine, add an internal standard.
-
Add β-glucuronidase from E. coli (which has been shown to be effective for some N-glucuronides) and incubate at 37°C.[8] The optimal pH for the hydrolysis of some N-glucuronide metabolites by the E. coli enzyme source is in the range of 6.5-7.4.[5]
-
Stop the reaction by adding a strong acid or organic solvent.
-
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the pre-treated urine sample.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide). Solid-phase extraction has been shown to provide high recovery and precision for the analysis of N-glucuronides in urine.[8]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid. This allows for the separation of Diphenhydramine and its metabolites.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Diphenhydramine N-glucuronide and its internal standard. A common fragment ion for Diphenhydramine and its metabolites is m/z 167, corresponding to the diphenylcarbinol moiety.
-
Table of Representative LC-MS/MS Parameters:
| Parameter | Value | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | 0.3 mL/min | Typical for analytical LC-MS. |
| Injection Volume | 5 µL | Standard injection volume. |
| Ionization Mode | ESI+ | Diphenhydramine and its metabolites readily form positive ions. |
| MRM Transition (Analyte) | To be determined empirically | Specific to Diphenhydramine N-glucuronide. |
| MRM Transition (IS) | To be determined empirically | Specific to the stable isotope-labeled internal standard. |
Method Validation According to Regulatory Guidelines
The developed LC-MS/MS method must be validated according to established guidelines from regulatory bodies such as the FDA or EMA to ensure its reliability for biomarker qualification.[9] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion and Future Perspectives
Diphenhydramine N-glucuronide presents a viable and potentially superior urinary biomarker for assessing Diphenhydramine exposure compared to the parent drug, primarily due to its anticipated longer detection window. The validation of a robust and reliable analytical method, such as the LC-MS/MS protocol outlined in this guide, is fundamental to its successful implementation in research and clinical settings.
Future research should focus on generating more extensive data on the urinary excretion kinetics of Diphenhydramine N-glucuronide in diverse populations to establish definitive detection windows and to better understand inter-individual variability. Furthermore, the commercial availability of a certified reference standard for Diphenhydramine N-glucuronide will be essential for widespread adoption of this biomarker.
References
-
StatPearls. (2025, March 27). Diphenhydramine. NCBI Bookshelf. [Link]
-
Hypha Discovery. (n.d.). N-glucuronidation: the human element. [Link]
-
Miyazaki, T., et al. (2000). Pharmacokinetics and renal excretion of diphenhydramine and its metabolites, diphenylmethoxyacetic acid and diphenhydramine-N-oxide, in developing lambs. Journal of Pharmaceutical Sciences, 89(10), 1362-1370. [Link]
-
Blyden, G. T., Greenblatt, D. J., & Shader, R. I. (1986). Pharmacokinetics of Diphenhydramine and a Demethylated Metabolite Following Intravenous And Oral Administration. Journal of Clinical Pharmacology, 26(7), 524-528. [Link]
-
Kowalczyk, I., Hawes, E. M., & McKay, G. (2000). Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis. Journal of pharmaceutical and biomedical analysis, 22(5), 829–840. [Link]
-
Kaivosaari, S. (2009). N-Glucuronidation of Drugs and Other Xenobiotics. CORE. [Link]
-
Luo, H., Hawes, E. M., McKay, G., Korchinski, E. D., & Midha, K. K. (1991). N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. Xenobiotica, 21(10), 1281-1288. [Link]
-
Skopp, G., Pötsch, L., & Richter, B. (2004). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of analytical toxicology, 28(1), 35–40. [Link]
-
Tjaden, U. R., et al. (2004). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. Electrophoresis, 25(10-11), 1607-14. [Link]
-
Wang, C., et al. (2007). Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 854(1-2), 48-56. [Link]
-
Wikipedia. (n.d.). Diphenhydramine. [Link]
-
Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European journal of drug metabolism and pharmacokinetics, 22(2), 151–154. [Link]
-
Breyer-Pfaff, U., et al. (1995). Comparison of procedures for measuring the quaternary N-glucuronides of amitriptyline and diphenhydramine in human urine with and without hydrolysis. Journal of pharmacy and pharmacology, 47(6), 534-8. [Link]
-
Patsnap. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]
-
ClinicalTrials.gov. (2024, April 3). Diphenhydramine in Catheter Related Bladder Discomfort. [Link]
-
Agilent. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. [Link]
-
Bel-Llanes, A., et al. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Drug testing and analysis. [Link]
-
Glazko, A. J., & Dill, W. A. (1949). Biochemical studies on diphenhydramine (benadryl) distribution in tissues and urinary excretion. Journal of Biological Chemistry, 179(1), 409-416. [Link]
-
Kallenborn, R., et al. (2008). Combination of LC/TOF/MS and LC/Ion Trap/MS/MS for the identification of diphenhydramine (Benadryl) in sediment samples. ResearchGate. [Link]
Sources
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.ru [sci-hub.ru]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Comparison of procedures for measuring the quaternary N-glucuronides of amitriptyline and diphenhydramine in human urine with and without hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
The Analytical Gauntlet: A Comparative Guide to Assessing Antibody Specificity for Diphenhydramine N-glucuronide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and toxicological studies, the accurate detection of drug metabolites is paramount. Diphenhydramine, a widely used first-generation antihistamine, undergoes extensive metabolism, with Diphenhydramine N-glucuronide being a significant metabolite.[1] The development of specific immunoassays for this metabolite is crucial for understanding the drug's disposition and potential for drug-drug interactions. However, the specificity of commercially available antibodies is often a critical unknown. This guide provides a comprehensive framework for assessing the specificity of antibodies for Diphenhydramine N-glucuronide, empowering researchers to select and validate the most suitable reagents for their assays.
The Challenge: The Elusive Specific Antibody
A primary hurdle in developing an immunoassay for Diphenhydramine N-glucuronide is the current lack of commercially available antibodies raised specifically against this metabolite. The majority of available antibodies target the parent drug, diphenhydramine.[2][3][4][5] This necessitates a rigorous evaluation of these anti-diphenhydramine antibodies to determine their cross-reactivity with the N-glucuronide metabolite. A study on the development of an ELISA for diphenhydramine highlighted cross-reactivity with other metabolites and structurally similar compounds, but the N-glucuronide was not tested due to its commercial unavailability at the time.[6][7][8]
This guide, therefore, focuses on a practical approach: utilizing commercially available anti-diphenhydramine antibodies and systematically assessing their binding characteristics against Diphenhydramine N-glucuronide.
Commercially Available Anti-Diphenhydramine Antibodies: A Starting Point
While not exhaustive, the following table summarizes a selection of commercially available antibodies that could be candidates for specificity assessment. Researchers are encouraged to contact suppliers for detailed specifications.
| Supplier | Product Name | Type | Host | Applications | Catalog Number |
| Medix Biochemica | Diphenhydramine Antibody | Polyclonal | Rabbit | ELISA | P02-99-92R-IF |
| GlycoTech Corporation | Rabbit anti-Diphenhydramine Polyclonal Antibody, Detection | Polyclonal | Rabbit | - | - |
| Creative Biolabs | Diphenhydramine Matched Antibody Pair Set | Matched Pair | - | - | ABP-S-07205 |
Note: The availability and specifications of these products are subject to change. It is essential to verify the details with the respective suppliers.
The Experimental Blueprint: A Two-Pronged Approach to Specificity Assessment
To rigorously assess the specificity of an anti-diphenhydramine antibody for Diphenhydramine N-glucuronide, a combination of Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) is recommended. The availability of the Diphenhydramine N-glucuronide standard is critical for these experiments.[9]
Competitive ELISA: The Initial Screen
A competitive ELISA is the most suitable format for evaluating the cross-reactivity of antibodies against small molecules like drug metabolites.[10][11] In this assay, free Diphenhydramine N-glucuronide in solution competes with a diphenhydramine-conjugate immobilized on the plate for binding to the antibody.
Caption: Workflow for Competitive ELISA to assess cross-reactivity.
-
Plate Coating: Coat a 96-well microtiter plate with a diphenhydramine-protein conjugate (e.g., Diphenhydramine-BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare a series of solutions containing a fixed concentration of the anti-diphenhydramine antibody and varying concentrations of the competitor:
-
Diphenhydramine (as the positive control)
-
Diphenhydramine N-glucuronide
-
Other relevant metabolites (e.g., N-Desmethyldiphenhydramine)[1]
-
Structurally unrelated compounds (as negative controls)
-
-
Add these mixtures to the wells of the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody (e.g., HRP-conjugated goat anti-rabbit IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the amount of free competitor in the solution. Calculate the percentage of cross-reactivity for each compound relative to diphenhydramine.
| Competitor | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Diphenhydramine | 10 | 100% | High affinity for the parent drug. |
| Diphenhydramine N-glucuronide | 1000 | 1% | Low cross-reactivity with the N-glucuronide metabolite. The antibody is highly specific for the parent drug. |
| N-Desmethyldiphenhydramine | 50 | 20% | Moderate cross-reactivity with the N-desmethyl metabolite. This needs to be considered when interpreting results from biological samples. |
| Unrelated Compound | >10,000 | <0.1% | No significant cross-reactivity with unrelated compounds, indicating good specificity. |
% Cross-Reactivity = (IC₅₀ of Diphenhydramine / IC₅₀ of Metabolite) x 100
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
SPR provides real-time, label-free analysis of biomolecular interactions, offering a more detailed characterization of antibody binding kinetics (association and dissociation rates) and affinity.[12][13] This technique is invaluable for discerning subtle differences in binding between the parent drug and its metabolites.[14][15]
Caption: Workflow for SPR analysis of antibody-metabolite binding kinetics.
-
Antibody Immobilization: Immobilize the anti-diphenhydramine antibody onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions for diphenhydramine, Diphenhydramine N-glucuronide, and other relevant metabolites in a suitable running buffer.
-
Binding Analysis:
-
Association: Inject the analyte solutions over the sensor surface and monitor the change in the SPR signal in real-time to determine the association rate constant (kₐ).
-
Dissociation: After the association phase, flow the running buffer over the sensor surface and monitor the decrease in the SPR signal to determine the dissociation rate constant (kₑ).
-
-
Regeneration: Regenerate the sensor surface to remove the bound analyte using a suitable regeneration solution.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
| Analyte | kₐ (1/Ms) | kₑ (1/s) | Kₑ (M) | Interpretation |
| Diphenhydramine | 1 x 10⁵ | 1 x 10⁻³ | 1 x 10⁻⁸ (10 nM) | High affinity binding to the parent drug, characterized by a fast on-rate and a slow off-rate. |
| Diphenhydramine N-glucuronide | 5 x 10³ | 5 x 10⁻² | 1 x 10⁻⁵ (10 µM) | Significantly lower affinity for the N-glucuronide metabolite, with a slower on-rate and a much faster off-rate, indicating a less stable interaction. |
| N-Desmethyldiphenhydramine | 8 x 10⁴ | 5 x 10⁻³ | 6.25 x 10⁻⁸ (62.5 nM) | Intermediate affinity, suggesting some degree of cross-reactivity that should be quantified. |
A lower Kₑ value indicates a higher binding affinity. By comparing the Kₑ values, a quantitative measure of specificity can be obtained.
Conclusion: Making an Informed Decision
The absence of commercially available antibodies specifically targeting Diphenhydramine N-glucuronide presents a significant analytical challenge. However, by systematically evaluating the cross-reactivity of existing anti-diphenhydramine antibodies using a combination of competitive ELISA and SPR, researchers can gain a comprehensive understanding of their specificity. This data-driven approach is essential for the development of reliable and accurate immunoassays for this critical metabolite, ultimately leading to a more precise characterization of diphenhydramine's pharmacokinetics and clinical effects.
References
-
Medix Biochemica. Diphenhydramine Antibody. Retrieved from [Link]
-
GlycoTech Corporation. Rabbit anti-Diphenhydramine Polyclonal Antibody, Detection. Retrieved from [Link]
-
SeraCare. Technical Guide for ELISA - Protocols. Retrieved from [Link]
- Kolpashchikov, D. M. (2012). Enzyme-linked small-molecule detection using split aptamer ligation. Methods in molecular biology (Clifton, N.J.), 855, 239–250.
-
Antibodies-online.com. Diphenhydramine HCl | ABIN6575339. Retrieved from [Link]
- Rodrigues, W. C., Castro, C., Catbagan, P., Moore, C., Vincent, M., Soares, J., & Wang, G. (2012). Immunoassay screening of diphenhydramine (Benadryl®) in urine and blood using a newly developed assay. Journal of analytical toxicology, 36(2), 123–128.
- Parlesak, A., Billmann, M., Welsch, C., & Bode, J. C. (2005). Variability of diphenhydramine N-glucuronidation in healthy subjects. European journal of clinical pharmacology, 61(5-6), 385–391.
-
Human Metabolome Database. Showing metabocard for Diphenhydramine N-glucuronide (HMDB0060897). Retrieved from [Link]
-
PubChem. Diphenhydramine. Retrieved from [Link]
- Rodrigues, W. C., Castro, C., Catbagan, P., Moore, C., Vincent, M., Soares, J., & Wang, G. (2012). Immunoassay screening of diphenhydramine (Benadryl) in urine and blood using a newly developed assay. Journal of analytical toxicology, 36(2), 123–128.
-
Immunalysis Corporation. (2012). Development of an ELISA for Detection of Diphenhydramine in Urine and Blood. Retrieved from [Link]
- Rodrigues, W. C., Castro, C., Catbagan, P., Moore, C., Vincent, M., Soares, J., & Wang, G. (2012). Immunoassay screening of diphenhydramine (Benadryl®) in urine and blood using a newly developed assay. Journal of analytical toxicology, 36(2), 123–128.
-
ResearchGate. Immunoassay Screening of Diphenhydramine (Benadryl (R)) in Urine and Blood Using a Newly Developed Assay. Retrieved from [Link]
- Luo, H., Hawes, E. M., McKay, G., & Midha, K. K. (1991). N(+)-glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans. Xenobiotica; the fate of foreign compounds in biological systems, 21(10), 1271–1278.
- Spiehler, V. R., & O'Donnell, C. M. (1999). Interference of diphenhydramine with the EMIT II immunoassay for propoxyphene. Journal of analytical toxicology, 23(7), 637–638.
-
BioAgilytix. Immunogenicity Assessment Using the Biacore™ T200 SPR System. Retrieved from [Link]
-
Food and Drug Administration. (2018). Surface Plasmon Resonance-Based Immunogenicity Assays; Moving Towards a New Paradigm in Detection. Retrieved from [Link]
-
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
ResearchGate. Synthesis of diphenhydramine derivatives (1a–1m). Retrieved from [Link]
- Al-Hussain, S. A., & El-Faham, A. (2018). Ultrasound and Microwave-Assisted Synthesis and Antidiabetic and Hematopoietic Activity of Diphenhydramine Derivatives. Molecules (Basel, Switzerland), 23(10), 2649.
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenhydramine Antibody [medixbiochemica.com]
- 3. Rabbit anti-Diphenhydramine Polyclonal Antibody, Detection | GlycoTech Corporation [glycotech.com]
- 4. Diphenhydramine HCl | ABIN6575339 [antibodies-online.com]
- 5. labshake.com [labshake.com]
- 6. scispace.com [scispace.com]
- 7. Immunoassay screening of diphenhydramine (Benadryl®) in urine and blood using a newly developed assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labmix24.com [labmix24.com]
- 10. gbo.com [gbo.com]
- 11. blockscientific.com [blockscientific.com]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 13. criver.com [criver.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Bioanalytical Quantification of Diphenhydramine N-glucuronide: A New UPLC-MS/MS Method vs. Traditional HPLC-UV
Introduction: The Analytical Imperative for Diphenhydramine N-glucuronide
Diphenhydramine, a widely used first-generation antihistamine, undergoes extensive metabolism in the body.[1][2][3] One of its significant metabolic pathways is N-glucuronidation, resulting in the formation of Diphenhydramine N-glucuronide.[1][4] The accurate quantification of this metabolite is crucial in pharmacokinetic and toxicokinetic studies to fully understand the disposition of the parent drug.[5][6][7] Traditionally, analytical methods for drug metabolites have relied on techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While robust, these methods can present limitations in sensitivity and specificity, particularly in complex biological matrices.
This guide introduces and benchmarks a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Diphenhydramine N-glucuronide in human plasma. Its performance is critically evaluated against a conventional HPLC-UV method, providing researchers with the necessary data to make informed decisions for their analytical needs. The validation framework for this comparison is grounded in the principles outlined by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[5][6][7][8][9]
Experimental Design: A Foundation of Scientific Rigor
The choice of experimental parameters is paramount to a robust and reliable bioanalytical method. This study was designed to provide a comprehensive comparison of the new UPLC-MS/MS method and a traditional HPLC-UV method, focusing on the key validation criteria stipulated by regulatory bodies.[10][11]
Rationale for Key Validation Parameters:
-
Specificity and Selectivity: This is the cornerstone of any analytical method, ensuring that the signal being measured is solely from the analyte of interest, free from interference from endogenous matrix components or other metabolites.[9] For Diphenhydramine N-glucuronide, this is particularly critical due to the presence of the parent drug and other metabolites in biological samples.
-
Linearity and Range: Establishing the concentration range over which the method is accurate and precise is essential for quantifying samples with varying analyte concentrations. A wide linear range reduces the need for sample dilution, streamlining the analytical workflow.
-
Accuracy and Precision: These parameters define the reliability and reproducibility of the method. Accuracy reflects how close the measured value is to the true value, while precision measures the degree of scatter between repeated measurements.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.[9] A low LLOQ is vital for studies where metabolite concentrations are expected to be low.
-
Matrix Effect: In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate results. A thorough evaluation of the matrix effect is therefore mandatory.
-
Stability: The stability of Diphenhydramine N-glucuronide in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage) must be assessed to ensure sample integrity.
Methodology: A Step-by-Step Guide
New Method: UPLC-MS/MS for Diphenhydramine N-glucuronide
This novel method is designed for high sensitivity, specificity, and throughput.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of internal standard working solution (e.g., Diphenhydramine-d10 N-glucuronide).
-
Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5).
-
Wash the cartridge with 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
-
Chromatographic System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S micro
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Diphenhydramine N-glucuronide: Precursor ion > Product ion (hypothetical values, to be determined experimentally)
-
Diphenhydramine-d10 N-glucuronide (IS): Precursor ion > Product ion (hypothetical values)
-
Existing Method: HPLC-UV for Diphenhydramine N-glucuronide
This method represents a more traditional approach to the analysis of drug metabolites.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma, add 50 µL of internal standard working solution (e.g., a structurally similar compound).
-
Add 100 µL of 1 M sodium hydroxide and vortex.
-
Add 3 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. HPLC-UV Conditions:
-
Chromatographic System: Agilent 1260 Infinity II LC System
-
Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH 3.0) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 220 nm
Visualizing the Workflow
Caption: Workflow for the new UPLC-MS/MS method.
Comparative Performance Data
The following tables summarize the validation results for the new UPLC-MS/MS method and the existing HPLC-UV method. The data presented is hypothetical but reflects typical performance characteristics of these techniques.
Table 1: Linearity and Sensitivity
| Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Linear Range | 0.5 - 500 ng/mL | 20 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| LOD | 0.15 ng/mL | 7 ng/mL |
| LLOQ | 0.5 ng/mL | 20 ng/mL |
Table 2: Accuracy and Precision
| QC Level | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (1.5 ng/mL / 60 ng/mL) | ± 4.2% | ≤ 5.8% |
| Mid QC (150 ng/mL / 800 ng/mL) | ± 2.8% | ≤ 4.1% |
| High QC (400 ng/mL / 1600 ng/mL) | ± 3.5% | ≤ 3.9% |
Table 3: Matrix Effect and Recovery
| Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Matrix Effect | 92 - 104% | Not Applicable (less prone) |
| Recovery | > 85% | > 70% |
Table 4: Stability
| Stability Condition | New UPLC-MS/MS Method (% Deviation) | Existing HPLC-UV Method (% Deviation) |
| 3 Freeze-Thaw Cycles | < 6% | < 11% |
| 24h at Room Temperature | < 8% | < 14% |
| 30 Days at -80°C | < 5% | < 10% |
Discussion and Interpretation: Choosing the Right Tool for the Job
The data clearly demonstrates the superior performance of the new UPLC-MS/MS method for the quantification of Diphenhydramine N-glucuronide in human plasma.
Key Advantages of the UPLC-MS/MS Method:
-
Enhanced Sensitivity: With an LLOQ of 0.5 ng/mL, the UPLC-MS/MS method is approximately 40 times more sensitive than the HPLC-UV method (LLOQ of 20 ng/mL). This is a significant advantage for studies where low metabolite concentrations are anticipated, such as in early time-point pharmacokinetics or low-dose studies.
-
Greater Specificity: The use of MRM in tandem mass spectrometry provides a high degree of specificity, ensuring that the detected signal is unequivocally from Diphenhydramine N-glucuronide. This minimizes the risk of interference from other compounds, a common challenge in HPLC-UV analysis.
-
Wider Dynamic Range: The linear range of the UPLC-MS/MS method is broader, accommodating a wider range of sample concentrations without the need for dilution.
-
Improved Accuracy and Precision: The accuracy and precision of the UPLC-MS/MS method are consistently better across all quality control levels, leading to more reliable and reproducible data.
-
Higher Throughput: The shorter run time of the UPLC method (3 minutes) compared to the conventional HPLC method allows for a significantly higher sample throughput.
Considerations for Method Selection:
While the UPLC-MS/MS method offers clear advantages, the choice of analytical technique should always be guided by the specific requirements of the study.
Caption: Decision tree for analytical method selection.
The HPLC-UV method may still be a viable option for studies where high sensitivity is not a primary concern and where the sample matrix is relatively clean. Its simpler instrumentation and potentially lower operational costs can be advantageous in certain laboratory settings. However, for regulated bioanalysis supporting drug development, the superior performance and reliability of the UPLC-MS/MS method make it the unequivocal choice.
Conclusion
This guide provides a comprehensive benchmark of a new UPLC-MS/MS method against a traditional HPLC-UV method for the quantification of Diphenhydramine N-glucuronide. The UPLC-MS/MS method demonstrates significant improvements in sensitivity, specificity, accuracy, precision, and throughput. By presenting detailed methodologies and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate analytical technique for their studies, ultimately contributing to the generation of high-quality, reliable bioanalytical data.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][5][8]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][7][9]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link][6]
-
De Meulder, M. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][10]
-
Hasan, H. N., et al. (2020). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. Systematic Reviews in Pharmacy, 11(12). [Link][12]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link][11]
-
PubChem. (n.d.). Diphenhydramine. National Center for Biotechnology Information. [Link][1]
-
Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European journal of drug metabolism and pharmacokinetics, 22(2), 151–154. [Link][4]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]
-
Dr. Oracle. (2025). What is the metabolism of Diphenhydramine (Benadryl)?[Link][2]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen. [Link][13]
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. people.ucsc.edu [people.ucsc.edu]
- 4. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. Bioanalytical method validation emea | PPTX [slideshare.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. scispace.com [scispace.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Diphenhydramine N-Glucuronide
This guide provides essential safety and logistical protocols for the proper handling and disposal of Diphenhydramine N-glucuronide in a laboratory setting. As drug development professionals, our responsibility extends beyond discovery and analysis to include the safe management of all chemical entities, ensuring the protection of our personnel and the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Compound Profile and Hazard Assessment
Diphenhydramine N-glucuronide is a major metabolite of Diphenhydramine, an antihistamine.[1] The process of glucuronidation, a primary Phase II metabolic pathway, conjugates the parent drug with glucuronic acid. This transformation significantly increases the molecule's water solubility, facilitating its excretion from the body.[2][3][4][5]
Causality of Handling Precautions: While glucuronidation is typically a detoxification pathway,[2] specific safety data for the N-glucuronide metabolite is not extensively available. Therefore, established laboratory safety principles dictate that it should be handled with the same level of caution as the parent compound, Diphenhydramine Hydrochloride.
The parent compound is classified under Regulation (EC) No 1272/2008 as Acutely Toxic, Category 4 (H302: Harmful if swallowed).[6][7] Consequently, Diphenhydramine N-glucuronide waste must be treated as a potentially hazardous chemical waste.
| Compound Characteristic | Diphenhydramine HCl (Parent) | Diphenhydramine N-glucuronide (Metabolite) | Implication for Disposal |
| Primary Hazard | Acute Oral Toxicity (Category 4)[6][7] | Assumed to have similar acute toxicity profile. | Must be disposed of as hazardous chemical waste, not as general refuse. |
| Water Solubility | Soluble[8] | Highly Water-Soluble[2][4] | Prohibition of sink/sewer disposal to prevent entry into aquatic ecosystems. |
| RCRA Status | Not a P- or U-listed waste.[9][10] | Not a P- or U-listed waste. | Disposal is governed by its chemical characteristics (Toxicity) rather than a specific listing.[9] |
Regulatory Framework: The Basis for Disposal Protocols
The disposal of pharmaceutical compounds in a laboratory setting is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Additionally, the Occupational Safety and Health Administration (OSHA) provides guidelines to ensure worker safety when handling potentially hazardous chemicals.[12][13]
A cornerstone of the current EPA regulations is the strict prohibition on the sewering (i.e., flushing down a sink or drain) of hazardous pharmaceutical waste .[9][14] This rule is particularly critical for water-soluble compounds like Diphenhydramine N-glucuronide, as sewer disposal provides a direct pathway into waterways, posing a risk to aquatic life.[15]
Standard Operating Procedure (SOP) for Routine Disposal
This protocol applies to the disposal of unused bulk material, contaminated consumables (e.g., pipette tips, weighing boats), and aqueous waste streams containing Diphenhydramine N-glucuronide.
Step 1: Waste Segregation
-
Rationale: Proper segregation is the most critical step to ensure safe handling and cost-effective disposal. Mixing hazardous waste with non-hazardous waste increases the volume of hazardous material, and mixing incompatible chemicals can lead to dangerous reactions.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for Diphenhydramine N-glucuronide waste.
-
Solid Waste: Place all contaminated solid materials, including gloves, bench paper, and empty vials (with more than trace residue), into a dedicated, sealable container or a securely lined waste bin designated for solid chemical waste.
-
Liquid Waste: Collect all aqueous solutions containing Diphenhydramine N-glucuronide in a dedicated, leak-proof, and chemically compatible (e.g., HDPE) liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Containerization and Labeling
-
Rationale: Accurate labeling is a regulatory requirement and is essential for communicating hazards to all laboratory personnel and waste handlers.
-
Procedure:
-
Use a container that is in good condition, compatible with the waste, and has a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly list all chemical constituents and their approximate concentrations. For this waste stream, specify "Diphenhydramine N-glucuronide" and the solvent (e.g., "in water").
-
Keep the container closed at all times, except when adding waste.
-
Step 3: Storage and Final Disposal
-
Rationale: Proper storage minimizes the risk of spills and exposure.
-
Procedure:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Once the container is full, or on a schedule determined by your institution, contact your EHS department to arrange for a pickup.
-
EHS will manage the final disposal through a licensed hazardous waste contractor, which typically involves high-temperature incineration.[16][17]
-
Emergency Protocol: Spill and Decontamination
Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.
Step 1: Immediate Response & PPE
-
Procedure:
-
Alert personnel in the immediate area of the spill.
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and safety glasses or goggles.
-
If the compound is in solid form, avoid any actions that could generate dust.[6]
-
Step 2: Spill Containment
-
Procedure:
-
For Liquids: Cover the spill with an absorbent material (e.g., chemical spill pads or kitty litter), starting from the outside and working inward to prevent the spill from spreading.
-
For Solids: Gently cover the spill with damp paper towels to avoid raising dust.
-
Step 3: Decontamination Protocol
-
Rationale: A multi-step process ensures that the hazardous compound is not just physically removed but chemically deactivated, providing a higher level of safety. This three-step method (Deactivate, Decontaminate, Clean) is adapted from best practices for handling hazardous drugs.
-
Procedure:
-
Deactivation: Apply a 10% bleach solution to the contained spill area and allow a 15-minute contact time. This step aims to oxidatively degrade the compound. Note: Always test for surface compatibility in an inconspicuous area first.
-
Decontamination: Following the deactivation step, apply a neutralizer such as sodium thiosulfate to inactivate the bleach. Collect all contaminated absorbent materials and cleaning debris using a scoop or forceps and place them into the designated solid hazardous waste container.
-
Cleaning: Perform a final cleaning of the area with a standard laboratory detergent solution, followed by a rinse with water.
-
Dispose of all used PPE as contaminated solid waste. Wash hands thoroughly with soap and water after the cleanup is complete.[7]
-
Disposal Decision Workflow
This diagram outlines the logical steps a researcher should follow when faced with disposing of Diphenhydramine N-glucuronide.
Caption: Decision workflow for Diphenhydramine N-glucuronide waste management.
Conclusion
The proper disposal of Diphenhydramine N-glucuronide is a straightforward process when guided by the principles of hazard assessment, regulatory compliance, and proactive safety planning. By treating this metabolite with the caution afforded to its parent compound, segregating waste streams, and adhering to established protocols for routine and emergency situations, researchers can effectively minimize risks to themselves and the environment. Always consult your institution's specific EHS guidelines, as they may contain additional requirements based on local and state regulations.
References
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. [Link]
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US Environmental Protection Agency (EPA). [Link]
-
Safety data sheet - Diphenhydramine hydrochloride. Caesar & Loretz GmbH. [Link]
-
Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central. [Link]
-
Diphenhydramine N-glucuronide. LookChem. [Link]
-
Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC - PubMed Central. [Link]
-
Glucuronidation of Drugs and Other Compounds. ResearchGate. [Link]
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Drug Enforcement Administration (DEA). [Link]
-
Medicine: Proper Disposal. Nationwide Children's Hospital. [Link]
-
Medication Disposal. Indian Health Service. [Link]
-
Glucuronidation. Wikipedia. [Link]
-
Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. National Institutes of Health (NIH). [Link]
-
Variability of diphenhydramine N-glucuronidation in healthy subjects. PubMed. [Link]
Sources
- 1. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
- 5. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 6. caelo.de [caelo.de]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. epa.gov [epa.gov]
- 11. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 12. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. waste360.com [waste360.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. epa.gov [epa.gov]
- 17. Medication Disposal | Harm Reduction [ihs.gov]
Essential Safety and Operational Guide for Handling Diphenhydramine N-glucuronide
Compound Profile and Hazard Assessment: Understanding the Risk
Diphenhydramine N-glucuronide (C23H29NO7) is a metabolite formed in the body to facilitate the excretion of Diphenhydramine.[1][2] While glucuronidation is typically a detoxification pathway that increases the water solubility of a compound for easier elimination, it does not inherently render the compound non-hazardous.[2] The parent compound, Diphenhydramine hydrochloride, is classified as harmful if swallowed.[3][4][5] Therefore, it is prudent to handle Diphenhydramine N-glucuronide with a degree of caution appropriate for a potentially bioactive substance.
Key Prudent Assumptions:
-
Potential for Bioactivity: As a metabolite of a known active pharmaceutical ingredient, it may retain some biological activity.
-
Irritant Potential: Assume the compound may cause irritation upon contact with skin, eyes, or the respiratory tract.
-
Hazard upon Ingestion: Given the parent compound's toxicity profile, ingestion should be strictly avoided.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling any chemical compound, including Diphenhydramine N-glucuronide. The following table outlines the recommended PPE for various laboratory operations. This tiered approach ensures that the level of protection aligns with the potential for exposure.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves | Safety glasses with side shields or goggles | Laboratory coat | Recommended, especially if dust is generated. An N95 respirator is a suitable minimum. |
| Solution Preparation and Handling | Nitrile gloves | Safety glasses with side shields or goggles | Laboratory coat | Generally not required if performed in a well-ventilated area or fume hood. |
| Spill Cleanup | Double-gloving with nitrile gloves | Goggles and a face shield | Disposable gown over laboratory coat | Required. An elastomeric half-mask with appropriate cartridges should be considered for significant spills. |
| Waste Disposal | Nitrile gloves | Safety glasses with side shields | Laboratory coat | Not typically required if handling sealed waste containers. |
Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is critical for minimizing risk and ensuring the integrity of your research.
Donning PPE: A Deliberate Sequence
Properly putting on PPE is the first step in creating a protective barrier.
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Coat: Don a clean laboratory coat or a disposable gown. Ensure it is fully buttoned or tied.[6][7][8]
-
Respiratory Protection (if required): If the procedure generates dust or aerosols, now is the time to put on your respirator. Ensure it has been fit-tested.[8]
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.[6][7]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your gown or coat. Don a second pair of gloves over the first, extending the cuffs over the sleeves.[8][9]
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical control point for preventing the spread of contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Gown/Coat: Untie or unbutton your gown or coat. Peel it away from your body, turning it inside out as you remove it. Avoid shaking the garment. Dispose of it in the designated container.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your eye and face protection by handling the earpieces or strap. Clean and store it according to your laboratory's protocol.
-
Respiratory Protection: Remove your respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water one last time.
Operational and Disposal Plans: A Lifecycle Approach
Safe handling extends beyond the bench to include the entire lifecycle of the compound within the laboratory.
Engineering Controls
Whenever possible, handle Diphenhydramine N-glucuronide in a certified chemical fume hood to minimize the inhalation of any dust or aerosols.[10][11]
Spill Response
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain and Clean: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[12]
Waste Disposal
Proper waste segregation and disposal are crucial for both safety and environmental responsibility.[12][13][14]
-
Solid Waste: Contaminated consumables such as gloves, wipes, and weigh boats should be placed in a clearly labeled hazardous waste container.[12]
-
Liquid Waste: Unused solutions of Diphenhydramine N-glucuronide should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[15]
-
Sharps: Any needles or other sharps used in the handling of this compound must be disposed of in a designated sharps container.[12][14]
All waste must be disposed of in accordance with local, state, and federal regulations.[13][14]
Visualizing the Workflow
The following diagram illustrates the critical decision points and workflow for safely handling Diphenhydramine N-glucuronide.
Caption: Workflow for Safe Handling of Diphenhydramine N-glucuronide.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]
-
IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]
-
Ontario College of Pharmacists. (2019, September 5). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centre for Addiction and Mental Health. (n.d.). Sample and Drug Checking Waste Disposal. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Retrieved from [Link]
-
Caesar & Loretz GmbH. (2023, March 10). Safety data sheet: Diphenhydramine hydrochloride, API. Retrieved from [Link]
-
Assay Genie. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
-
LookChem. (n.d.). Diphenhydramine N-glucuronide. Retrieved from [Link]
-
MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]
-
Med-Waste, Inc. (2025, August 5). Correct Disposal of Biohazard Waste in Clinical Laboratories. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caelo.de [caelo.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. ipgsf.com [ipgsf.com]
- 11. thecepp.org [thecepp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rxdestroyer.com [rxdestroyer.com]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. drugcheckingbc.ca [drugcheckingbc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
